molecular formula C7H7N3 B2744119 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 26786-73-2

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2744119
CAS No.: 26786-73-2
M. Wt: 133.154
InChI Key: ZOUHLNBTOVPCKV-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUHLNBTOVPCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cornerstone of Modern Kinase Inhibition: A Technical Guide to 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The 7-deazapurine core, scientifically known as the pyrrolo[2,3-d]pyrimidine scaffold, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapies.[1][2][3] Its structural resemblance to the native purine bases allows it to function as a versatile ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular processes often implicated in diseases like cancer.[4] The addition of a methyl group at the 6-position of this scaffold creates 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a key building block for a multitude of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the fundamental properties, synthesis, and therapeutic applications of this pivotal molecule.

Physicochemical Properties: A Foundation for Drug Design

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug discovery. These properties influence its solubility, reactivity, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 26786-73-2Commercial Vendor
Molecular Formula C₇H₇N₃Calculated
Molecular Weight 133.15 g/mol Calculated
Appearance White to off-white crystalline solid (predicted)General observation for similar compounds
Melting Point Not experimentally determined in searched literature.N/A
Boiling Point Not experimentally determined in searched literature.N/A
Solubility Soluble in DMSO, ethyl acetate, and methanol (predicted for related compounds).[5]Prediction based on related structures
pKa Not experimentally determined in searched literature.N/A

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra for the parent compound are not widely published, the expected spectral features can be inferred from the vast body of data available for its derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the protons on the pyrrole and pyrimidine rings, and the N-H proton of the pyrrole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the carbons of the fused heterocyclic ring system. The chemical shifts will be characteristic of the sp²-hybridized carbons in the aromatic rings and the sp³-hybridized methyl carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).

Synthesis of the Core Scaffold: Building the Foundation

The synthesis of the this compound core can be achieved through various synthetic strategies, often involving the construction of the pyrrole ring onto a pre-existing pyrimidine or vice versa. A common approach involves the condensation of a substituted pyrimidine with a three-carbon synthon to form the fused pyrrole ring.

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_process Key Reaction Step cluster_product Product Substituted Pyrimidine Substituted Pyrimidine Cyclocondensation Cyclocondensation Substituted Pyrimidine->Cyclocondensation Three-Carbon Synthon Three-Carbon Synthon Three-Carbon Synthon->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Conceptual workflow for the synthesis of the this compound core.

Detailed Protocol for a Representative Derivative (for illustrative purposes):

The following protocol for the synthesis of N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine illustrates a common synthetic strategy for functionalizing the pyrrolo[2,3-d]pyrimidine scaffold.[6]

  • Protection of the Pyrrole Nitrogen: The N7 position of a suitable 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material is often protected, for example, with a (trimethylsilyl)ethoxymethyl (SEM) group.

  • Nucleophilic Aromatic Substitution: The protected intermediate undergoes a nucleophilic aromatic substitution reaction at the C4 position with a desired amine.

  • Functionalization of the Pyrrole Ring: Further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, can be performed on the pyrrole ring if it is appropriately substituted (e.g., with a halogen).

  • Deprotection: The protecting group on the N7 position is removed to yield the final product.

Chemical Reactivity and Functionalization

The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery.

G cluster_nodes N7 N7 C4 C4 C5 C5 C2 C2 Pyrrolo[2,3-d]pyrimidine Key Functionalization Sites G cluster_inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor cluster_kinase Kinase ATP-Binding Site Scaffold Core Scaffold Hinge Hinge Region Scaffold->Hinge H-Bonds Sidechain Side Chain HydrophobicPocket Hydrophobic Pocket Sidechain->HydrophobicPocket Van der Waals Interactions

References

7-deazapurine core structure and significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 7-Deazapurine Core: Structure, Synthesis, and Therapeutic Significance

Executive Summary

The 7-deazapurine core, a structural isomer of purine in which the nitrogen at position 7 is replaced by a carbon, represents one of the most versatile and significant scaffolds in modern medicinal chemistry and chemical biology. This substitution, seemingly minor, imparts profound changes to the molecule's physicochemical and biological properties. It enhances metabolic stability by preventing enzymatic cleavage of the glycosidic bond, alters hydrogen bonding patterns, and provides a new vector for chemical modification. Consequently, 7-deazapurine derivatives have emerged as a cornerstone in the development of therapeutics with a remarkable breadth of activity, including potent anticancer, antiviral, and antibacterial agents.[1][2][3] Furthermore, their unique characteristics have been harnessed to create sophisticated biological tools, such as fluorescent nucleic acid probes and powerful immunomodulatory agents that activate the STING pathway, placing them at the forefront of cancer immunotherapy research.[4][5] This guide provides a comprehensive overview of the 7-deazapurine core, detailing its fundamental structure, key synthetic strategies, and diverse applications that underscore its importance for researchers and drug development professionals.

The 7-Deazapurine Core: A Structural Perspective

The Pyrrolo[2,3-d]pyrimidine Scaffold

The 7-deazapurine core is chemically known as a pyrrolo[2,3-d]pyrimidine. The defining feature is the replacement of the N7 atom of a canonical purine with a CH group. This transforms the imidazole portion of the purine into a pyrrole ring, fundamentally altering the electronic and steric landscape of the molecule. This change is the primary driver of the unique biological activities observed in its derivatives.

Caption: Structural comparison of a canonical purine and a 7-deazapurine.

Physicochemical Consequences of the C7-for-N7 Substitution

The isosteric replacement of nitrogen with carbon at position 7 has several critical consequences that are exploited in drug design:

  • Enhanced Metabolic Stability: The N-glycosidic bond in purine nucleosides is susceptible to cleavage by enzymes such as purine nucleoside phosphorylases (PNPs). The absence of the N7 atom in 7-deazapurine nucleosides renders them resistant to these enzymes, significantly increasing their metabolic half-life and bioavailability.

  • Altered Hydrogen Bonding: The N7 atom in purines acts as a hydrogen bond acceptor, crucial for forming Hoogsteen base pairs in triplex DNA and for recognition by many proteins. The C7-H group in 7-deazapurines cannot act as an acceptor, which can selectively abolish or alter interactions with target enzymes or receptors.

  • New Site for Functionalization: The C7 position provides a stable and synthetically accessible handle for introducing a wide array of substituents. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, a feature heavily utilized in modern medicinal chemistry through reactions like palladium-catalyzed cross-couplings.[6]

  • Fluorescent Properties: The extension of the π-conjugated system through the fusion of aromatic rings to the 7-deazapurine core can give rise to derivatives with useful fluorescent properties, making them valuable as molecular probes.[2][5][6]

Synthetic Strategies for 7-Deazapurine Nucleosides

The synthesis of 7-deazapurine nucleosides is a mature field, with robust strategies for both the construction of the heterocyclic core and its subsequent glycosylation and functionalization.[7]

Glycosylation: Attaching the Sugar Moiety

The stereoselective formation of the β-N-glycosidic bond is the most critical step in nucleoside synthesis. For 7-deazapurines, several methods are employed, with the choice depending on the specific nucleobase and desired sugar.

  • Silyl-Hilbert-Johnson Reaction: This classic method involves reacting a silylated heterocyclic base with a per-acylated ribose derivative, typically in the presence of a Lewis acid catalyst.

  • Nucleobase Anion Glycosylation: This is a highly efficient and stereoselective method where the deprotonated nucleobase anion directly displaces a leaving group on the sugar.[6] This approach often provides high yields of the desired β-anomer.

  • Enzymatic Transglycosylation: In some cases, enzymes can be used to transfer a sugar moiety from a donor to the 7-deazapurine base, offering excellent regio- and stereoselectivity.[1]

Post-Glycosylation Functionalization: The Power of Cross-Coupling

A major advantage of the 7-deazapurine scaffold is the ability to perform late-stage functionalization on the pre-formed nucleoside. This is most commonly achieved by first introducing a halogen (e.g., iodine or bromine) at the C7 position, which then serves as a versatile handle for transition metal-catalyzed cross-coupling reactions.[8]

G start 7-Halo-7-Deazapurine Nucleobase glycosylation Stereoselective Glycosylation start->glycosylation (e.g., Anion Glycosylation) nucleoside Protected 7-Halo-7-Deazapurine Ribonucleoside glycosylation->nucleoside coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) nucleoside->coupling + R-B(OH)₂ or R-Sn(Bu)₃ functionalized Protected 7-Substituted Nucleoside coupling->functionalized deprotection Deprotection functionalized->deprotection final Final Biologically Active 7-Deazapurine Nucleoside deprotection->final

Caption: General synthetic workflow for functionalized 7-deazapurine nucleosides.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling on a CDN

The following protocol is adapted from methodologies used to synthesize 7-substituted cyclic dinucleotide (CDN) STING agonists.[4] The use of a water-soluble phosphine ligand (TPPTS) is critical for reactions involving highly polar nucleotide substrates.

  • Reactant Preparation: In a reaction vial, dissolve the 7-iodo-7-deazapurine-containing CDN (1.0 eq) in a 2:1 mixture of water and acetonitrile.

  • Catalyst and Reagent Addition: To the solution, add cesium carbonate (Cs₂CO₃, 3.0 eq) as a base, followed by the desired arylboronic acid (1.5 eq).

  • Catalyst System: Add the palladium catalyst, palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and the water-soluble ligand, triphenylphosphine-3,3′,3″-trisulfonate (TPPTS, 0.3 eq).

  • Reaction Execution: Purge the vial with argon or nitrogen. Seal the vial and heat the reaction mixture at 60 °C for 30 minutes. A short reaction time is crucial to prevent hydrolysis of the phosphodiester backbone.[4]

  • Workup and Purification: After cooling, the reaction is quenched and the product is purified using an appropriate method, such as reversed-phase HPLC, to yield the final 7-aryl-substituted CDN.

Significance in Drug Discovery and Chemical Biology

The unique properties of the 7-deazapurine core have led to its incorporation into a wide range of biologically active molecules.

Anticancer Therapeutics

7-deazapurine nucleosides are a well-established class of cytotoxic agents.[9] Their mechanisms of action are often multifaceted:

  • DNA Incorporation: Many 7-deazapurine ribonucleosides are phosphorylated in cancer cells to the corresponding triphosphate, which is then mistakenly incorporated into DNA by polymerases.[5] This leads to DNA damage, double-strand breaks, and ultimately apoptosis.[2]

  • Kinase Inhibition: The scaffold has been used to design potent inhibitors of protein kinases that are critical for cancer cell signaling and proliferation.[10] Hybrid molecules incorporating both a 7-deazapurine and an isatin moiety have shown nanomolar inhibition of enzymes like EGFR, Her2, and VEGFR2.[10]

Table 1: Cytotoxic Activity of a 7-Deazapurine-Isatin Hybrid (Compound 5) [10]

Cell LineCancer TypeIC₅₀ (µM)
HepG2Hepatocellular Carcinoma6.11 ± 0.4
MCF-7Breast Cancer5.93 ± 0.3
MDA-MB-231Breast Cancer7.24 ± 0.5
HeLaCervical Cancer8.15 ± 0.6
Antiviral and Antibacterial Agents

The structural similarity to natural purines makes 7-deazapurine nucleosides ideal candidates for disrupting viral and bacterial replication.

  • Antiviral: Derivatives have been designed as inhibitors of viral polymerases, showing activity against viruses such as the Dengue virus.[3] The class includes naturally occurring antibiotics like Tubercidin.

  • Antibacterial: Flexible analogues of 8-aza-7-deazapurine nucleosides have demonstrated significant inhibitory activity against mycobacteria, including M. tuberculosis and M. smegmatis.[1]

Immunomodulation: STING Pathway Agonists

One of the most exciting recent applications is in cancer immunotherapy. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a potent anti-tumor interferon response.

Synthetic cyclic dinucleotides (CDNs) containing 7-deazapurine moieties have been developed as powerful STING agonists.[4] These molecules mimic the natural ligand 2'3'-cGAMP but can be modified at the C7 position with large aromatic groups. These modifications can enhance binding affinity to the STING protein and improve drug-like properties, leading to a more robust and sustained immune activation. Several CDNs with 7-deazapurine scaffolds have shown superior activity compared to the natural ligand.[4]

G cluster_cell Tumor Cell / Antigen Presenting Cell cGAS cGAS cGAMP 2'3'-cGAMP (Natural Ligand) cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA (from tumor or pathogen) dsDNA->cGAS activates STING STING (on ER membrane) cGAMP->STING bind & activate CDN 7-Deazapurine CDN (Synthetic Agonist) CDN->STING bind & activate TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus translocates to IFN Type I Interferons (IFN-α, IFN-β) nucleus->IFN induces transcription of response Anti-Tumor Immune Response IFN->response trigger

Caption: The cGAS-STING pathway and activation by 7-deazapurine CDN agonists.

Conclusion and Future Outlook

The 7-deazapurine scaffold has transitioned from a mere curiosity of heterocyclic chemistry to a validated and indispensable platform in drug discovery. Its fundamental structural modification—the C7-for-N7 substitution—confers a combination of metabolic stability and synthetic versatility that is unmatched by its natural purine counterparts. The proven success of 7-deazapurine derivatives as cytotoxic, antiviral, and antibacterial agents provides a strong foundation for continued exploration.

The future of the 7-deazapurine core appears exceptionally bright, particularly in the realm of targeted therapies and immunotherapy. The development of next-generation STING agonists with optimized pharmacokinetic profiles holds the promise of revolutionizing cancer treatment. Furthermore, the potential to design highly selective kinase inhibitors and novel fluorescent probes for advanced diagnostics ensures that the pyrrolo[2,3-d]pyrimidine skeleton will remain a focal point of innovative research for years to come. The continued synergy between organic synthesis, medicinal chemistry, and molecular biology will undoubtedly unlock even more therapeutic applications for this remarkable scaffold.

References

The Enduring Legacy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine core, a fascinating isostere of purine, stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Often referred to as 7-deazapurine, this scaffold has proven to be a remarkably versatile template for the design of potent and selective therapeutic agents. Its journey from a naturally occurring antibiotic to a cornerstone of targeted therapies is a compelling narrative of scientific ingenuity. This in-depth technical guide will traverse the historical milestones of its discovery, dissect the evolution of its synthesis, and explore its profound impact on medicinal chemistry, particularly in the realms of oncology, virology, and immunology. For researchers, scientists, and drug development professionals, this guide aims to provide not only a comprehensive overview but also actionable insights into the enduring legacy and future potential of this privileged scaffold.

Part 1: The Genesis of a Privileged Scaffold - Discovery and Early History

The story of pyrrolo[2,3-d]pyrimidines does not begin in a chemist's flask, but rather in the intricate biosynthetic pathways of microorganisms. The initial intrigue surrounding this heterocyclic system was sparked by the discovery of a series of nucleoside antibiotics in the mid-20th century.

Natural Origins: The Nucleoside Antibiotics

The first glimpse into the biological potential of the pyrrolo[2,3-d]pyrimidine core came from nature itself. In the 1950s and 1960s, researchers isolating compounds from Streptomyces species unearthed a trio of potent cytotoxic agents: Tubercidin, Toyocamycin, and Sangivamycin.

  • Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, Tubercidin was one of the first recognized members of this class. Its structural similarity to adenosine allows it to be readily incorporated into DNA and RNA, disrupting nucleic acid metabolism and leading to cytotoxic effects.[1] After cellular uptake, it is converted into its active mono-, di-, and triphosphate forms by adenosine kinase, where it can interfere with polymerases, thus disrupting DNA replication, RNA transcription, and protein synthesis.[1]

  • Toyocamycin: This nitrile-bearing analogue, produced by Streptomyces toyocaensis, also functions as an adenosine analogue. Beyond its general cytotoxic effects, Toyocamycin has been identified as a potent inhibitor of ER stress-induced XBP1 mRNA splicing, a pathway crucial for the survival of multiple myeloma cells.[2][3][4] It has also been shown to be a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[5]

  • Sangivamycin: Characterized by a carboxamide group, Sangivamycin was another key discovery from Streptomyces rimosus.[6] Like its congeners, it is an adenosine analogue with a broad spectrum of biological activities, including antibiotic, antiviral, and anticancer properties.[6] Its mechanism of action includes the potent inhibition of protein kinase C (PKC) and other kinases, as well as the suppression of both DNA and RNA synthesis.[6]

These naturally occurring compounds not only provided early leads for anticancer and antiviral drug discovery but also fundamentally established the pyrrolo[2,3-d]pyrimidine scaffold as a "privileged" structure in medicinal chemistry.

The Dawn of Chemical Synthesis

The potent biological activities of the naturally occurring pyrrolo[2,3-d]pyrimidine nucleosides spurred chemists to develop methods for their synthesis and the creation of novel analogues. One of the pioneering efforts in this area was the work of Davoll, which laid the groundwork for many subsequent synthetic routes. A common and enduring strategy involves the construction of the pyrrole ring onto a pre-existing pyrimidine core.

A key intermediate in many synthetic approaches is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[7][8][9][10] The synthesis of this crucial building block has been a subject of extensive research, with numerous methods developed to improve yield and scalability.[7][9][10][11]

Part 2: The Evolving Art of Synthesis - From Classical to Contemporary Strategies

The synthetic approaches to the pyrrolo[2,3-d]pyrimidine scaffold are diverse, reflecting the evolution of organic chemistry over the past several decades. These methods can be broadly categorized into the construction of one ring onto the other and modern catalytic and multi-component strategies.

Building the Core: Foundational Synthetic Approaches

This is a widely employed strategy, often starting from readily available pyrimidine derivatives. A classic example involves the reaction of a 4-amino-5-substituted pyrimidine with a molecule containing a reactive methylene group and a leaving group.

Experimental Protocol: A Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine from a Pyrimidine Precursor

  • Step 1: Synthesis of a 4-amino-5-(β,β-diethoxyethyl)pyrimidine: A suitably substituted 4,6-dichloropyrimidine is reacted with an aminoacetaldehyde diethyl acetal in the presence of a base, such as triethylamine, in a solvent like ethanol at reflux.

  • Step 2: Cyclization to the Pyrrolo[2,3-d]pyrimidine Core: The resulting intermediate is treated with a strong acid, such as concentrated hydrochloric acid, to effect cyclization via intramolecular condensation, affording the 7H-pyrrolo[2,3-d]pyrimidine.

  • Step 3: Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the versatile 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Causality Behind Experimental Choices: The use of an acetal in the first step protects the aldehyde functionality, which is then unmasked under acidic conditions in the second step to allow for the crucial cyclization. The final chlorination step provides a reactive handle at the 4-position for subsequent nucleophilic aromatic substitution reactions, a cornerstone of the derivatization of this scaffold.

An alternative approach involves building the pyrimidine ring onto a pre-functionalized pyrrole. This strategy often starts with a 2-amino-3-cyanopyrrole derivative.

Experimental Protocol: A Representative Synthesis from a Pyrrole Precursor

  • Step 1: Synthesis of a 2-amino-3-cyanopyrrole: A common method is the Gewald reaction, where a ketone or aldehyde is reacted with a malononitrile and elemental sulfur in the presence of a base.

  • Step 2: Pyrimidine Ring Formation: The 2-amino-3-cyanopyrrole is then cyclized with a one-carbon synthon, such as formamide or formic acid, at high temperatures to construct the pyrimidine ring, yielding the pyrrolo[2,3-d]pyrimidine core.

Causality Behind Experimental Choices: The Gewald reaction is a powerful tool for the synthesis of highly functionalized thiophenes and, in this case, pyrroles. The 2-amino and 3-cyano groups are perfectly positioned for the subsequent cyclization to form the pyrimidine ring.

Modern Synthetic Methodologies

While classical methods are robust, modern synthetic chemistry has introduced more efficient and versatile strategies for the synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold.

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and pyrrolo[2,3-d]pyrimidines are no exception. Palladium- and copper-catalyzed reactions are frequently employed to introduce a wide range of substituents onto the heterocyclic core.

  • Suzuki-Miyaura Coupling: This reaction is invaluable for forming carbon-carbon bonds by coupling a halogenated pyrrolo[2,3-d]pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, and vinyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of various amino groups at positions like C4.

Experimental Protocol: Suzuki-Miyaura Coupling on a Pyrrolo[2,3-d]pyrimidine Scaffold

  • Reaction Setup: To a reaction vessel is added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent and Reaction Conditions: A mixture of solvents, typically toluene and water, is added, and the reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Workup and Purification: Upon completion, the reaction is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired C-C coupled product.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is crucial for the efficiency of the Suzuki-Miyaura coupling. The specific conditions are often optimized to accommodate the electronic properties of the coupling partners and to minimize side reactions.

MCRs, where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient and atom-economical approach to generating libraries of structurally diverse pyrrolo[2,3-d]pyrimidines.[12] A common MCR strategy involves the reaction of an aminopyrimidine, an aldehyde, and a nucleophile.[12]

Experimental Protocol: A General One-Pot, Three-Component Synthesis

  • Reaction Initiation: In a suitable solvent like ethanol, 6-amino-1,3-dimethyluracil, an arylglyoxal, and a barbituric acid derivative are combined.[12]

  • Catalysis: A catalyst, such as tetra-n-butylammonium bromide (TBAB), is added, and the mixture is heated.[12]

  • Product Formation and Isolation: The reaction proceeds to completion, often with the product precipitating out of the solution. The solid product is then collected by filtration and washed to afford the pure pyrrolo[2,3-d]pyrimidine derivative.[12]

Causality Behind Experimental Choices: MCRs are designed to be convergent and efficient, minimizing the need for purification of intermediates. The choice of catalyst can be critical in promoting the cascade of reactions that lead to the final product.

Part 3: Therapeutic Frontiers - Biological Activities and Drug Development

The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine has made it a prime candidate for the development of ATP-competitive inhibitors of a wide range of enzymes, most notably protein kinases.

Targeting the Kinome: A New Paradigm in Cancer Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a highly successful platform for the development of potent and selective kinase inhibitors.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[13][14][15][16][17] Aberrant activation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and myeloproliferative neoplasms.[13][14][15][16][17]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Gene Gene Transcription STAT_dimer->Gene 6. Nuclear Translocation & DNA Binding Nucleus Nucleus

Caption: The JAK-STAT signaling pathway.

The pyrrolo[2,3-d]pyrimidine scaffold is at the heart of several FDA-approved JAK inhibitors.

  • Tofacitinib (Xeljanz®): Approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3.[14] Its synthesis often involves the coupling of a chiral piperidine fragment with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.[1][14][16][17][18]

  • Ruxolitinib (Jakafi®): This JAK1/JAK2 inhibitor is used to treat myelofibrosis and polycythemia vera.[12][13] The synthesis of ruxolitinib features a key step involving the stereoselective construction of a cyclopentyl-substituted propionitrile side chain.[12][13][19][20][21]

  • Baricitinib (Olumiant®): An inhibitor of JAK1 and JAK2, baricitinib is approved for the treatment of rheumatoid arthritis.[22][23][24][25] Its synthesis involves the construction of a unique azetidine-containing side chain.[22][23][24][25]

Drug Name (Trade Name)Primary Kinase TargetsApproved Indications (selected)
Tofacitinib (Xeljanz®)JAK1, JAK2, JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Ruxolitinib (Jakafi®)JAK1, JAK2Myelofibrosis, Polycythemia Vera
Baricitinib (Olumiant®)JAK1, JAK2Rheumatoid Arthritis

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to the inhibition of numerous other kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is a key driver of proliferation in many cancers.[18][20][22][26][27]

  • BCR-ABL: The fusion protein responsible for chronic myeloid leukemia (CML).[19][21][23][24][28]

  • Axl: A receptor tyrosine kinase associated with tumor growth and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR 1. Ligand Binding Grb2_Sos Grb2/SOS EGFR->Grb2_Sos 2. Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis Nucleus Nucleus

Caption: The EGFR signaling pathway.

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT_path JAK/STAT Pathway BCR_ABL->JAK_STAT_path Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Proliferation Increased Proliferation, Decreased Apoptosis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation JAK_STAT_path->Proliferation

Caption: The BCR-ABL signaling pathway.

Combating Viral Infections

The structural analogy to purine nucleosides has also made pyrrolo[2,3-d]pyrimidines a fertile ground for the discovery of antiviral agents.

Many antiviral pyrrolo[2,3-d]pyrimidine derivatives function as inhibitors of viral polymerases.[25][29][30][31][32][33] After being metabolized to their triphosphate form within the cell, they are incorporated into the growing viral RNA or DNA chain by the viral polymerase. Lacking the necessary 3'-hydroxyl group, they act as chain terminators, halting viral replication.[25][29][30][31][32][33]

A key target for this class of antivirals is the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[25][29][30][31][32][33] Both nucleoside and non-nucleoside inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been developed.[25][29][30][31][32][33]

The naturally occurring nucleoside antibiotics, Tubercidin and Sangivamycin, have demonstrated broad-spectrum antiviral activity against a range of viruses, including herpes simplex virus, and more recently, SARS-CoV-2.[1][4][6][11][34][35][36][37] Numerous synthetic analogues have also been developed and evaluated for their antiviral potential.[4][11][32][38]

Antibacterial and Antifungal Applications

The exploration of pyrrolo[2,3-d]pyrimidines as antimicrobial agents is an active area of research.[6][26][28][29][39][40] Several derivatives have shown promising activity against various bacterial and fungal strains.[6][26][28][29][39][40] The mechanism of action is often tied to the inhibition of essential enzymes in the pathogen. For instance, some derivatives have shown potent activity against Staphylococcus aureus.[28]

Part 4: Conclusion and Future Perspectives

The journey of pyrrolo[2,3-d]pyrimidine derivatives from their natural origins to their current status as key components of modern medicine is a remarkable illustration of the synergy between natural product chemistry, synthetic innovation, and molecular pharmacology. The scaffold's inherent ability to mimic purines has provided a robust foundation for the development of a multitude of enzyme inhibitors with profound therapeutic impact.

The future of pyrrolo[2,3-d]pyrimidine research remains bright. The continued exploration of new synthetic methodologies, including biocatalysis and flow chemistry, will undoubtedly lead to more efficient and sustainable routes to novel derivatives. Furthermore, the application of this versatile scaffold to new biological targets, guided by a deeper understanding of disease biology and computational modeling, promises to unlock new therapeutic opportunities. As we continue to unravel the complexities of cellular signaling and pathogen replication, the pyrrolo[2,3-d]pyrimidine core is poised to remain a central and enduringly "privileged" scaffold in the ongoing quest for new medicines.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically relevant molecules, particularly in the realm of kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of the essential physicochemical properties of a key derivative, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine. In the absence of extensive published experimental data for this specific analog, this document serves as a practical manual, offering predicted values for key parameters and detailing robust, field-proven experimental protocols for their empirical determination. This guide is designed to empower researchers in drug discovery and development with the foundational knowledge and practical methodologies required to thoroughly characterize this important heterocyclic compound.

Introduction: The Significance of the this compound Scaffold

The pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This structural modification imparts unique electronic and steric properties, often leading to enhanced binding affinity and selectivity for biological targets.[2] The introduction of a methyl group at the 6-position can further influence the molecule's planarity, solubility, and metabolic stability, making this compound a compound of significant interest for the development of novel therapeutics.[3] A thorough understanding of its physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Chemical Structure and Identifiers:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Canonical SMILES CC1=CC2=C(N1)N=CN=C2
Parent CAS Number 271-70-5 (for 7H-pyrrolo[2,3-d]pyrimidine)[4][5]

Melting Point: A Critical Indicator of Purity and Stability

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.

Predicted Melting Point

While no experimental value has been published, based on the melting points of related pyrrolo[2,3-d]pyrimidine derivatives, the melting point of this compound is anticipated to be in the range of 180-220 °C . For comparison, the related compound 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has a melting point of 171–173 °C.[6]

Experimental Protocol for Melting Point Determination

The capillary method is the standard for accurate melting point determination.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure tight packing.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range.

  • Accurate Determination: For a precise measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting range provides insight into the purity of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Tamp Tamp for Density Pack->Tamp Insert Insert into Apparatus Tamp->Insert Heat Heat at 1-2 °C/min Insert->Heat Observe Observe and Record Range Heat->Observe

Capillary Method Workflow for Melting Point Determination

Solubility: A Key Determinant of Bioavailability

Solubility, particularly aqueous solubility, is a critical factor influencing the absorption and bioavailability of a drug candidate. Understanding the solubility profile in various solvents is also essential for formulation development.

Predicted Solubility

The pyrrolo[2,3-d]pyrimidine core is generally considered to have low aqueous solubility, which can be modulated by substituents. The methyl group at the 6-position is not expected to significantly increase aqueous solubility. Therefore, this compound is predicted to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Determine the concentration against a standard curve of the compound prepared in the same solvent.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis AddExcess Add Excess Solid to Solvent Agitate Agitate at Constant Temp (24-48h) AddExcess->Agitate Centrifuge Centrifuge to Pellet Solid Agitate->Centrifuge Analyze Analyze Supernatant (HPLC-UV) Centrifuge->Analyze Quantify Quantify vs. Standard Curve Analyze->Quantify

Shake-Flask Method for Thermodynamic Solubility

Acidity and Basicity (pKa): Governing Ionization and Interactions

The pKa value defines the ionization state of a molecule at a given pH. For nitrogen-containing heterocycles, the pKa is crucial for understanding solubility, membrane permeability, and interactions with biological targets.

Predicted pKa

The pyrrolo[2,3-d]pyrimidine scaffold has both acidic (pyrrole N-H) and basic (pyrimidine nitrogens) centers. The pyrimidine nitrogens are weakly basic. Based on computational predictions and data from similar nitrogen heterocycles, the most basic nitrogen is likely N1 or N3. The predicted basic pKa is in the range of 3.5 - 5.0 . The pyrrole N-H is weakly acidic, with a predicted pKa in the range of 15-17 .

Experimental Protocol for pKa Determination

Potentiometric titration is a reliable method for determining pKa values.

Methodology:

  • Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl for basic pKa, NaOH for acidic pKa).

  • Titration: Add the titrant in small increments and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds), is a critical parameter for predicting a drug's ability to cross cell membranes.

Predicted LogP

The LogP value for this compound is predicted to be in the range of 1.0 - 2.0 , indicating moderate lipophilicity. This is a favorable range for many drug candidates, balancing aqueous solubility with membrane permeability. For comparison, the parent 7H-pyrrolo[2,3-d]pyrimidine has a predicted XLogP3 of 0.7.[4]

Experimental Protocol for LogP Determination

The shake-flask method using n-octanol and water (or a buffer) is the traditional and most reliable method for LogP determination.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water (or buffer) and vice versa by shaking them together for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a sealed vial.

  • Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectral Characteristics: The Fingerprint of the Molecule

Spectroscopic analysis provides detailed information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.

Predicted ¹H and ¹³C NMR Spectral Data:

While experimental spectra are not available, predicted chemical shifts can be estimated based on the parent scaffold and the effect of the methyl substituent.

  • ¹H NMR (in DMSO-d₆):

    • Pyrrole N-H: A broad singlet around 11-12 ppm.

    • Pyrimidine C2-H and C4-H: Singlets between 8.0 and 9.0 ppm.

    • Pyrrole C5-H: A singlet around 6.5 - 7.5 ppm.

    • Methyl C6-CH₃: A singlet around 2.2 - 2.5 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Pyrimidine Carbons (C2, C4, C7a): Peaks in the range of 145 - 160 ppm.

    • Pyrrole Carbons (C5, C6, C4a): Peaks in the range of 100 - 130 ppm.

    • Methyl Carbon: A peak around 15 - 25 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) using standard pulse sequences.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis.

Predicted UV-Vis Absorption:

The pyrrolo[2,3-d]pyrimidine core is a chromophore. It is expected to exhibit absorption maxima (λ_max) in the UV region, likely between 250 and 300 nm .

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Mass Spectrum (Electrospray Ionization - ESI):

  • Positive Ion Mode: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 134.16.

  • Fragmentation: Fragmentation is expected to be minimal under soft ionization conditions like ESI.

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) spectrum.

Stability and Polymorphism

Stability: The pyrrolo[2,3-d]pyrimidine scaffold is generally stable under typical laboratory conditions. However, as with many nitrogen heterocycles, prolonged exposure to strong acids, bases, or oxidizing agents should be avoided. Stability studies under various conditions (pH, temperature, light) are recommended for drug development purposes.

Polymorphism: The existence of different crystalline forms (polymorphs) is common for organic molecules and can significantly impact properties like solubility and bioavailability. Polymorphism screening is a critical step in the solid-state characterization of any drug candidate. This typically involves recrystallization from a variety of solvents under different conditions and analysis of the resulting solids by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery. This guide has provided a comprehensive framework for its physicochemical characterization. By combining the provided predicted values with the detailed experimental protocols, researchers can efficiently and accurately determine the key properties of this molecule, thereby accelerating its journey from a compound of interest to a potential therapeutic agent. The methodologies outlined herein are robust, based on established principles, and are intended to serve as a valuable resource for scientists in the pharmaceutical and related industries.

References

Spectroscopic Characterization of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif in various biologically active molecules, a thorough understanding of its spectroscopic properties is paramount for researchers in the field. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from closely related analogues.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antiviral and anticancer properties. The addition of a methyl group at the 6-position can significantly influence its electronic distribution and, consequently, its interaction with biological targets. Accurate spectroscopic characterization is therefore crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound forms the basis for interpreting its spectral data. Understanding the electronic environment of each atom is key to assigning the observed signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of DMSO-d₆ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and reference spectra proc2->proc3 IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample prep2 directly on the ATR crystal prep1->prep2 acq1 Collect a background spectrum prep2->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Identify and label significant peaks proc1->proc2 MS_Fragmentation M [M]⁺˙ m/z = 147 M_minus_HCN [M-HCN]⁺˙ m/z = 120 M->M_minus_HCN - HCN M_minus_CH3 [M-CH₃]⁺ m/z = 132 M->M_minus_CH3 - CH₃ M_minus_N2H [M-N₂H]⁺ m/z = 118 M_minus_HCN->M_minus_N2H - N₂

An In-depth Technical Guide to the Biological Screening of Novel 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Deazapurine Scaffold

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4][5] The replacement of the N7 nitrogen atom of the purine ring with a carbon atom alters the electronic properties and provides a vector for chemical modification, often leading to enhanced biological activity and improved selectivity.[1] This guide provides a comprehensive overview of the strategies and methodologies for the biological screening of novel 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine analogs, from initial target validation to preclinical candidate selection.

Part 1: Foundational Strategy - Target-Oriented Screening

The successful biological evaluation of novel analogs hinges on a well-defined screening strategy. For the this compound series, a target-oriented approach is often most fruitful, given their established role as kinase inhibitors.[3][4][6]

Target Identification and Rationale

The initial step involves identifying relevant protein kinase targets. Pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against a spectrum of kinases implicated in oncology, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR): Frequently mutated in non-small cell lung cancer (NSCLC).[6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[8]

  • RET Kinase: Gene fusions and point mutations of RET are drivers in thyroid and non-small cell lung cancers.[3]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in tumor-associated macrophage survival and proliferation.

  • Janus Kinases (JAKs): Implicated in inflammatory diseases and certain cancers.

The selection of target kinases should be guided by the specific therapeutic area of interest and the structural features of the novel analogs. Molecular docking studies can provide initial insights into potential binding interactions and help prioritize kinases for screening.[8]

The Screening Cascade: A Multi-Tiered Approach

A tiered screening approach ensures a cost-effective and efficient evaluation process. This cascade typically involves primary, secondary, and tertiary assays.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary High-Throughput Enzymatic Assays Secondary Cell-Based Assays (Target Engagement & Proliferation) Primary->Secondary Tertiary In Vivo Models & ADME/Tox Profiling Secondary->Tertiary

Caption: A typical drug discovery screening cascade.

Part 2: In Vitro Enzymatic Assays - The First Gate

The initial assessment of kinase inhibition is performed using in vitro enzymatic assays. These assays directly measure the ability of a compound to inhibit the activity of the purified kinase enzyme.

Principle of Kinase Inhibition Assays

Most kinase assays rely on the measurement of ATP consumption or the phosphorylation of a substrate peptide. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Reagent Preparation:

    • Prepare a stock solution of the novel this compound analog in 100% DMSO.

    • Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human EGFR kinase and a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) in assay buffer.

    • Prepare ATP solution in assay buffer.

  • Assay Procedure:

    • Dispense the test compounds into a 384-well plate, creating a dose-response curve (typically 10 concentrations).

    • Add the EGFR enzyme and substrate peptide solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the signal according to the chosen detection method (e.g., luminescence for ADP-Glo™).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Analog-001EGFR (WT)22
Analog-001EGFR (T790M)0.21
Analog-002VEGFR255
Analog-003RET15

Note: Data is hypothetical and for illustrative purposes. Actual values would be derived from experimental results.[6]

Part 3: Cell-Based Assays - Bridging to Biological Relevance

Cell-based assays are crucial for confirming on-target activity in a more physiologically relevant context and for assessing the broader cellular effects of the compounds.

Target Engagement Assays

These assays confirm that the compound interacts with its intended target within the cell. A common technique is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a target protein upon ligand binding.

Antiproliferative Assays

Antiproliferative assays determine the ability of a compound to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[9]

Experimental Protocol: MTT Antiproliferative Assay
  • Cell Culture:

    • Culture cancer cell lines of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.[10]

  • Assay Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

    • Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.[9]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 value (the concentration of compound that causes 50% growth inhibition).

Table 2: Representative Antiproliferative Data

Compound IDCell LineGI50 (µM)
Analog-001A549 (Lung Cancer)0.5
Analog-001MCF-7 (Breast Cancer)1.2
Analog-002HUVEC (Normal Endothelial)>50

Note: Data is hypothetical and for illustrative purposes.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of action, further assays can be conducted to determine if the compounds induce apoptosis (programmed cell death) or cause cell cycle arrest.[8][11] Flow cytometry-based assays using specific fluorescent dyes are standard methods for these analyses.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Signaling cluster_2 Cellular Outcome Compound Pyrrolo[2,3-d]pyrimidine Analog Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Part 4: ADME/Tox Profiling - Early Assessment of Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to identify compounds with the potential to become successful drugs and to avoid late-stage failures.[12][13][14]

Key In Vitro ADME/Tox Assays

A panel of in vitro assays should be employed to evaluate the following properties:[12][13]

  • Solubility: Thermodynamic and kinetic solubility.

  • Permeability: Caco-2 or PAMPA assays to predict intestinal absorption.[12]

  • Metabolic Stability: Incubation with liver microsomes or S9 fractions to assess metabolic clearance.[12]

  • Cytochrome P450 (CYP) Inhibition: Evaluation of potential drug-drug interactions by measuring the inhibition of major CYP isoforms.[12][15]

  • Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which can affect its distribution and efficacy.

  • Cytotoxicity: Assessment of toxicity in non-cancerous cell lines (e.g., hepatocytes, renal proximal tubule cells).

  • Cardiotoxicity: hERG channel inhibition assay to assess the risk of cardiac arrhythmias.

Table 3: Representative In Vitro ADME/Tox Profile

ParameterAnalog-001Desired Range
Aqueous Solubility (µM)50>10
Caco-2 Permeability (10⁻⁶ cm/s)15>5
Microsomal Stability (% remaining at 60 min)85>50
CYP3A4 Inhibition (IC50, µM)>20>10
hERG Inhibition (IC50, µM)>30>10

Note: Data is hypothetical and for illustrative purposes.

Part 5: Hit-to-Lead Optimization and Future Directions

The data generated from this comprehensive screening cascade allows for the identification of "hit" compounds. The subsequent "hit-to-lead" phase involves medicinal chemistry efforts to synthesize further analogs with improved potency, selectivity, and ADME/Tox properties. This iterative process of design, synthesis, and biological testing is central to modern drug discovery. Promising lead compounds can then be advanced into in vivo animal models for efficacy and safety evaluation.

Conclusion

The biological screening of novel this compound analogs is a systematic, multi-faceted process that requires a deep understanding of the target biology, appropriate assay technologies, and the principles of drug metabolism and safety. By employing a logical screening cascade and integrating biochemical, cellular, and ADME/Tox data, researchers can effectively identify and advance promising candidates toward the development of new and impactful therapies.

References

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of Substituted Pyrrolo[2,3-d]pyrimidines

This guide provides a comprehensive exploration of the chemical space of substituted pyrrolo[2,3-d]pyrimidines, a core scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications of this versatile heterocyclic system, offering field-proven insights for researchers, scientists, and drug development professionals.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a bioisostere of adenine, the fundamental nitrogenous base of ATP.[1] This structural mimicry allows it to effectively compete with ATP for the binding sites of numerous enzymes, particularly kinases, making it an invaluable scaffold in the design of targeted therapeutics.[2] Its inherent drug-like properties and synthetic tractability have led to the development of several approved drugs and a multitude of clinical candidates for a wide range of diseases, including cancers and inflammatory disorders.[1][3]

The diverse biological activities of pyrrolo[2,3-d]pyrimidine derivatives stem from the numerous points of substitution on the bicyclic ring system, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This guide will explore the chemical space unlocked by these substitutions and the resulting pharmacological implications.

Pyrrolo[2,3-d]pyrimidine_Core core Pyrrolo[2,3-d]pyrimidine Core Structure N1 N1 C2 C2 N3 N3 C4 C4 C4a C4a C5 C5 C7a C7a C6 C6 N7 N7 structure R2_label R2 R2_label->C2 R4_label R4 R4_label->C4 R5_label R5 R5_label->C5 R6_label R6 R6_label->C6 R7_label R7 R7_label->N7 Synthetic_Workflow cluster_0 Multi-Component Reactions cluster_1 Cascade Annulation cluster_2 Cyclization of Pyrimidines Arylglyoxals Arylglyoxals MCR_Product Substituted Pyrrolo[2,3-d]pyrimidines Arylglyoxals->MCR_Product 6-Aminouracils 6-Aminouracils 6-Aminouracils->MCR_Product Barbituric Acids Barbituric Acids Barbituric Acids->MCR_Product Aurones Aurones Cascade_Product Substituted Pyrrolo[2,3-d]pyrimidines Aurones->Cascade_Product 6-Aminouracils_2 6-Aminouracils 6-Aminouracils_2->Cascade_Product Substituted_Pyrimidines Substituted_Pyrimidines Cyclization_Product Substituted Pyrrolo[2,3-d]pyrimidines Substituted_Pyrimidines->Cyclization_Product Cyclizing_Reagents e.g., Nitroalkenes, Alkynes Cyclizing_Reagents->Cyclization_Product JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT Dimer_pSTAT Dimerized p-STAT pSTAT->Dimer_pSTAT dimerizes Gene_Transcription Gene Transcription (Inflammation) Dimer_pSTAT->Gene_Transcription translocates to nucleus and initiates Nucleus Nucleus Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

References

The Tautomeric Landscape of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide to Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a cornerstone in medicinal chemistry, is integral to the development of a diverse array of therapeutic agents, including potent kinase inhibitors and novel anticancer drugs. The biological activity of this privileged heterocyclic system is intrinsically linked to its three-dimensional structure and electronic properties, which are, in turn, governed by the subtle yet critical phenomenon of tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium of this compound, with a particular focus on the relative stability of its principal 7H and 9H tautomers. We delve into the theoretical underpinnings of this equilibrium, drawing parallels with the well-studied tautomerism of purines, and discuss the anticipated influence of the 6-methyl substituent. Furthermore, this guide presents detailed, field-proven experimental and computational protocols for the rigorous investigation of the tautomeric landscape, empowering researchers to elucidate the dominant forms of this and related molecules, a critical step in structure-based drug design and development.

Introduction: The Significance of Tautomerism in a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a recurring motif in a multitude of biologically active compounds. Its structural resemblance to the endogenous purine bases allows it to interact with a wide range of biological targets, leading to its prominence in the design of kinase inhibitors, antivirals, and anti-proliferative agents. The seemingly minor variation of a methyl group at the 6-position of the 7H-pyrrolo[2,3-d]pyrimidine ring can significantly modulate its biological activity and pharmacokinetic profile.

A fundamental aspect of the molecular identity of this compound is its existence as a mixture of tautomers in equilibrium. Tautomers are constitutional isomers that readily interconvert through the migration of a proton, often accompanied by a shift in double bonds. For the 6-Methyl-pyrrolo[2,3-d]pyrimidine system, the most pertinent equilibrium is between the 7H- and 9H-tautomers, arising from the migration of the proton between the N7 and N9 positions of the purine-like ring system.

The precise position of this equilibrium, and thus the predominant tautomeric form, can have profound implications for a molecule's:

  • Receptor Binding: The hydrogen bonding pattern and overall shape of the molecule can change dramatically between tautomers, leading to differential binding affinities for target proteins.

  • Physicochemical Properties: Tautomerism influences properties such as pKa, lipophilicity, and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Spectroscopic Signature: Each tautomer possesses a unique spectroscopic fingerprint, which can be leveraged for its identification and quantification.

A thorough understanding of the tautomeric stability of this compound is, therefore, not merely an academic exercise but a prerequisite for rational drug design and the interpretation of structure-activity relationships (SAR).

The Tautomeric Equilibrium: 7H vs. 9H Forms

The central tautomeric equilibrium for 6-Methyl-pyrrolo[2,3-d]pyrimidine involves the migration of a proton between the nitrogen atoms of the pyrrole (N7) and imidazole-analogous (N9) rings.

Tautomeric equilibrium of 6-Methyl-pyrrolo[2,3-d]pyrimidine.
Theoretical Considerations and the Influence of the 6-Methyl Group

While direct experimental or computational studies on the tautomerism of this compound are not extensively reported in the literature, valuable insights can be gleaned from studies on the parent 7-deazapurine scaffold and the closely related purine system.

For purines, a significant body of research indicates that the 9H-tautomer is generally more stable than the 7H-tautomer in the gas phase and in non-polar solvents. This preference is attributed to a combination of factors, including aromaticity and dipole moment. The introduction of a methyl group at the 6-position is expected to influence this equilibrium through both electronic and steric effects:

  • Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect can subtly alter the electron density distribution within the heterocyclic system, potentially influencing the relative basicities of the N7 and N9 atoms and, consequently, the position of the tautomeric equilibrium.

  • Steric Effects: While the steric hindrance of a methyl group is relatively small, it could introduce subtle conformational preferences that might favor one tautomer over the other, particularly in the solid state or when interacting with a biological target.

The interplay of these effects necessitates a detailed investigation using both experimental and computational methods to definitively establish the predominant tautomer of this compound under various conditions.

Experimental Protocols for Tautomer Analysis

The elucidation of the tautomeric equilibrium of this compound in solution and the solid state relies on a suite of spectroscopic and analytical techniques. The following protocols are designed to provide a robust framework for such an investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of approximately 10-20 mM. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analysis: Look for distinct sets of signals corresponding to the 7H and 9H tautomers. Key protons to monitor include the pyrrole N-H proton (which will be absent in the 9H tautomer's ¹H spectrum if it exchanges rapidly with the solvent), the C5-H and C2-H protons, and the methyl protons. The chemical shifts of these protons will be sensitive to the electronic environment and thus differ between the two tautomers.

    • Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals will provide the relative populations of the 7H and 9H forms in that specific solvent.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis: The chemical shifts of the carbon atoms, particularly those in the heterocyclic rings, will differ between the tautomers. This provides complementary information to the ¹H NMR data.

  • ¹⁵N NMR Spectroscopy:

    • If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence of the protonation state of the nitrogen atoms. The chemical shift of a nitrogen atom is highly sensitive to whether it is protonated or part of a double bond.

Experimental workflow for NMR analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different electronic arrangements of the tautomers result in distinct absorption spectra.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, acetonitrile, water).

    • Prepare a series of dilutions to determine the molar absorptivity.

  • Spectral Acquisition:

    • Acquire the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Repeat the measurement in different solvents to observe any solvent-dependent shifts in the absorption maxima, which can be indicative of a shift in the tautomeric equilibrium.

  • Analysis:

    • The 7H and 9H tautomers are expected to have different λmax values due to differences in their conjugated π-systems.

    • By comparing the experimental spectra with theoretically calculated spectra for each tautomer (from computational analysis), it may be possible to assign the observed bands to specific tautomeric forms.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.

Detailed Methodology:

  • Structure Generation:

    • Build the 3D structures of both the 7H and 9H tautomers of 6-Methyl-pyrrolo[2,3-d]pyrimidine using a molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).

    • These calculations should be performed for the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).

  • Data Analysis:

    • Relative Energies: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower ΔG is predicted to be the more stable form under those conditions. The energy difference can be used to calculate the theoretical equilibrium constant (K_eq = exp(-ΔG/RT)).

    • Spectroscopic Prediction: Use the optimized geometries to calculate theoretical NMR chemical shifts and UV-Vis absorption spectra. These can then be compared with the experimental data to aid in the assignment of the observed signals and spectra to the respective tautomers.

Workflow for computational analysis of tautomer stability.

Data Summary and Interpretation

To facilitate a clear comparison of the stability of the 7H and 9H tautomers, all quantitative data should be summarized in a structured table.

Table 1: Predicted Relative Stability of 6-Methyl-pyrrolo[2,3-d]pyrimidine Tautomers

TautomerMethodSolventRelative Energy (kcal/mol)Predicted Population (%)
7H DFT (B3LYP/6-311++G(d,p))Gas Phase[Hypothetical Value][Hypothetical Value]
9H DFT (B3LYP/6-311++G(d,p))Gas Phase0.00 (Reference)[Hypothetical Value]
7H DFT (B3LYP/6-311++G(d,p))DMSO[Hypothetical Value][Hypothetical Value]
9H DFT (B3LYP/6-311++G(d,p))DMSO0.00 (Reference)[Hypothetical Value]
7H Experimental (¹H NMR)DMSO-d₆[Calculated from K_eq][From Integration]
9H Experimental (¹H NMR)DMSO-d₆0.00 (Reference)[From Integration]

Note: The values in this table are hypothetical and would be populated with the results from the proposed experimental and computational workflows.

Conclusion: A Path Forward for Structure-Based Design

The tautomeric state of this compound is a critical parameter that dictates its biological activity and physicochemical properties. This technical guide has outlined the theoretical basis for the 7H/9H tautomeric equilibrium and provided a comprehensive set of experimental and computational protocols for its rigorous investigation. While the existing literature on related purine systems suggests a likely preference for the 9H tautomer, particularly in non-polar environments, the specific influence of the 6-methyl group warrants a dedicated study.

By employing the methodologies detailed herein, researchers in drug discovery and medicinal chemistry can definitively characterize the tautomeric landscape of this compound and its derivatives. This knowledge is paramount for building accurate structure-activity relationships, optimizing ligand-receptor interactions, and ultimately, for the successful design of novel therapeutics based on this versatile and important scaffold.

The 7-Deazapurine Scaffold: A Privileged Framework for Targeting Key Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its remarkable versatility and profound biological activities.[1][2] This guide provides a comprehensive exploration of the key biological targets of this privileged scaffold, delving into the molecular mechanisms of action and furnishing detailed experimental methodologies for target identification and validation. We will dissect the interactions of 7-deazapurine derivatives with critical enzyme families, including protein kinases and polymerases, and illuminate the structure-activity relationships that govern their potency and selectivity. This technical resource is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of the 7-deazapurine framework.

The 7-Deazapurine Scaffold: A Bioisostere of Purine with Enhanced Therapeutic Potential

The 7-deazapurine core is a heterocyclic aromatic system where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom.[1] This seemingly subtle modification has profound implications for the molecule's electronic properties and its ability to interact with biological macromolecules. The replacement of the N7 atom with a carbon atom renders the five-membered ring more electron-rich, which can lead to enhanced binding to enzymes.[1] Furthermore, the C7 position provides a valuable handle for synthetic modification, allowing for the introduction of various substituents to fine-tune the compound's pharmacological profile.[1]

Naturally occurring 7-deazapurine nucleosides, such as tubercidin, toyocamycin, and sangivamycin, have long been recognized for their potent cytotoxic and antiviral activities.[3] These natural products have served as inspiration for the development of a vast arsenal of synthetic 7-deazapurine derivatives with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[4]

Caption: Comparison of the core structures of purine and 7-deazapurine.

Key Biological Targets of the 7-Deazapurine Scaffold

The ability of the 7-deazapurine scaffold to mimic endogenous purines allows its derivatives to interact with a wide range of biological targets, primarily enzymes that utilize purine-based substrates or cofactors.

Protein Kinases: A Major Hub for 7-Deazapurine-Based Inhibitors

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[5] The ATP-binding site of kinases is a well-validated target for therapeutic intervention, and the structural similarity of the 7-deazapurine scaffold to adenine makes it an ideal framework for designing potent and selective kinase inhibitors.[6]

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and hematopoiesis.[7] Aberrant JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.

  • Ruxolitinib (Jakafi®): This 7-deazapurine derivative is a potent inhibitor of JAK1 and JAK2.[8] By competitively binding to the ATP-binding site of these kinases, ruxolitinib disrupts downstream signaling cascades, leading to reduced inflammation and inhibition of cancer cell proliferation.[6][8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their overactivity is a common feature of cancer cells.

  • Ribociclib (Kisqali®): This 7-deazapurine derivative is a selective inhibitor of CDK4 and CDK6. By blocking the activity of these kinases, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle in the G1 phase and inhibiting tumor growth.

  • Toyocamycin: This natural product has been shown to be a potent and selective inhibitor of CDK9.[9] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many oncogenes.[10]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers.[11] Several 7-deazapurine derivatives have been developed as potent EGFR inhibitors.[4][12]

PKC is a family of serine/threonine kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis.[13]

  • Sangivamycin: This nucleoside analog is a potent inhibitor of PKC, acting competitively with respect to ATP.[13] Its ability to inhibit PKC contributes to its pro-apoptotic effects in cancer cells.[14]

Polymerases: Disrupting Nucleic Acid Synthesis

7-Deazapurine nucleoside analogs, after intracellular phosphorylation to their triphosphate forms, can act as substrates for DNA and RNA polymerases.[1] Their incorporation into growing nucleic acid chains can lead to chain termination or altered base pairing, thereby inhibiting viral replication and cancer cell proliferation.[1][3]

  • Antiviral Activity: Several 7-deazapurine nucleosides have demonstrated potent activity against a range of viruses, including Hepatitis C virus (HCV) and West Nile Virus (WNV), by targeting the viral RNA-dependent RNA polymerase (RdRp).[3][15]

  • Anticancer Activity: The incorporation of 7-deazapurine analogs into DNA and RNA can induce DNA damage and inhibit protein synthesis, leading to cancer cell death.[1]

Experimental Protocols for Target Validation

Validating the biological targets of 7-deazapurine derivatives is crucial for understanding their mechanism of action and for guiding further drug development efforts.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common in vitro method for assessing the inhibitory activity of a compound against a specific protein kinase using a fluorescence-based readout.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (7-deazapurine derivative) Start->Prep Plate Plate Reaction Components: - Add kinase, substrate, and inhibitor to a 384-well plate Prep->Plate Incubate1 Pre-incubation (15 min, RT) Plate->Incubate1 Initiate Initiate Reaction: - Add ATP Incubate1->Initiate Incubate2 Incubation (60 min, RT) Initiate->Incubate2 Stop Stop Reaction & Detect: - Add detection reagent (e.g., ADP-Glo™) Incubate2->Stop Read Read Luminescence Stop->Read Analyze Data Analysis: - Calculate % inhibition and IC50 value Read->Analyze End End Analyze->End

Caption: A generalized workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a synthetic peptide) in the assay buffer.

    • Prepare a stock solution of ATP in the assay buffer.

    • Prepare a serial dilution of the 7-deazapurine test compound in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay), which measures luminescence.[16]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Polymerase Inhibition Assay (Generic Protocol)

This protocol outlines a method for assessing the ability of a 7-deazapurine nucleoside triphosphate to inhibit the activity of a viral RNA-dependent RNA polymerase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Synthesize the 5'-triphosphate of the 7-deazapurine nucleoside analog.

    • Prepare a single-stranded RNA template and a fluorescently labeled primer.

    • Prepare a mixture of natural ribonucleoside triphosphates (rNTPs).

  • Assay Procedure:

    • Anneal the fluorescently labeled primer to the RNA template.

    • In a reaction tube, combine the purified viral RdRp, the primer-template complex, and the 7-deazapurine nucleoside triphosphate at various concentrations.

    • Initiate the polymerization reaction by adding the mixture of natural rNTPs.

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

    • Stop the reaction at various time points by adding a quenching buffer.

  • Product Analysis:

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled RNA products using a gel imager.

    • Inhibition of the polymerase will result in a decrease in the amount of full-length product and the appearance of shorter, terminated fragments.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is a common method to evaluate the cytotoxic effects of potential anticancer agents.[17][18][19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 7-deazapurine derivative for a specified period (e.g., 72 hours).[20]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17] The intensity of the color is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Structure-Activity Relationships (SAR) of 7-Deazapurine Derivatives

The biological activity of 7-deazapurine derivatives can be significantly modulated by the nature and position of substituents on the core scaffold.

  • C7 Position: As mentioned earlier, this position is a key site for modification. The introduction of aryl or heteroaryl groups at C7 can enhance binding to the hydrophobic pocket of kinases, leading to increased potency and selectivity.[1]

  • C6 Position: Modifications at the C6 position can also influence target selectivity. For example, 6-arylureido-4-anilinoquinazoline derivatives have been developed as potent EGFR inhibitors.[12]

  • Sugar Moiety (in Nucleosides): For nucleoside analogs, modifications to the ribose or deoxyribose sugar can impact their recognition by nucleoside kinases (for activation) and polymerases. For instance, 2'-C-methyl substitution has been shown to be important for the anti-HCV activity of 7-deazapurine nucleosides.[3]

  • Substituents on Appended Rings: When aryl groups are attached to the 7-deazapurine core, the nature and position of substituents on these rings can further fine-tune the activity. For example, in a series of 7-deaza-6-benzylthioinosine analogs targeting Toxoplasma gondii adenosine kinase, single substitutions at the para or meta position of the benzyl ring enhanced binding, while ortho substitutions were detrimental.[21]

Table 1: Inhibitory Activities of Representative 7-Deazapurine Derivatives

CompoundTarget(s)IC50/KiDisease Area
RuxolitinibJAK1, JAK2IC50: ~3 nMMyelofibrosis, Polycythemia Vera
RibociclibCDK4, CDK6IC50: ~10 nM (CDK4), ~40 nM (CDK6)Breast Cancer
ToyocamycinCDK9, XBP1sIC50: ~79 nM (CDK9)Cancer
SangivamycinPKCKi: ~11-15 µMCancer, Antiviral
7-deaza-p-methoxy-6-benzylthioinosineT. gondii Adenosine KinaseIC50: 4.6 µMToxoplasmosis
A 7-deazapurine-isatin hybridEGFR, Her2, VEGFR2, CDK2IC50: nanomolar rangesCancer

Target Identification Strategies for Novel 7-Deazapurine Compounds

For novel 7-deazapurine derivatives with interesting phenotypic effects, identifying their direct molecular targets is a critical step.

Target_ID_Workflow Start Novel 7-Deazapurine Compound Affinity Affinity-Based Methods (e.g., Pull-down) Start->Affinity LabelFree Label-Free Methods (e.g., DARTS) Start->LabelFree Genetic Genetic Methods (e.g., RNAi screen) Start->Genetic Computational Computational Methods (e.g., Docking) Start->Computational Candidate Candidate Targets Affinity->Candidate LabelFree->Candidate Genetic->Candidate Computational->Candidate Validation Target Validation (Biochemical & Cellular Assays) Candidate->Validation Validated Validated Target(s) Validation->Validated

Caption: General workflow for identifying the biological targets of a novel compound.

Affinity-Based Pull-Down

This method involves immobilizing the 7-deazapurine compound on a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate.[22]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of the 7-deazapurine compound with a linker and an affinity tag (e.g., biotin).

  • Immobilization: Covalently attach the tagged compound to streptavidin-coated beads.

  • Incubation: Incubate the beads with a cell lysate to allow for protein binding.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that relies on the principle that the binding of a small molecule to its target protein can stabilize the protein and protect it from proteolysis.[22]

Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare a cell lysate containing the potential target proteins.

  • Compound Incubation: Incubate aliquots of the lysate with the 7-deazapurine compound or a vehicle control.

  • Protease Treatment: Treat the lysates with a protease (e.g., thermolysin) for a limited time.

  • Analysis: Analyze the protein profiles of the treated lysates by SDS-PAGE or mass spectrometry.

  • Target Identification: Proteins that are protected from degradation in the presence of the compound are identified as potential targets.

Conclusion and Future Perspectives

The 7-deazapurine scaffold has unequivocally established itself as a privileged framework in drug discovery, yielding a diverse array of molecules with significant therapeutic potential. Its ability to effectively mimic purines provides access to a wide range of biologically important targets, with protein kinases and polymerases being particularly prominent. The synthetic tractability of the scaffold, especially at the C7 position, offers vast opportunities for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Expansion of Target Space: Exploring the interaction of 7-deazapurine derivatives with other enzyme families and protein classes.

  • Development of Covalent Inhibitors: Designing 7-deazapurine-based compounds that can form covalent bonds with their targets, potentially leading to enhanced potency and duration of action.

  • Targeted Drug Delivery: Conjugating 7-deazapurine compounds to targeting moieties to enhance their delivery to specific tissues or cell types, thereby improving efficacy and reducing off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of 7-deazapurine-based drugs with other therapeutic agents to overcome drug resistance.

By leveraging the insights and methodologies outlined in this guide, the scientific community is well-positioned to continue unlocking the immense therapeutic potential of the 7-deazapurine scaffold for the benefit of patients worldwide.

References

Methodological & Application

Cu-catalyzed synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Copper-Catalyzed Synthesis of 6-Substituted Pyrrolo[2,3-d]pyrimidines

Authored by a Senior Application Scientist

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Functionalization at the C-6 position is a critical strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.[3][4] This application note provides a detailed guide to the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines using copper catalysis, a cost-effective and environmentally benign alternative to traditional palladium-based methods.[5] We present an in-depth discussion of the reaction mechanism, a validated, step-by-step experimental protocol, process optimization insights, and a comprehensive troubleshooting guide to empower researchers in drug discovery and development.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine skeleton, also known as 7-deazapurine, is a cornerstone of modern medicinal chemistry. Its structural similarity to the native purine bases allows it to interact with a wide array of biological targets. Consequently, these compounds exhibit a broad spectrum of pharmacological activities, including potent inhibition of various kinases, viruses, and microbes.[6][7]

The development of targeted therapies has underscored the importance of precise molecular modifications. For the pyrrolo[2,3-d]pyrimidine scaffold, the C-6 position of the pyrrole ring has proven to be a particularly fruitful site for substitution. Introducing diverse functional groups at this position directly influences the molecule's interaction with target proteins and can significantly enhance potency and selectivity.[3][4]

While palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) have been instrumental in accessing these structures, they often rely on an expensive and toxic heavy metal.[6][8][9] Copper catalysis has emerged as a powerful alternative, offering a more sustainable and economical approach to constructing these vital heterocyclic systems through C-N and C-C bond formation.[5][10][11]

Mechanistic Rationale: The Copper Catalytic Cycle

The copper-catalyzed synthesis of the pyrrolo[2,3-d]pyrimidine core typically proceeds through a tandem Sonogashira coupling and cyclization sequence. The reaction is initiated by the coupling of a 5-halopyrimidine with a terminal alkyne, followed by an intramolecular annulation to form the fused pyrrole ring.

Key Reaction Components and Their Functions:

  • Copper(I) Source (e.g., CuI, CuCl): The active catalytic species. Copper's utility is marked by its lower cost and toxicity compared to palladium.[5]

  • Ligand (e.g., 6-methylpicolinic acid, 1,10-phenanthroline): The ligand stabilizes the copper catalyst, prevents its precipitation, and modulates its reactivity, facilitating the key steps of the catalytic cycle.

  • Base (e.g., K₂CO₃, Et₃N): Required for the deprotonation of the terminal alkyne to form the copper acetylide intermediate and to neutralize the HX generated during the reaction.

  • Solvent (e.g., DMSO, DMF): A polar aprotic solvent is typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

The proposed catalytic cycle involves the coordination of the copper(I) catalyst with both the alkyne and the N-H of the aminopyrimidine, followed by an intramolecular cyclization to forge the pyrrole ring.

Cu-Catalyzed Annulation Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output CuI Cu(I) Catalyst Intermediate1 π-Alkyne Complex CuI->Intermediate1 + Alkyne (R-C≡C-H) + Base Intermediate2 Copper Acetylide Intermediate1->Intermediate2 - BH⁺ Intermediate3 Oxidative Addition Complex (Proposed Cu(III)) Intermediate2->Intermediate3 + 5-Halo-4-aminopyrimidine Intermediate4 Annulation Intermediate Intermediate3->Intermediate4 Intramolecular Annulation (C-N Coupling) Intermediate4->CuI Reductive Elimination + Product Product 6-Substituted Pyrrolo[2,3-d]pyrimidine Intermediate4->Product Pyrimidine 5-Halo-4-aminopyrimidine Pyrimidine->Intermediate2 Alkyne Terminal Alkyne Alkyne->Intermediate1

Caption: Proposed catalytic cycle for the Cu-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a reported green and efficient synthesis and details the formation of a 6-substituted pyrrolo[2,3-d]pyrimidine from a 5-bromopyrimidine precursor.[5][10]

Materials and Equipment
  • Reagents:

    • N-(5-bromo-2-chloropyrimidin-4-yl)cyclopentylamine

    • 3,3-Diethoxy-1-propyne

    • Copper(I) chloride (CuCl)

    • 6-Methylpicolinic acid

    • Sodium iodide (NaI)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk tube or similar reaction vessel with a magnetic stir bar

    • Inert atmosphere setup (Argon or Nitrogen)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Reagents setup 1. Charge Schlenk tube with solids: - Pyrimidine (1.0 eq) - CuCl (0.1 eq) - Ligand (0.2 eq) - NaI (1.0 eq) - K₂CO₃ (2.0 eq) start->setup inert 2. Evacuate and backfill with Argon (3x) setup->inert add_solvents 3. Add anhydrous DMSO via syringe inert->add_solvents add_alkyne 4. Add 3,3-diethoxy-1-propyne (1.2 eq) add_solvents->add_alkyne react 5. Heat reaction at 100 °C for 12 hours add_alkyne->react quench 6. Cool to RT and quench with sat. NH₄Cl react->quench extract 7. Extract with Ethyl Acetate (3x) quench->extract wash 8. Wash combined organic layers with water and brine extract->wash dry 9. Dry over Na₂SO₄, filter, and concentrate wash->dry purify 10. Purify by silica gel column chromatography dry->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for the Cu-catalyzed synthesis.

  • Reaction Setup: To a dry Schlenk tube, add N-(5-bromo-2-chloropyrimidin-4-yl)cyclopentylamine (e.g., 2.2 g, 8 mmol, 1.0 eq), copper(I) chloride (79 mg, 0.8 mmol, 0.1 eq), 6-methylpicolinic acid (219 mg, 1.6 mmol, 0.2 eq), sodium iodide (1.2 g, 8 mmol, 1.0 eq), and potassium carbonate (2.2 g, 16 mmol, 2.0 eq).

    • Scientist's Note: NaI is added to facilitate the reaction, likely through an in situ Finkelstein reaction to generate the more reactive 5-iodopyrimidine intermediate. The ligand is crucial for catalytic efficiency.[5]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an oxygen-free environment.

    • Scientist's Note: While many modern copper catalyses are air-tolerant, removing oxygen prevents the potential oxidative homocoupling of the alkyne (Glaser coupling) and ensures the catalyst remains in the active Cu(I) oxidation state.

  • Solvent and Reagent Addition: Add anhydrous DMSO (e.g., 40 mL) via syringe, followed by the addition of 3,3-diethoxy-1-propyne (e.g., 1.23 g, 9.6 mmol, 1.2 eq).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up: After cooling the reaction to room temperature, carefully pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 70 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Scientist's Note: The water washes are critical for removing the high-boiling point DMSO solvent, which can complicate purification if not thoroughly removed.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine.

Data Summary and Optimization

The choice of reaction parameters is critical for achieving high yields and purity. The following table summarizes a set of optimized conditions based on published data.[5]

ParameterConditionRationale
Catalyst CuCl (10 mol %)Inexpensive and effective Cu(I) source.
Ligand 6-Methylpicolinic Acid (20 mol %)Bidentate ligand that stabilizes Cu(I) and promotes the catalytic cycle.
Base K₂CO₃ (2.0 equiv.)Sufficiently strong to deprotonate the alkyne without causing side reactions.
Additive NaI (1.0 equiv.)Promotes the formation of a more reactive iodo-intermediate.
Solvent DMSOHigh boiling point and good solvating power for all reactants.
Temperature 100 °CProvides the necessary thermal energy for efficient coupling and cyclization.
Time 12 hoursTypical timeframe for reaction completion.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Low reaction temperature.1. Use fresh CuCl; ensure an inert atmosphere.2. Use anhydrous solvents and reagents.3. Confirm reaction temperature; consider increasing to 110-120 °C.
Glaser Homocoupling Side Product Presence of oxygen.Rigorously de-gas the solvent and maintain a strict inert atmosphere throughout the reaction.
Hydrolysis of Product The diethoxymethyl group is an acetal, which can be sensitive to acid.Ensure work-up and purification conditions are neutral or slightly basic. Avoid acidic quench solutions.
Difficult Purification Residual DMSO in the crude product.Perform multiple aqueous washes during the work-up to thoroughly remove DMSO before concentrating the organic layer.

Conclusion

Copper-catalyzed synthesis represents a significant advancement in the production of 6-substituted pyrrolo[2,3-d]pyrimidines. This methodology offers a robust, scalable, and economical route to a class of compounds of high interest to the pharmaceutical industry. By understanding the underlying mechanism and adhering to a validated protocol, researchers can efficiently generate diverse libraries of these valuable heterocyclic scaffolds for downstream biological evaluation.

References

Application Notes and Protocols for STAT6 Inhibition Assays using 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the IL-4/IL-13 Axis by Inhibiting STAT6

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular transcription factor that plays a central role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] These cytokines are key drivers of Type 2 inflammatory responses, which are implicated in the pathophysiology of numerous allergic conditions such as asthma, atopic dermatitis, and eosinophilic esophagitis, as well as certain types of cancers.[2][4] Upon binding of IL-4 or IL-13 to their respective receptors, associated Janus kinases (JAKs) are activated, leading to the phosphorylation of a specific tyrosine residue (Tyr641) on the STAT6 protein.[5][6] This phosphorylation event is critical, as it induces the homodimerization of STAT6 molecules, which then translocate from the cytoplasm to the nucleus.[3] Inside the nucleus, the STAT6 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes responsible for Th2 cell differentiation, immunoglobulin class switching to IgE, and airway hyperresponsiveness.[1][7]

Given its critical role as a downstream nodal point in the IL-4/IL-13 pathway, direct inhibition of STAT6 presents a highly attractive therapeutic strategy. Unlike broader-acting JAK inhibitors, a direct STAT6 inhibitor has the potential for a more targeted effect with an improved safety profile.[8][9] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising core structure for developing potent kinase inhibitors. This is due to its nature as a deaza-isostere of adenine, allowing it to compete with ATP for binding to the kinase active site. Several derivatives of this scaffold have been developed as inhibitors for various kinases, and notably, as potent and orally active STAT6 inhibitors.[1][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the inhibitory activity of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a representative compound from this class, on the STAT6 signaling pathway. We present a primary protocol for a cell-based Western blot assay to directly measure the inhibition of STAT6 phosphorylation, supplemented with protocols for a luciferase reporter gene assay and an in-cell ELISA for orthogonal validation.

Core Concepts & Experimental Rationale

The STAT6 Signaling Cascade: Point of Inhibition

The assay protocols described herein are designed to quantify the ability of a test compound to block the activation of STAT6. The primary activation step is the phosphorylation of STAT6 at Tyr641 by JAKs following cytokine stimulation. Therefore, the most direct measure of inhibition is to assess the levels of phosphorylated STAT6 (pSTAT6) relative to total STAT6 in cells.

STAT6_Pathway cluster_nucleus IL4 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 Receptor Complex IL4->Receptor Binds JAK JAK1 / Tyk2 Receptor->JAK Activates STAT6_cyto STAT6 (Latent Monomer) JAK->STAT6_cyto Phosphorylates pSTAT6_cyto pSTAT6 (Tyr641) (Active Monomer) STAT6_cyto->pSTAT6_cyto pSTAT6_dimer pSTAT6 Dimer pSTAT6_cyto->pSTAT6_dimer Dimerizes pSTAT6_nuc pSTAT6 Dimer pSTAT6_dimer->pSTAT6_nuc Translocates Nucleus Nucleus DNA DNA (Target Gene Promoters) pSTAT6_nuc->DNA Binds Transcription Gene Transcription (e.g., CCL17, IgE) DNA->Transcription Initiates Inhibitor 6-Methyl-7H-pyrrolo [2,3-d]pyrimidine Inhibitor->JAK Inhibits

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription.

Assay Selection: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's activity. We advocate for a tiered approach:

  • Primary Assay (Mechanism-Focused): Phospho-STAT6 Western Blot. This is the gold standard for directly observing the inhibition of the key activation event. It is highly specific and provides clear, semi-quantitative data on the target engagement within the cell.

  • Secondary Assay (Pathway-Focused): STAT6 Reporter Gene Assay. This assay measures the functional consequence of STAT6 activation—its ability to drive transcription. It provides a quantitative readout of the entire pathway's integrity from receptor to nucleus.

  • Tertiary Assay (High-Throughput): In-Cell ELISA. This method offers a more quantitative and higher-throughput alternative to Western blotting for measuring pSTAT6 levels, making it suitable for dose-response studies and screening campaigns.

Preparation of this compound

Reagent Handling and Storage
  • Solubility: Based on related pyrrolo[2,3-d]pyrimidine compounds, this compound is predicted to be soluble in dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[11] For cell-based assays, it is imperative to prepare a concentrated stock solution in 100% cell culture-grade DMSO.

  • Stock Solution Preparation:

    • Accurately weigh the compound powder.

    • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials, protected from light and moisture. A related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is stored under an inert atmosphere at 2-8°C, suggesting that protection from air and moisture is beneficial.[11]

Protocol 1: Phospho-STAT6 (Tyr641) Western Blot Assay

This protocol details the steps to measure the inhibition of IL-4-induced STAT6 phosphorylation in a human cell line.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or BEAS-2B (human bronchial epithelial) cells, which are known to respond to IL-4/IL-13 stimulation.[12]

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulant: Recombinant Human IL-4 (carrier-free).

  • Test Compound: this compound stock solution in DMSO.

  • Reference Inhibitor (Optional): A known STAT6 inhibitor like AS1810722 can be used as a positive control for inhibition.[1][10][13][14][15]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: Rabbit anti-Phospho-STAT6 (Tyr641) antibody; Mouse or Rabbit anti-total STAT6 antibody.

    • Loading Control: Mouse anti-β-Actin or anti-GAPDH antibody.

    • Secondary: HRP-conjugated anti-rabbit IgG; HRP-conjugated anti-mouse IgG.

  • Other: SDS-PAGE gels, PVDF membranes, ECL substrate, BSA for blocking.

Experimental Workflow

WB_Workflow A 1. Cell Seeding (e.g., 6-well plates) B 2. Serum Starvation (4-6 hours) A->B C 3. Pre-incubation with Inhibitor (1 hour) B->C D 4. IL-4 Stimulation (15-30 minutes) C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Western Transfer (PVDF membrane) G->H I 9. Blocking & Antibody Incubation (Primary then Secondary) H->I J 10. ECL Detection I->J K 11. Densitometry Analysis J->K

Caption: Workflow for the Phospho-STAT6 Western Blot Assay.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture A549 or BEAS-2B cells to ~80% confluency.

    • Seed 1.0 x 10⁶ cells per well into 6-well plates and allow them to adhere overnight at 37°C, 5% CO₂.

  • Serum Starvation & Compound Treatment:

    • The next day, gently wash the cells with sterile PBS and replace the growth medium with serum-free medium.

    • Incubate for 4-6 hours to reduce basal signaling activity.

    • Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the starvation medium and add the medium containing the test compound (or vehicle control) to the respective wells.

    • Pre-incubate the cells for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Prepare a concentrated stock of IL-4 in serum-free medium.

    • Add IL-4 to each well (except the unstimulated control) to a final concentration of 10-20 ng/mL.

    • Incubate for 15-30 minutes at 37°C. This short duration is optimal for observing peak STAT6 phosphorylation.[16]

  • Cell Lysis and Protein Quantification:

    • Quickly aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and SDS-PAGE sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: BSA is preferred over milk for phospho-antibody blotting to reduce background.[17]

    • Incubate the membrane with primary antibody against pSTAT6 (Tyr641) overnight at 4°C, using the manufacturer's recommended dilution.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Apply ECL substrate and image the blot using a chemiluminescence detector.

  • Stripping and Re-probing:

    • To normalize the pSTAT6 signal, the same blot should be stripped and re-probed for total STAT6 and a loading control (β-Actin or GAPDH).

    • Incubate the blot in a mild stripping buffer, wash thoroughly, and re-block before incubating with the anti-total STAT6 primary antibody. Repeat the detection steps.

    • Repeat the stripping and re-probing process for the loading control antibody.

Data Analysis and Interpretation
  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for pSTAT6, total STAT6, and the loading control.

  • Calculate the ratio of pSTAT6 to total STAT6 for each sample to normalize for any variations in total STAT6 expression.

  • Plot the normalized pSTAT6/total STAT6 ratio against the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the IL-4-induced pSTAT6 signal by 50%.

Parameter Typical Conditions Rationale
Cell Line A549, BEAS-2B, HEK293Known to express the IL-4 receptor and exhibit a robust STAT6 phosphorylation response.[5]
Stimulant Recombinant Human IL-4The primary physiological activator of the STAT6 pathway.
Stimulation Time 15-30 minutesCaptures the peak of transient STAT6 phosphorylation.
Inhibitor Pre-incubation 1 hourAllows for sufficient time for the compound to penetrate the cell membrane and engage its target.
Primary Readout Ratio of pSTAT6 (Tyr641) / Total STAT6Normalizes the phosphorylation signal to the total protein amount, correcting for loading errors.
Blocking Buffer 5% BSA in TBSTReduces non-specific antibody binding, especially critical for phospho-proteins.[17]

Protocol 2: STAT6 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 as a functional downstream readout of pathway inhibition.

Principle

This assay utilizes a cell line that has been stably transfected with a luciferase reporter construct. The construct contains a promoter with multiple STAT6 binding sites. When STAT6 is activated and binds to these sites, it drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin substrate is directly proportional to STAT6 transcriptional activity.

Materials
  • Cell Line: A stable cell line expressing a STAT6-luciferase reporter (e.g., BPS Bioscience #79755, Abeomics #17-205).[18][19] HEK293 or HepG2 cells are common parental lines.[5][18]

  • Stimulant: Recombinant Human IL-4.

  • Test Compound: this compound.

  • Assay Plates: White, clear-bottom 96-well microplates.

  • Luciferase Assay System: A commercial kit containing luciferin substrate and lysis buffer (e.g., ONE-Step™ Luciferase Assay System).[18]

  • Luminometer: A microplate reader capable of measuring luminescence.

Step-by-Step Procedure
  • Cell Seeding: Seed the STAT6 reporter cells into a 96-well white plate at a density of 10,000-20,000 cells per well in 90 µL of culture medium. Incubate overnight.[18][20]

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of each dilution to the appropriate wells. Include vehicle-only (0.1% DMSO) and no-treatment controls. Incubate for 1 hour.

  • Stimulation: Add IL-4 to the "stimulated" wells to a final concentration that elicits a robust signal (typically EC₈₀, e.g., 10-20 ng/mL). Add an equivalent volume of medium to "unstimulated" wells.

  • Incubation: Incubate the plate at 37°C for 6-18 hours. This longer incubation is required to allow for transcription and translation of the luciferase enzyme.[20][21]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10-20 minutes with gentle shaking to ensure complete cell lysis.

    • Measure luminescence using a luminometer.

Data Analysis
  • Subtract the average signal from "unstimulated" wells from all other readings.

  • Normalize the data by setting the "stimulated vehicle control" as 100% activity and the "unstimulated control" as 0% activity.

  • Plot the percent inhibition against the log of the inhibitor concentration and calculate the IC₅₀ value.

Protocol 3: In-Cell ELISA for Phospho-STAT6 (Tyr641)

This method combines the specificity of an ELISA with a whole-cell format, offering higher throughput than Western blotting.

Principle

Cells are cultured in a 96-well plate, treated, and then fixed to preserve the phosphorylation state of intracellular proteins. The cells are then permeabilized to allow entry of specific primary antibodies against pSTAT6 and total STAT6. A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection with a colorimetric substrate. The signal is read on a standard microplate reader.

Materials
  • Kit: A commercial in-cell ELISA kit for STAT6 (e.g., Abcam ab126430).[22] These kits typically provide all necessary buffers, antibodies, and substrates.

  • Cell Line: A549, BEAS-2B, or other IL-4 responsive cells.

  • Stimulant & Test Compound: As described in previous protocols.

  • Microplate Reader: Capable of measuring absorbance at 450 nm.

Step-by-Step Procedure

The procedure closely follows the manufacturer's instructions provided with the kit. A general workflow is as follows:

  • Seed cells in a 96-well plate and incubate overnight.

  • Starve cells and pre-treat with the test compound (as in Protocol 1).

  • Stimulate with IL-4 for 15-30 minutes.

  • Fix the cells with the provided fixing solution.

  • Quench endogenous peroxidases.

  • Permeabilize and block the cells.

  • Incubate with either anti-pSTAT6 or anti-total STAT6 primary antibodies in parallel wells.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash and add TMB substrate.

  • Stop the reaction and read the absorbance at 450 nm.

Data Analysis
  • For each condition, calculate the ratio of the absorbance from the pSTAT6 wells to the absorbance from the total STAT6 wells.

  • Normalize the data and calculate the IC₅₀ as described for the Western blot assay.

Troubleshooting & Self-Validation

A robust protocol is a self-validating one. Incorporate the following controls in every experiment to ensure data integrity:

Control Purpose Expected Outcome Troubleshooting if Outcome is Not Met
Unstimulated Cells To measure basal pSTAT6 levels.Very low or undetectable pSTAT6 signal.High basal signal may indicate issues with serum starvation, cell health, or antibody non-specificity.
IL-4 Stimulated (Vehicle) Positive control for pathway activation.Strong induction of pSTAT6 signal compared to unstimulated.No induction suggests problems with IL-4 activity, receptor expression, or a step in the detection protocol. Check reagent viability.
Reference Inhibitor Positive control for inhibition.Dose-dependent reduction of the IL-4-induced pSTAT6 signal.Lack of inhibition points to an issue with the reference compound's activity or a flaw in the assay system.
Loading Control (WB) To ensure equal protein loading.Consistent band intensity across all lanes.Uneven bands indicate pipetting errors during loading. Normalize pSTAT6 to total STAT6 to mitigate.

References

Application Notes: Cell-Based Assays for Evaluating CSF1R Inhibitors like 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: Targeting CSF1R in Modern Drug Discovery

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as CD115, is a pivotal cell-surface receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, particularly monocytes and macrophages.[1][2] Ligand binding by either Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34) triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[1][3][4]

Dysregulation of the CSF1/CSF1R signaling axis is implicated in a range of pathologies, including various cancers, inflammatory disorders, and neurodegenerative diseases.[4][5][6] In the context of oncology, for instance, the overexpression of CSF1R ligands by tumor cells recruits and polarizes tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which fosters tumor growth, angiogenesis, and metastasis.[7][8][9][10] This makes CSF1R an attractive therapeutic target. Small molecule inhibitors, such as those based on the 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, are designed to block the kinase activity of CSF1R, thereby disrupting these pathological processes.[11][12]

Evaluating the potency and selectivity of these inhibitors requires robust and physiologically relevant assay systems. While biochemical assays provide valuable information on direct enzyme inhibition, cell-based assays are indispensable for confirming on-target activity in a cellular context, assessing membrane permeability, and understanding the compound's impact on downstream signaling and cellular functions.[13][14][15] This document provides detailed protocols for a suite of cell-based assays designed to comprehensively evaluate CSF1R inhibitors.

The CSF1R Signaling Cascade: A Visual Overview

Activation of CSF1R by its ligands, CSF-1 or IL-34, initiates a complex signaling network. Understanding this pathway is fundamental to designing and interpreting cell-based assays for inhibitor screening.

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R Dimer PI3K PI3K CSF1R->PI3K Autophosphorylation recruits GRB2_SOS GRB2/SOS CSF1R->GRB2_SOS recruits Ligand CSF-1 / IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription

Caption: Simplified CSF1R signaling pathway upon ligand binding.

I. Target Engagement: CSF1R Phosphorylation Assay

The most direct way to assess an inhibitor's cellular activity is to measure its effect on the autophosphorylation of the CSF1R protein itself. This confirms that the compound can penetrate the cell membrane and engage its intracellular target.

Principle: This assay quantifies the level of phosphorylated CSF1R in cells following ligand stimulation in the presence or absence of an inhibitor. Methods like ELISA, Western blot, or high-content imaging can be employed. A sandwich ELISA format offers a good balance of throughput and sensitivity.[16]

Recommended Cell Line: THP-1 (Human monocytic leukemia)

THP-1 cells endogenously express functional CSF1R, making them a physiologically relevant model for this assay.[16]

Protocol: CSF1R Phosphorylation Sandwich ELISA

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Recombinant Human CSF-1

  • CSF1R inhibitor (e.g., this compound)

  • Assay plate pre-coated with CSF1R capture antibody

  • Detection antibody (e.g., anti-phospho-CSF1R [Tyr723])

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer (PBS with 0.05% Tween-20)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Starvation: Culture THP-1 cells in RPMI-1640 with 10% FBS. Prior to the assay, starve the cells in serum-free media for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Seed the starved cells into a 96-well culture plate. Add serial dilutions of the CSF1R inhibitor and incubate for 1-2 hours at 37°C.[17] Include a vehicle control (e.g., DMSO).

  • Ligand Stimulation: Stimulate the cells with a pre-determined EC80 concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (typically 5-15 minutes) at 37°C.[18]

  • Cell Lysis: Aspirate the media and lyse the cells directly in the wells with cell lysis buffer.

  • ELISA:

    • Transfer the cell lysates to the CSF1R capture antibody-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3-5 times with wash buffer.

    • Add the phospho-specific CSF1R detection antibody and incubate for 1-2 hours.

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate.

    • Add the substrate solution and incubate in the dark until color develops.

    • Add the stop solution and read the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control. Plot the data and determine the IC50 value.

Parameter Typical Value Source
Cell LineTHP-1
LigandRecombinant Human CSF-1[18]
Ligand Concentration100 ng/mL[18]
Stimulation Time5-15 minutes[18]
Inhibitor Pre-incubation1-2 hours
ReadoutAbsorbance (ELISA)[19][20][21]

II. Downstream Pathway Modulation: Reporter Gene Assays

Reporter gene assays provide a robust and high-throughput method to measure the functional consequences of CSF1R inhibition on downstream signaling pathways.[22]

Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a transcriptional response element that is activated by the CSF1R signaling cascade. A common choice is the Serum Response Element (SRE), which is activated by the MAPK/ERK pathway.[2][23] Inhibition of CSF1R will lead to a decrease in the reporter signal.

Recommended Cell Line: CSF1R / SRE – Reporter HEK293 Recombinant Cell Line

This commercially available cell line is stably transfected with human CSF1R and an SRE-luciferase reporter construct, providing a convenient and validated system.[2][23][24]

Protocol: SRE-Luciferase Reporter Assay

Materials:

  • CSF1R / SRE – Reporter HEK293 cells

  • Growth Medium (e.g., DMEM with 10% FBS)

  • Assay Medium (e.g., DMEM with 0.5% FBS)

  • Recombinant Human CSF-1 or IL-34

  • CSF1R inhibitor

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of ~30,000 cells/well and incubate overnight.[24]

  • Starvation: The next day, replace the growth medium with assay medium (low serum) and incubate for 20-24 hours.[24]

  • Inhibitor Treatment: Add serial dilutions of the CSF1R inhibitor to the wells and incubate for 1 hour at 37°C.[24]

  • Ligand Activation: Add CSF-1 or IL-34 to the wells to a final concentration known to induce a robust signal (e.g., 10 ng/mL CSF-1 or 45 ng/mL IL-34).[24] Incubate for 6 hours at 37°C.

  • Luminescence Reading: Add the luciferase assay reagent to each well, incubate for ~15 minutes at room temperature, and measure luminescence using a luminometer.[24]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_readout Readout Seed Seed Reporter Cells (~30,000/well) Incubate1 Incubate Overnight Seed->Incubate1 Starve Starve in Low Serum (20-24h) Incubate1->Starve AddInhibitor Add Inhibitor (1h) Starve->AddInhibitor AddLigand Add Ligand (CSF-1/IL-34) (6h) AddInhibitor->AddLigand AddReagent Add Luciferase Reagent AddLigand->AddReagent ReadLumi Read Luminescence AddReagent->ReadLumi

Caption: Workflow for the CSF1R SRE-luciferase reporter assay.

III. Phenotypic Assays: Macrophage and Osteoclast Differentiation

To assess the broader biological impact of CSF1R inhibitors, phenotypic assays that model key physiological processes regulated by CSF1R are essential.

A. Macrophage Differentiation Assay

Principle: CSF1R signaling is critical for the differentiation of monocytes into macrophages.[1][4] This assay measures the ability of an inhibitor to block this differentiation process, often by quantifying the expression of macrophage-specific surface markers.

Protocol:

  • Cell Source: Isolate primary human or mouse bone marrow-derived macrophages (BMDMs).[25]

  • Differentiation: Culture the BMDMs in the presence of M-CSF (e.g., 20 ng/mL) for 7 days to generate M0 macrophages.[25]

  • Treatment: Concurrently, treat the cells with varying concentrations of the CSF1R inhibitor or a vehicle control throughout the differentiation period.

  • Analysis: After 7 days, analyze the cells for the expression of macrophage markers (e.g., F4/80 for mouse, CD68 for human) using flow cytometry or immunofluorescence. A reduction in the percentage of marker-positive cells indicates inhibition of differentiation.

B. Osteoclastogenesis Assay

Principle: CSF1R signaling is also essential for the differentiation of myeloid precursors into osteoclasts, the cells responsible for bone resorption.[3][4][26] This assay evaluates an inhibitor's ability to prevent the formation of mature, multinucleated osteoclasts.

Protocol:

  • Cell Source: Use mouse bone marrow macrophages (BMMs) or human osteoclast precursor cells.[27][28]

  • Differentiation: Culture the precursor cells with M-CSF and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand), the two key cytokines required for osteoclastogenesis.

  • Treatment: Add serial dilutions of the CSF1R inhibitor at the start of the culture.

  • Analysis: After 5-7 days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts.[29] Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells. A dose-dependent decrease in these cells indicates effective inhibition.[27][29][30]

Assay Principle Cell Type Key Reagents Readout
Macrophage DifferentiationInhibition of monocyte-to-macrophage differentiationBone Marrow-Derived Macrophages (BMDMs)M-CSF, InhibitorFlow cytometry (F4/80, CD68)
OsteoclastogenesisInhibition of osteoclast formationBone Marrow Macrophages (BMMs)M-CSF, RANKL, InhibitorTRAP staining, Cell counting

Conclusion and Self-Validation

The suite of assays described provides a multi-tiered approach to characterizing CSF1R inhibitors like this compound. By progressing from direct target engagement (phosphorylation) to downstream pathway modulation (reporter assays) and finally to complex cellular phenotypes (differentiation assays), researchers can build a comprehensive profile of a compound's activity.

Trustworthiness through Self-Validation: The protocols are designed as a self-validating system. A potent inhibitor should demonstrate a consistent dose-response across all assays. For example, the IC50 value obtained from the phosphorylation assay should correlate with the IC50 from the reporter assay. Discrepancies may indicate off-target effects, issues with cell permeability, or compound stability, prompting further investigation. This integrated approach ensures a high degree of confidence in the final data, facilitating informed decisions in the drug development pipeline.

References

Application Notes and Protocols for High-Throughput Screening of Pyrrolo[2,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase-Directed Drug Discovery

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry makes it an ideal framework for designing potent and selective inhibitors of ATP-dependent enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[2] Consequently, libraries of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and screened extensively, leading to the discovery of several approved drugs and clinical candidates targeting kinases such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[3][4][5]

High-Throughput Screening (HTS) is the cornerstone for identifying active compounds, or "hits," from large chemical libraries.[6] This guide provides a detailed overview of established and emerging HTS methodologies tailored for the screening of pyrrolo[2,3-d]pyrimidine libraries against kinase targets. As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying scientific rationale, field-proven insights for robust assay design, and a comprehensive workflow from primary screening to hit validation.

Pillar I: Foundational Principles of Kinase HTS Assay Design

The success of any HTS campaign hinges on the selection of a robust and appropriate assay. For kinase targets, assays are typically designed to measure either the consumption of ATP or the formation of the phosphorylated product. The choice of assay technology depends on several factors including the nature of the kinase and its substrate, the required throughput, and available instrumentation.

A critical parameter for validating an HTS assay is the Z'-factor , a statistical measure of the separation between the positive and negative controls.[7] An ideal assay has a Z'-factor between 0.5 and 1.0, indicating a large separation band and low data variability, making it suitable for reliably identifying true hits.[7]

Common HTS Technologies for Kinase Inhibitor Screening
Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence-Based Measures ATP depletion (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo™).[8]High sensitivity, broad applicability to any kinase, homogeneous "add-and-read" format.Susceptible to interference from compounds that inhibit the luciferase reporter enzyme.[9]
Fluorescence-Based (TR-FRET) Measures the phosphorylation of a substrate using time-resolved fluorescence resonance energy transfer (e.g., HTRF® KinEASE™).[10]Homogeneous format, high sensitivity, reduced interference from fluorescent compounds due to time-resolved detection.Requires specific antibodies and labeled substrates, which may not be available for all targets.
Label-Free Detects changes in mass, refractive index, or impedance upon compound binding or enzymatic activity (e.g., Surface Plasmon Resonance).[11]Provides direct binding information (affinity, kinetics), no need for labels or antibodies, less prone to certain types of artifacts.Lower throughput, can be more technically demanding, may require larger amounts of protein.

Pillar II: Experimental Workflows & Detailed Protocols

A successful HTS campaign follows a structured workflow, from the primary screen to identify initial hits, through a series of validation and characterization steps to eliminate false positives and prioritize promising lead candidates.

High-Throughput Screening and Hit Validation Workflow

Below is a diagram illustrating a typical workflow for an HTS campaign targeting kinase inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triaging cluster_2 Lead Generation cluster_3 Data Analysis & QC lib Pyrrolo[2,3-d]pyrimidine Library primary Primary HTS (e.g., ADP-Glo™) Single Concentration lib->primary hits Initial 'Hits' primary->hits z_factor Z'-Factor > 0.5 primary->z_factor confirm Dose-Response Confirmation (Primary Assay) hits->confirm pains PAINS & False Positive Filtering hits->pains ortho Orthogonal Assay (e.g., HTRF®) confirm->ortho ic50 IC50 Determination confirm->ic50 biophys Biophysical Assay (e.g., SPR or CETSA) ortho->biophys validated_hits Validated Hits biophys->validated_hits cellular Cell-Based Assays (Target Engagement & Phenotype) sar Structure-Activity Relationship (SAR) Studies cellular->sar validated_hits->cellular JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat->stat 4. Dimerization nucleus Nucleus stat->nucleus 5. Translocation gene Gene Transcription nucleus->gene 6. Modulation inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->jak Inhibition EGFR_Pathway egf EGF Ligand egfr EGFR egf->egfr 1. Binding & Dimerization ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf 2. Activation pi3k PI3K-AKT Pathway egfr->pi3k 2. Activation proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k->proliferation inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->egfr Inhibition of Kinase Domain Src_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) src Src Kinase rtk->src Activation integrin Integrins integrin->src Activation fak FAK src->fak stat3 STAT3 src->stat3 downstream Actin Cytoskeleton, Cell Proliferation, Survival fak->downstream stat3->downstream inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->src Inhibition

References

Application Notes & Protocols: Developing Kinase Selectivity Assays for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a derivative of 7-deazapurine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] Its structural similarity to the adenine core of ATP allows compounds based on this scaffold to effectively compete for the ATP-binding site of a wide range of kinases.[3] This has led to the development of inhibitors targeting various kinases implicated in cancer and autoimmune diseases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Epidermal Growth Factor Receptor (EGFR).[4][5][6] However, achieving selectivity across the kinome remains a critical challenge in drug discovery. This application note provides a comprehensive guide for developing robust biochemical and cell-based kinase selectivity assays tailored for compounds featuring the this compound core. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss best practices for data interpretation to confidently characterize the selectivity profile of novel inhibitors.

Introduction: The Strategic Imperative for Kinase Selectivity

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, making them prime targets for therapeutic intervention.[7] The human kinome comprises over 500 members, many of which share structural homology in their ATP-binding pockets.[8] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, leading to unforeseen side effects or toxicities.[9] For compounds built on a versatile scaffold like this compound, which has demonstrated activity against diverse kinases such as RET, Itk, and Wee1, rigorous selectivity profiling is not just a regulatory requirement but a cornerstone of successful drug development.[1][8][10]

A comprehensive understanding of a compound's selectivity profile enables:

  • Identification of potential off-target liabilities: Early detection of undesirable kinase interactions can save significant resources.

  • Discovery of polypharmacology: Inhibition of multiple kinases can sometimes lead to enhanced therapeutic efficacy.[9]

  • Guidance for structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity is crucial for optimizing lead compounds.[4]

This guide will equip researchers with the necessary tools to generate high-quality, reproducible selectivity data for their this compound-based inhibitors.

Choosing the Right Assay Platform: A Multi-faceted Approach

No single assay can provide a complete picture of a compound's selectivity. A tiered approach, combining biochemical and cell-based assays, is recommended to build a comprehensive profile.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays utilize purified recombinant kinases and substrates to directly measure the inhibitory activity of a compound on the enzyme.[8] These assays are ideal for initial broad screening across a large panel of kinases and for determining intrinsic inhibitor potency (e.g., IC50 values).

Key considerations for biochemical assays:

  • ATP Concentration: The concentration of ATP used in the assay can significantly influence the apparent potency of ATP-competitive inhibitors.[9] Assays are often run at the ATP Km for each kinase to provide a standardized comparison of inhibitor affinity.[4]

  • Assay Format: A variety of formats are available, each with its own advantages and disadvantages (Table 1).

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (32P or 33P) from ATP to a substrate.[1][11]Gold standard, high sensitivity, direct measurement of activity.[8][11]Requires handling of radioactive materials, generates radioactive waste.[8]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[12][13]Homogeneous (no-wash) format, high sensitivity, and broad dynamic range.[12]Indirect measurement of phosphorylation, potential for ATP-dependent luciferase inhibition.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[14][15]Homogeneous format, amenable to HTS, non-radioactive.[15]Requires specific antibodies and fluorescent tracers, susceptible to compound interference.[16]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the FRET signal between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[11]Homogeneous format, high sensitivity, reduced background fluorescence.Requires specific labeled reagents, potential for compound interference.
Cell-Based Assays: Assessing Target Engagement and Functional Outcomes in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the influence of scaffolding proteins. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity.[1][17]

Table 2: Overview of Cell-Based Kinase Assay Formats

Assay TypePrincipleReadoutKey Insights
Target Phosphorylation Assays Measures the phosphorylation of a specific downstream substrate of the target kinase in cells.[17]Western Blot, ELISA, In-Cell WesternsTarget engagement and inhibition of kinase activity in a cellular context.
Cell Proliferation/Viability Assays Measures the effect of the inhibitor on the proliferation or viability of cancer cell lines known to be dependent on the target kinase.[11]Luminescence (e.g., CellTiter-Glo®), Colorimetric (e.g., MTT)Functional consequence of target inhibition, provides a measure of cellular potency (GI50).
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of the inhibitor to the target kinase in live cells using bioluminescence resonance energy transfer (BRET).[17]BRET ratioDirect evidence of target binding in a physiological setting.

Experimental Protocols

The following protocols provide a starting point for developing kinase selectivity assays for this compound derivatives. Optimization will be required for specific kinases and compounds.

Protocol 1: Broad Kinome Profiling using the ADP-Glo™ Luminescent Kinase Assay

This protocol is designed for initial screening against a broad panel of kinases to identify primary targets and potential off-targets. The ADP-Glo™ assay is a robust and sensitive method that measures kinase activity by quantifying the amount of ADP produced.[12][13]

Workflow Diagram:

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)[12]

  • This compound test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for single-point screening is 1 µM. For IC50 determination, a 10-point, 3-fold dilution series is recommended.

  • Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of 2X kinase/substrate/ATP solution to each well. b. Add 25 nL of the test compound or DMSO (vehicle control) to the appropriate wells. c. Mix the plate gently for 1 minute.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 5 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Percent Inhibition: Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Luminescencecompound - Luminescenceno enzyme) / (LuminescenceDMSO - Luminescenceno enzyme))

  • IC50 Determination: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Phosphorylation Assay by In-Cell Western

This protocol is designed to confirm the inhibition of a specific kinase in a cellular context by measuring the phosphorylation of its downstream substrate. For example, to assess the activity of a pyrrolo[2,3-d]pyrimidine derivative against CSF1R, one could measure the phosphorylation of ERK in a CSF1-stimulated macrophage cell line.[4]

Workflow Diagram:

Caption: In-Cell Western Workflow for Phosphorylation.

Materials:

  • Cell line expressing the target kinase (e.g., Ba/F3 cells engineered to express a specific kinase, or a cancer cell line with endogenous expression).

  • 96-well clear-bottom black plates.

  • Serum-free cell culture medium.

  • Test compound and appropriate stimulant (e.g., growth factor).

  • Fixing and permeabilizing solutions (e.g., formaldehyde and Triton X-100).

  • Blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate.

  • IRDye®-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).

  • Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 4-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Add serial dilutions of the test compound to the wells and incubate for 1-2 hours.

  • Stimulation: Add the appropriate stimulant (e.g., growth factor) to all wells except the unstimulated control and incubate for the optimal time to induce substrate phosphorylation (typically 5-30 minutes).

  • Fixation and Permeabilization: a. Remove the medium and add formaldehyde to fix the cells. b. Wash the cells and add a permeabilization buffer containing Triton X-100.

  • Blocking: Wash the cells and add blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Add a cocktail of the phospho-specific and total protein primary antibodies and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and add a cocktail of the corresponding IRDye-labeled secondary antibodies. Incubate for 1 hour at room temperature, protected from light.

  • Imaging and Quantification: Wash the cells and scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho-protein and the total protein.

Data Analysis:

  • Normalization: Normalize the phospho-protein signal to the total protein signal for each well to account for variations in cell number.

  • IC50 Determination: Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control and plot against the log of the compound concentration to determine the cellular IC50 value.

Data Interpretation and Validation

Quantifying Selectivity

Several metrics can be used to quantify the selectivity of a kinase inhibitor. A simple approach is the Selectivity Score , which is the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target. A higher selectivity score indicates greater selectivity.

More sophisticated methods like the Gini coefficient can also be used to assess selectivity across a large panel of kinases, providing a single value that represents the distribution of inhibitory activity.[9]

Assay Validation: Ensuring Data Integrity

To ensure the reliability of your selectivity data, it is crucial to validate your assays. A key statistical parameter for high-throughput screening assays is the Z'-factor , which assesses the quality of the assay by considering the dynamic range and data variation.

Z'-factor = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • µp = mean of the positive control (e.g., DMSO, full activity)

  • µn = mean of the negative control (e.g., a known potent inhibitor, no activity)

  • σp and σn = standard deviations of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel kinase inhibitors. A thorough and systematic approach to selectivity profiling is paramount to advancing these compounds through the drug discovery pipeline. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of their compounds' activity and selectivity, enabling data-driven decisions to optimize potency and minimize off-target effects. The protocols and principles outlined in this guide provide a solid framework for establishing a reliable kinase selectivity profiling cascade, ultimately contributing to the development of safer and more effective targeted therapies.

References

Formulation of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine for In Vitro Studies: A Best-Practice Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic small molecule belonging to the 7-deazapurine class of compounds.[1] Analogs of this scaffold have demonstrated significant activity in diverse areas of drug discovery, including kinase inhibition and oncology research.[2][3][4] The reliability and reproducibility of in vitro data derived from this and similar compounds are critically dependent on proper formulation. Issues such as poor solubility in aqueous assay buffers can lead to compound precipitation, resulting in inaccurate measurements of biological activity and flawed structure-activity relationships (SAR).[5] This guide provides a comprehensive framework and detailed protocols for the solubilization, preparation, and quality control of this compound solutions to ensure maximal data integrity for in vitro screening and mechanistic studies.

Pre-Formulation Analysis: Understanding the Compound

Before any bench work, a thorough understanding of the compound's physicochemical properties is essential.[6] this compound is an analog of purine, characterized by a planar, aromatic heterocyclic system. Such molecules are typically crystalline solids with low aqueous solubility due to their rigid structure and limited hydrogen bonding capacity with water.

Table 1: Physicochemical Properties of this compound

Property Value Source / Method
Molecular Formula C₇H₇N₃ Calculated
Molecular Weight 133.15 g/mol Calculated
Appearance White to off-white solid (Predicted) N/A
Predicted Solubility Poor in water; Soluble in organic solvents (DMSO, DMF) Based on scaffold class[7][8]

| Storage Conditions | -20°C, desiccated | Standard for solid small molecules[6] |

The key takeaway is the anticipated low aqueous solubility, which dictates the entire formulation strategy. The primary goal is to first dissolve the compound in a suitable organic solvent to create a high-concentration stock solution, which can then be precisely diluted into aqueous experimental media.

The Formulation Cornerstone: Solvent Selection and the Challenge of Aqueous Dilution

2.1 The Universal Solvent: DMSO

For pyrrolopyrimidine derivatives and other purine-like scaffolds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization.[5][7]

  • Causality: DMSO is a highly polar, aprotic solvent with exceptional solvating power for a wide range of organic molecules. Its ability to disrupt the crystal lattice energy of solid compounds makes it ideal for preparing high-concentration stock solutions (e.g., 10-50 mM).

2.2 The Critical Challenge: Compound Precipitation

A frequent failure point in in vitro assays is "crashing out," where the compound precipitates upon dilution of the DMSO stock into an aqueous buffer or cell culture medium.[5] This occurs because the solvent environment abruptly shifts from a favorable organic one to an unfavorable aqueous one, causing the compound's solubility limit to be exceeded.

Consequences of Precipitation:

  • Underestimated Potency: The actual concentration of the compound in solution is lower than the calculated nominal concentration, leading to artificially high IC₅₀/EC₅₀ values.

  • Poor Data Reproducibility: The amount of precipitation can vary between wells and experiments, leading to high data variability.

To mitigate this, a carefully controlled dilution strategy is not just recommended; it is mandatory for data integrity.

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution in DMSO. This serves as the foundation for all subsequent experimental dilutions.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (use a fresh, unopened bottle to avoid water absorption)[7]

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Calibrated micropipettes with sterile, filtered tips

  • Vortex mixer and bath sonicator

Step-by-Step Methodology:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 133.15 g/mol × 1000 mg/g = 1.33 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out 1.33 mg of the compound into a clean weighing boat. Transfer the powder to a sterile amber vial.

    • Expert Insight: Using an amber vial protects the compound from potential photodegradation, a common concern for heterocyclic compounds.[9]

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.[6]

  • Quality Control (Visual Check): Visually inspect the solution against a light source. If any solid particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes.[7][10] The final solution must be perfectly clear and free of any visible precipitate.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the master stock at -20°C or -80°C.[6] Aliquot into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][11]

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., 1.33 mg for 1 mL of 10 mM) weigh 2. Weigh Compound Transfer to amber vial calc->weigh add_dmso 3. Add Solvent (1 mL Anhydrous DMSO) weigh->add_dmso dissolve 4. Dissolve (Vortex & Sonicate) add_dmso->dissolve qc 5. Quality Control (Visually inspect for clarity) dissolve->qc store 6. Aliquot & Store (-20°C / -80°C) qc->store G cluster_dilution Serial Dilution Workflow master_stock 10 mM Master Stock (100% DMSO) intermediate 100 µM Intermediate (1% DMSO in Medium) master_stock->intermediate 1:100 Dilution (2 µL into 198 µL) final_working 10 µM Final Working Solution (0.1% DMSO in Medium) intermediate->final_working 1:10 Dilution (10 µL into 90 µL) assay_plate Add to Assay Plate final_working->assay_plate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine. As a crucial scaffold in medicinal chemistry, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth technical guidance, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions.

Overview of the Primary Synthetic Route

The most common and versatile strategy for the synthesis of this compound involves a two-step process:

  • Halogenation: Introduction of a halogen (typically bromine or chlorine) at the 6-position of the pyrrolo[2,3-d]pyrimidine core.

  • Methylation: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, to introduce the methyl group.

This approach allows for the late-stage introduction of the methyl group, which is often advantageous in multi-step syntheses.

Synthetic_Workflow start Pyrrolo[2,3-d]pyrimidine Core step1 Halogenation at C6 (e.g., with NBS or NCS) start->step1 intermediate 6-Halo-7H-pyrrolo[2,3-d]pyrimidine (e.g., 6-Bromo derivative) step1->intermediate step2 Palladium-Catalyzed Methylation (e.g., Suzuki-Miyaura Coupling) intermediate->step2 product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during the synthesis, with a focus on the critical methylation step via Suzuki-Miyaura coupling.

Low or No Product Formation

Q1: My Suzuki-Miyaura coupling reaction for the methylation of 6-bromo-7H-pyrrolo[2,3-d]pyrimidine is not working. I'm only recovering the starting material. What are the first things to check?

A1: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial. Here's a prioritized checklist:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction.

    • The "Why": The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient.

    • Troubleshooting Steps:

      • Use a fresh batch of palladium catalyst. Older catalysts can be less active.

      • Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.

      • For challenging couplings, especially with electron-rich heterocycles, more advanced catalyst systems are often necessary. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle (e.g., XPhos Pd G3) are designed to facilitate the difficult oxidative addition step.[1]

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

    • The "Why": Oxygen can oxidize the active Pd(0) to Pd(II), effectively killing the catalyst. It can also promote the unwanted homocoupling of the boronic acid.[2]

    • Troubleshooting Steps:

      • Ensure your solvent is thoroughly degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Assemble your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reagent Quality: The purity and stability of your reagents are critical.

    • The "Why": Methylboronic acid is prone to decomposition, especially in the presence of moisture, leading to the formation of boroxine (a cyclic trimer) which is less reactive.

    • Troubleshooting Steps:

      • Use freshly purchased or properly stored methylboronic acid.

      • Consider using potassium methyltrifluoroborate as an alternative. It is an air-stable solid that slowly releases the boronic acid under the reaction conditions, which can also help to suppress protodeboronation.[3]

Q2: I'm observing a significant amount of a byproduct that appears to be the debrominated starting material (7H-pyrrolo[2,3-d]pyrimidine). What causes this and how can I minimize it?

A2: The formation of the debrominated (or dehalogenated) product is a common side reaction known as protodeboronation of the boronic acid followed by reduction of the aryl halide, or direct hydrodehalogenation of the starting material.

  • The "Why": Protodeboronation is the cleavage of the C-B bond by a proton source (often water), replacing the boronic acid group with a hydrogen. This is particularly problematic with electron-rich or heteroaromatic boronic acids.[1] The resulting methane is not a coupling partner. Alternatively, the palladium catalyst can react with sources of hydride in the reaction mixture to cause direct reduction of your starting material.

  • Troubleshooting Steps:

    • Optimize the Base: Strong bases, especially in the presence of water, can accelerate this side reaction.

      • Switch to a milder base. Instead of strong bases like NaOH or KOH, try using K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]

      • Consider using anhydrous conditions with a base like cesium fluoride (CsF).

    • Use Anhydrous Conditions: While many Suzuki reactions tolerate some water, excess water can promote protodeboronation. Ensure your solvents are anhydrous and your reagents are dry.[2]

    • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

Side_Reactions cluster_main Desired Suzuki Coupling cluster_side1 Protodeboronation cluster_side2 Hydrodehalogenation A 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine C This compound A->C Pd Catalyst, Base B Methylboronic Acid B->C D Methylboronic Acid E Methane D->E H₂O, Base F 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine G 7H-pyrrolo[2,3-d]pyrimidine F->G Pd Catalyst, H- source

Caption: Desired reaction versus common side reactions.

Yield and Purity Issues

Q3: The reaction seems to work, but my yield is consistently low (20-30%). How can I improve it?

A3: Low yields, assuming some product is forming, often point to incomplete conversion or competing side reactions.

  • The "Why": The pyrrolo[2,3-d]pyrimidine core is electron-rich, which can make the oxidative addition of the palladium catalyst to the C-Br bond the rate-limiting step.[4]

  • Troubleshooting Steps:

    • Ligand Choice: This is often the most impactful variable. Standard ligands like PPh₃ may not be effective. Switch to more electron-rich and bulky ligands that are known to accelerate oxidative addition on electron-rich halides.

      • Recommended Ligands: XPhos, SPhos, or RuPhos are excellent choices for this type of substrate.[3]

    • Base Strength and Solubility: The base is crucial for the transmetalation step.

      • K₃PO₄ is often a good choice as it is strong enough but generally does not cause as many side reactions as hydroxides. Cs₂CO₃ is also very effective due to its higher solubility in organic solvents.

    • Solvent System: The solvent affects the solubility of all components and the reaction kinetics.

      • A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water) is common. For anhydrous conditions, DMF or DME can be used.[5]

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a gentle increase in temperature might be necessary, but be mindful of potential decomposition.

Q4: I'm having difficulty purifying the final product. It seems to co-elute with a byproduct on my silica gel column. What are my options?

A4: Purification can be challenging, especially if the polarity of the product and byproducts are similar.

  • The "Why": A common byproduct is the homocoupled boronic acid (ethane in this case, which will not be an issue) or homocoupled aryl halide (biaryl). The starting material may also have similar polarity to the product.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Try different solvent systems for your column. A gradient elution might be necessary. Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can sometimes improve separation.

      • Consider using a different stationary phase, such as alumina or reverse-phase silica.

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Try dissolving the crude product in a minimal amount of a hot solvent and then letting it cool slowly.

    • Acid-Base Extraction: The pyrrolo[2,3-d]pyrimidine core has basic nitrogens. You may be able to selectively extract your product into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer to recover your product.

Frequently Asked Questions (FAQs)

Q: Is a 6-bromo or 6-chloro-7H-pyrrolo[2,3-d]pyrimidine better for the Suzuki-Miyaura coupling?

A: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings. Therefore, starting with 6-bromo-7H-pyrrolo[2,3-d]pyrimidine will likely give you a higher yield under milder conditions. However, with modern catalyst systems (e.g., those using Buchwald ligands), aryl chlorides can also be used effectively, and they are often less expensive starting materials.

Q: Do I need to protect the N7-H of the pyrrole ring before the Suzuki-Miyaura coupling?

A: While many Suzuki couplings on this scaffold are performed on the N7-unprotected material, protection can sometimes be beneficial.[6]

  • Advantages of Protection:

    • Increased Solubility: Protecting groups like a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group can increase the solubility of the starting material in organic solvents.

    • Preventing Side Reactions: The N-H proton is acidic and can potentially interfere with the base or catalyst.

  • Disadvantages of Protection:

    • Extra Synthetic Steps: It adds two steps to your synthesis (protection and deprotection), which will lower the overall yield.

For a simple methylation, it is often not necessary to protect the N7-H, but it is an option to consider if you are facing solubility or reactivity issues.

Q: Can I use a different cross-coupling reaction instead of Suzuki-Miyaura for the methylation?

A: Yes, other cross-coupling reactions can be used. A Negishi coupling , which uses an organozinc reagent (e.g., methylzinc chloride), is a good alternative and is often very effective for sp³-sp² couplings. Another option is a Stille coupling with trimethyl(methyl)stannane, but this is less favored due to the toxicity of organotin compounds.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a representative procedure based on common halogenation methods for similar heterocyclic systems.

  • Setup: To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Suzuki-Miyaura Methylation of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a starting point and may require optimization based on the troubleshooting guide above.

ComponentMolar Eq.Example Amount
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine1.0200 mg
Methylboronic Acid1.590 mg
Pd₂(dba)₃0.0218 mg
XPhos0.0838 mg
K₃PO₄ (finely ground)3.0636 mg
Solvent (e.g., Dioxane/H₂O 10:1)-11 mL
  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial, add 6-bromo-7H-pyrrolo[2,3-d]pyrimidine, methylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, mix the Pd₂(dba)₃ and XPhos, then add this mixture to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Overcoming Poor Solubility of Pyrrolo[2,3-d]pyrimidine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

I. Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: My pyrrolo[2,3-d]pyrimidine derivative precipitates immediately upon addition to the aqueous assay buffer.

Probable Cause: This "crashing out" phenomenon is a classic sign of a compound exceeding its aqueous solubility limit when transferred from a high-concentration organic stock solution (typically DMSO) into an aqueous environment. The abrupt change in solvent polarity causes the compound to rapidly come out of solution.[4]

Step-by-Step Solution:

  • Optimize the Dilution Protocol: Instead of a single, large dilution, employ a serial dilution technique.[4]

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

    • Perform an intermediate dilution in a co-solvent like ethanol or create a series of dilutions in pure DMSO.[5][6]

    • Add the final, smallest volume of the DMSO stock or intermediate dilution to the pre-warmed aqueous buffer while vortexing vigorously to promote rapid dispersion.[4][6]

  • Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with some assay components.[7]

    • Aim for a final DMSO concentration of <0.5% in your assay, although some systems can tolerate up to 1%.[4]

    • Always run a vehicle control with the same final DMSO concentration to assess its effect on your specific assay.[4]

  • Consider Alternative Solubilization Strategies:

    • pH Adjustment: For ionizable pyrrolo[2,3-d]pyrimidine derivatives, altering the buffer's pH can significantly enhance solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[4][8] Ensure the final pH is compatible with your assay's requirements.

    • Use of Co-solvents and Surfactants: If DMSO alone is insufficient, consider incorporating co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) into your assay buffer.[9][10] These agents can help to keep hydrophobic compounds in solution.

Issue 2: The compound appears to dissolve initially but precipitates over time (e.g., during incubation).

Probable Cause: This indicates that the compound is in a supersaturated, thermodynamically unstable state. Over time, the molecules aggregate and precipitate out of the solution. This can be influenced by temperature changes, interactions with plate surfaces, or other assay components.

Step-by-Step Solution:

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

    • Polymers: Water-soluble polymers like PEG or PVP can be used to create solid dispersions, which can maintain the drug in a higher energy, more soluble state.[11]

  • Re-evaluate the Working Concentration: It's possible that the working concentration of your compound is simply too high for the assay conditions. Try performing a dose-response curve with a lower starting concentration.

  • Assess Compound Stability: The compound may be degrading over the course of the assay, and the degradation products could be less soluble. Assess the stability of your compound under the specific assay conditions (e.g., temperature, light exposure) using an analytical method like HPLC.

Issue 3: High variability in results between replicate wells or experiments.

Probable Cause: Inconsistent solubility is a major contributor to poor reproducibility. If the compound is not fully and consistently dissolved, the actual concentration delivered to each well will vary.

Step-by-Step Solution:

  • Standardize Stock Solution Preparation: Ensure your stock solution is fully dissolved before making dilutions. Gentle warming (if the compound is heat-stable) and sonication can aid dissolution.[5][6] Visually inspect the stock solution for any undissolved particulates.[5]

  • Vortex Dilutions Thoroughly: When preparing serial dilutions and adding the compound to the final assay plate, ensure thorough mixing at each step to maintain a homogenous solution.

  • Consider Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, leading to a lower effective concentration. Using low-retention plastics and pre-treating plates with a blocking agent (if compatible with your assay) can mitigate this.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a new pyrrolo[2,3-d]pyrimidine derivative with unknown solubility?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting point for most small organic molecules due to its powerful solubilizing properties.[6][12] It is miscible with both aqueous and organic solvents, making it a versatile choice for preparing high-concentration stock solutions.[13]

Q2: How can I determine the maximum soluble concentration of my compound in the assay buffer?

A2: You can perform a kinetic solubility assay. This involves preparing a high-concentration stock in DMSO and then serially diluting it into your assay buffer. The solutions are then incubated and analyzed for precipitation (e.g., by nephelometry or visual inspection) or the concentration of the dissolved compound is quantified after filtration.

Q3: Can I use heat to dissolve my compound?

A3: Gentle heating (e.g., in a 37°C water bath) can be effective for dissolving stubborn compounds.[5] However, you must first confirm that your compound is thermally stable and will not degrade.[6] Avoid excessive or prolonged heat.[6]

Q4: My compound is a kinase inhibitor. Are there specific buffer components I should consider to improve solubility?

A4: For kinase assays, the buffer composition is critical. In addition to pH and co-solvents, consider the ionic strength of the buffer. The presence of salts can sometimes influence the solubility of charged compounds. It's often a process of empirical optimization to find the ideal buffer conditions for your specific inhibitor and kinase system.

III. Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving a lyophilized pyrrolo[2,3-d]pyrimidine derivative in DMSO.

Materials:

  • Lyophilized compound

  • High-purity, anhydrous DMSO

  • Volumetric flask (Class A for highest accuracy)[14]

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Equilibrate Compound: Allow the vial of the lyophilized compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh the desired amount of the compound. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration than to try and hit a precise weight.[14]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial or volumetric flask to achieve the desired stock concentration (e.g., 10 mM).

  • Mechanical Agitation: Vortex the vial for several minutes to facilitate dissolution.[5]

  • Sonication: If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

  • Gentle Warming (Optional): If necessary, warm the solution in a 37°C water bath for 5-10 minutes, ensuring the compound is heat-stable.[5]

  • Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any precipitates or particulate matter before use.[5][6]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Serial Dilution for Aqueous Assay

This protocol describes a method to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer.

Procedure:

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO as described in Protocol 1.

  • Prepare Intermediate Dilutions (in DMSO): From your 10 mM stock, create a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[6] This allows for smaller volumes to be added to the final aqueous solution, keeping the final DMSO concentration low.

  • Final Dilution into Aqueous Buffer: a. Pre-warm your aqueous assay buffer to the desired temperature (e.g., 37°C). b. Add the appropriate volume of the intermediate DMSO dilution to the buffer while vortexing vigorously. For example, add 1 µL of a 1 mM stock to 99 µL of buffer to get a 10 µM final concentration with 1% DMSO. c. Visually inspect the final solution for any signs of precipitation immediately after mixing and before adding to the assay plate.

IV. Visualized Workflows

Decision Tree for Troubleshooting Solubility

This diagram outlines a systematic approach to addressing solubility issues with pyrrolo[2,3-d]pyrimidine derivatives.

G cluster_excipients Solubilizing Agents start Compound Precipitates in Assay check_stock Is stock solution fully dissolved? start->check_stock optimize_dilution Optimize Dilution Protocol (Serial Dilution, Vortexing) check_stock->optimize_dilution Yes end_fail Consider Compound Resynthesis/ Analogue Selection check_stock->end_fail lower_dmso Lower Final DMSO Concentration (<0.5%) use_excipients Incorporate Solubilizing Agents reassess_conc Re-evaluate Working Concentration ph_adjust Adjust pH cosolvent Add Co-solvent (e.g., Ethanol) surfactant Add Surfactant (e.g., Tween-80) cyclodextrin Use Cyclodextrin end_success Solubility Issue Resolved

Caption: A decision-making workflow for addressing compound precipitation.

V. Data Summary Table

StrategyPrinciple of ActionKey ConsiderationsTypical Concentration
DMSO Powerful polar aprotic solvent.Potential for cell toxicity and assay interference.<0.5% - 1% final
Co-solvents (e.g., Ethanol) Reduces the polarity of the aqueous medium.Can affect protein stability and enzyme activity.1-5% final
pH Adjustment Increases the ionization of acidic or basic compounds.Must be compatible with assay components and biological system.Buffer range specific
Surfactants (e.g., Tween® 80) Form micelles that encapsulate hydrophobic compounds.Can interfere with cell membranes and protein interactions.0.01% - 0.1%
Cyclodextrins Form inclusion complexes with the compound.Can sometimes pull compounds from binding pockets.1-10 mM

VI. References

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References

Technical Support Center: Synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is not without challenges, often plagued by side reactions that can complicate purification and reduce yields.

This guide is designed to serve as a field-proven resource for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind common synthetic issues, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of substituted pyrrolo[2,3-d]pyrimidines. Each issue is presented in a question-and-answer format to directly resolve problems you may face at the bench.

Q1: My reaction has low yield and multiple spots on TLC, with one major side product matching the mass of my starting material minus a halogen. What is happening?

A1: You are likely observing reductive dehalogenation.

This is a prevalent side reaction, especially when using halogenated intermediates like 4-chloro- or 6-iodo-7H-pyrrolo[2,3-d]pyrimidines in the presence of a palladium catalyst and a reducing agent (e.g., hydrogen, borohydrides, or even some bases/solvents).[4][5]

Causality: The palladium catalyst, particularly in its Pd(0) state, can insert into the carbon-halogen bond. Instead of proceeding through the desired cross-coupling catalytic cycle, this intermediate can be intercepted by a hydride source in the reaction mixture, leading to the cleavage of the halogen and its replacement with a hydrogen atom.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands. These can stabilize the Pd-Aryl intermediate and favor the reductive elimination step of the cross-coupling cycle over the dehalogenation pathway.

    • Palladium Precursor: Pd(OAc)₂ in combination with a suitable ligand is often effective. Pre-formed catalysts like Pd(dppf)Cl₂ can also offer better control.[6]

  • Control the Base and Solvent:

    • Base: Avoid bases that can generate hydrides, such as sodium borohydride, unless it is the intended reagent.[5] Weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are generally safer choices for Suzuki and Sonogashira couplings.[6]

    • Solvent: Ensure your solvents are anhydrous and de-gassed. Protic solvents like ethanol can sometimes act as a hydride source in the presence of a base.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures can accelerate the rate of dehalogenation.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to dehalogenation conditions.

Experimental Protocol: Minimizing Dehalogenation in a Suzuki Coupling
StepProcedureRationale
1 To a dry, nitrogen-purged flask, add 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).Setting up an inert atmosphere is critical to prevent catalyst oxidation. K₂CO₃ is a standard base for this coupling.[6]
2 Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol %).Pd(dppf)Cl₂ is often effective at promoting the desired coupling while minimizing side reactions.[6]
3 Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).Degassing the solvent removes oxygen, which can deactivate the catalyst. The aqueous phase is necessary for the transmetalation step.
4 Heat the reaction to 80-90 °C and monitor every 30 minutes by LC-MS.Lower temperatures can slow the rate of dehalogenation. Careful monitoring prevents over-running the reaction.
5 Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.Standard aqueous workup to remove inorganic salts and the aqueous solvent.
Q2: I'm attempting to alkylate the pyrrole nitrogen (N7), but my characterization (NMR, MS) shows a mixture of isomers. What is the cause?

A2: You are facing a classic regioselectivity issue due to competing N-alkylation sites.

The pyrrolo[2,3-d]pyrimidine core has multiple nucleophilic nitrogen atoms. While the pyrrole N7 is often the desired site for substitution to allow further functionalization at other positions, alkylation can also occur at the pyrimidine nitrogens (N1 or N3), especially if the N7 position is sterically hindered or if reaction conditions are not optimized.[7][8]

Causality: The relative nucleophilicity of the nitrogen atoms dictates the site of alkylation. The N7-anion is generally soft and favors reaction with soft electrophiles (like alkyl iodides). However, under different conditions, the harder pyrimidine nitrogens can compete. This issue is often resolved by using a protecting group.[8]

Troubleshooting Workflow:

G start Mixture of N-Alkylated Isomers Observed protect Implement N7-Protection Strategy start->protect Cause: Poor Regioselectivity deprotect Perform Desired Reaction at C4/C5/C6 protect->deprotect e.g., SEM-Cl, NaH, DMF cleave Cleave N7-Protecting Group deprotect->cleave e.g., Suzuki, Amination final Isolate Pure, Regioselective Product cleave->final e.g., TBAF or Acid

Caption: Troubleshooting workflow for poor regioselectivity.

Recommended Protocol: Selective N7-Protection with SEM-Chloride

The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice as it is robust to many reaction conditions (e.g., Suzuki, Buchwald-Hartwig) but can be removed under mild conditions.[9]

StepProcedureRationale
1 Suspend this compound (1.0 equiv) in anhydrous DMF.DMF is an excellent polar aprotic solvent for this type of reaction.
2 Cool the mixture to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.NaH is a strong, non-nucleophilic base that deprotonates the N7-pyrrole nitrogen to form the corresponding anion.
3 Stir at 0 °C for 30-60 minutes until gas evolution ceases.This ensures complete formation of the anion before adding the electrophile.
4 Add SEM-Cl (1.3 equiv) dropwise at 0 °C.Adding the electrophile slowly helps to control the reaction exotherm.
5 Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.The reaction typically proceeds to completion at room temperature.
6 Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.Quenching destroys any excess NaH. Standard workup isolates the protected product.
Q3: While performing a nucleophilic aromatic substitution (SₙAr) on a 4-chloro precursor with an amine, my LC-MS shows a side product with a mass corresponding to the addition of my alcohol solvent. Why?

A3: You are observing a competitive solvolysis side reaction.

When performing SₙAr reactions on activated chloro-pyrimidines, alcohol solvents (methanol, ethanol) can act as nucleophiles, especially at elevated temperatures or under acidic conditions.[10] This leads to the formation of an undesired 4-alkoxy-pyrrolo[2,3-d]pyrimidine byproduct, which can be difficult to separate from your desired amine product.

Causality: The C4 position of the pyrrolo[2,3-d]pyrimidine ring is electron-deficient and highly activated towards nucleophilic attack. While your target amine is typically a stronger nucleophile, the vast excess of the alcohol solvent can lead to a significant amount of the solvolysis product.

Preventative Measures:

  • Change of Solvent: Switch to aprotic polar solvents that cannot act as nucleophiles. Recommended options include:

    • 1,4-Dioxane

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

  • Lower Reaction Temperature: If the reaction must be run in an alcohol, perform it at the lowest possible temperature.

  • Use of Additives: In some cases, adding a non-nucleophilic base (e.g., DIPEA) can accelerate the desired amination reaction, allowing it to outcompete the slower solvolysis pathway.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the best protecting group for the N7 position?

The ideal protecting group is stable to your planned reaction conditions but easy to remove without affecting the rest of the molecule. The choice is highly dependent on your synthetic route.

Protecting GroupIntroduction ConditionsStabilityCleavage ConditionsReference
SEM NaH, SEM-Cl, DMFStrong bases, nucleophiles, Pd-coupling, mild acidsFluoride (TBAF), Strong Acid (TFA, HCl)[9]
Boc Boc₂O, DMAP, ACNPd-coupling, mild basesStrong Acid (TFA, HCl)N/A
Tosyl (Ts) Ts-Cl, NaH, DMFStrong acids, oxidative conditionsStrong Base (NaOH, Na/NH₃), Reductive (Mg/MeOH)N/A
Benzyl (Bn) BnBr, NaH, DMFAcid, Base, Pd-couplingHydrogenolysis (H₂, Pd/C)N/A
FAQ 2: What is the primary cause of C-alkylation vs. N-alkylation side products?

This competition is governed by Hard and Soft Acid-Base (HSAB) theory.[11] The deprotonated pyrrole ring is an ambident nucleophile with a "soft" carbon site (C5) and a "harder" nitrogen site (N7).

  • C-Alkylation: Favored by "soft" electrophiles (e.g., alkyl iodides, bromides) and conditions that promote kinetic control (low temperatures).[12]

  • N-Alkylation: Favored by "hard" electrophiles (e.g., alkyl sulfates, tosylates) and conditions that favor thermodynamic control (higher temperatures, polar aprotic solvents).[11][12] Using a strong base like NaH to fully form the N7-anion in a polar aprotic solvent like DMF generally directs the reaction towards the thermodynamically favored N-alkylation product.

FAQ 3: What are the most effective analytical methods for identifying and quantifying these side products?

A multi-pronged approach is best:

  • LC-MS: The workhorse technique. It is invaluable for initial reaction monitoring to identify the masses of the starting material, desired product, and any side products (e.g., dehalogenated, solvolysis, isomeric byproducts).

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound and quantifying the percentage of each impurity. Use a photodiode array (PDA) detector to ensure peaks are not co-eluting.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides the initial structural confirmation. The disappearance of the N-H proton signal around 12 ppm (in DMSO-d₆) is a key indicator of successful N7-substitution.[13]

    • 2D NMR (COSY, HSQC, HMBC): Crucial for unambiguously distinguishing between regioisomers (e.g., N7 vs. N1 alkylation). HMBC experiments can show long-range correlations between the protons on the new alkyl group and the carbons of the heterocyclic core, confirming the point of attachment.

Section 3: Key Reaction Pathway Diagrams

These diagrams illustrate the competitive nature of the side reactions discussed.

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling

G cluster_0 Reaction Pathways Start Pyrrolo[2,3-d]pyrimidine-X + Pd(0) Catalyst Intermediate Ar-Pd(II)-X Intermediate Start->Intermediate Oxidative Addition Desired Desired Cross-Coupled Product Intermediate->Desired Transmetalation & Reductive Elimination (Correct Pathway) Side Dehalogenated Side Product Intermediate->Side Protonolysis/ Hydride Attack (Side Reaction)

Caption: Desired cross-coupling vs. undesired dehalogenation.

Diagram 2: Regioselectivity in Alkylation

G Start Pyrrolo[2,3-d]pyrimidine Anion (Ambident Nucleophile) N7_Product Desired N7-Alkylated Product (Thermodynamic Product) Start->N7_Product Hard Electrophile (R-OTs) High Temp, Polar Solvent N1_Product Undesired N1/N3-Alkylated Isomer Start->N1_Product Competing Pathway C_Product Undesired C-Alkylated Isomer Start->C_Product Soft Electrophile (R-I) Low Temp, Kinetic Control

Caption: Competing N-alkylation and C-alkylation pathways.

References

Technical Support Center: Optimizing Sonogashira Coupling for 7-Deazapurine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Sonogashira cross-coupling reactions involving 7-deazapurine systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction to functionalize this privileged heterocyclic scaffold.

7-Deazapurines are crucial building blocks in medicinal chemistry, but their successful modification via Sonogashira coupling is not always straightforward. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the polarity of nucleoside derivatives can present solubility challenges. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common experimental failures and optimization challenges. Each answer provides a mechanistic explanation for the problem and offers actionable solutions.

Q1: My reaction is not working at all. Where do I even begin to troubleshoot?

A: A complete reaction failure typically points to a fundamental issue with one of the core components or the reaction environment. Before exploring more complex variables, perform these critical initial checks:

  • Inert Atmosphere is Non-Negotiable: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of your terminal alkyne (Glaser coupling), consuming your starting material and generating undesirable byproducts.[1][2] Furthermore, oxygen can contribute to the decomposition of the Pd(0) catalyst.

    • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by bubbling an inert gas (argon or nitrogen) through it for a minimum of 30-60 minutes.[1] Assemble your reaction glassware under a positive pressure of inert gas.

  • Catalyst and Reagent Integrity: Catalysts and reagents can degrade over time or be of insufficient purity.

    • Palladium Catalyst: A common cause of failure is an inactive palladium source. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[3] This reduction is often accomplished by the amine base or a phosphine ligand. If the catalyst is old or has been improperly stored, it may have decomposed.

    • Copper(I) Iodide: CuI is the most common co-catalyst and is sensitive to oxidation. Fresh, white or very light tan CuI should be used. If your CuI is green or brown, it is likely oxidized to Cu(II) and will be ineffective.

    • Starting Materials: Ensure the purity of your 7-halo-7-deazapurine and your terminal alkyne. Impurities can act as catalyst poisons.

Q2: I see a black precipitate forming in my reaction flask. What is it, and is my reaction ruined?

A: The formation of a black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1] While it indicates a problem, the reaction may still be salvageable if addressed quickly, though yields will likely be compromised.

  • Causality:

    • High Temperature: Excessive heat can accelerate catalyst decomposition. This is particularly true for less stable catalyst complexes.

    • Solvent Choice: Some solvents are more prone to promoting Pd black formation. Anecdotal evidence suggests that THF, while a common solvent, can sometimes encourage this decomposition.[4]

    • Impurities: As mentioned above, impurities in reagents or solvents can poison the catalyst and lead to its precipitation.

    • Incorrect Stoichiometry: An inappropriate ratio of ligand to palladium can leave the metal center coordinatively unsaturated and vulnerable to decomposition.

  • Solutions & Prevention:

    • Use Fresh Reagents: Start with high-purity, degassed solvents and purified starting materials.

    • Optimize Temperature: While some substrates require heat, start at room temperature and increase it gradually only if no reaction is observed.[5] For 7-deazapurine bromides, heating is often necessary, but it should be carefully controlled.[1]

    • Ligand Choice: Employing robust ligands, such as bidentate phosphines (e.g., dppf) or N-heterocyclic carbenes (NHCs), can form more stable palladium complexes that are less prone to decomposition.[6][7]

    • Consider a Different Solvent: If you consistently see Pd black in THF, try switching to DMF, dioxane, or acetonitrile.[8]

Q3: My yield is very low. How do I choose the right reaction components for my 7-deazapurine?

A: Low yield is a classic optimization problem. The solution lies in systematically tuning the key parameters: the halide, catalyst system, base, and solvent.

1. The Halide (Leaving Group): The reactivity of the C-X bond on your 7-deazapurine is the single most important factor. The general reactivity trend is: I > OTf > Br >> Cl .[1][3][5][6]

  • 7-Iodo-7-deazapurines: These are the most reactive substrates and are highly recommended. Couplings often proceed efficiently at room temperature.[1]

  • 7-Bromo-7-deazapurines: Less reactive than the iodo analogues and typically require elevated temperatures (e.g., 60-100 °C) and potentially higher catalyst loadings.[8]

  • 7-Chloro-7-deazapurines: Generally very unreactive and require specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands) and harsh conditions. They should be avoided if possible.

2. Catalyst & Ligand System:

  • Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common starting points.[6] For challenging substrates, consider more active precatalysts.

  • Ligands: The standard PPh₃ is often sufficient, but if you face low reactivity, especially with bromides or sterically hindered substrates, switching to a more electron-rich and bulky ligand can accelerate the rate-limiting oxidative addition step.[6][9]

  • Copper Co-catalyst: The role of Cu(I) is to form a copper acetylide, which then undergoes transmetalation with the palladium center.[3][10] This dramatically increases the reaction rate. However, it also promotes the unwanted Glaser homocoupling. For many sensitive nucleoside analogues, a copper-free protocol is often preferred to ensure a cleaner reaction profile, even if it is slower.[1][11]

3. Base and Solvent:

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[1] It serves two purposes: to neutralize the HX byproduct and to deprotonate the terminal alkyne.[3] The base must be dry and used in excess. For sensitive substrates, an inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes be advantageous.

  • Solvent: For polar 7-deazapurine nucleosides, DMF is an excellent choice due to its high polarity and boiling point.[12] A mixture of toluene and an amine base (e.g., 3:1 toluene:TEA) is also a robust system for less polar substrates.[2]

Data & Protocols

Table 1: General Starting Conditions for Sonogashira Coupling of 7-Halo-7-deazapurines
Parameter7-Iodo-7-deazapurine7-Bromo-7-deazapurineCore Justification
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(PPh₃)₂ (5-10 mol%)Higher catalyst loading is needed for the less reactive bromide to achieve a reasonable reaction rate.
Cu(I) Co-catalyst CuI (5-10 mol%)CuI (10-20 mol%)A higher concentration of CuI can help accelerate the coupling of less reactive bromides.
Ligand PPh₃ (often included in catalyst)PPh₃ or consider bulky ligands like XPhos, SPhosBulky, electron-rich ligands accelerate the oxidative addition step, which is rate-limiting for bromides.[9]
Base TEA or DIPEA (2-4 equiv.)TEA or DIPEA (3-5 equiv.)An amine base is required to deprotonate the alkyne.[1] More equivalents may be needed at higher temperatures.
Solvent DMF, THF, or AcetonitrileDMF or DioxaneDMF is a good polar aprotic solvent for potentially poorly soluble nucleoside derivatives.[12]
Temperature Room Temperature to 50 °C60 °C to 100 °CThe higher C-Br bond strength requires more thermal energy to drive oxidative addition.[8]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Sonogashira Coupling of a 7-Iodo-7-deazapurine Derivative

This protocol is a robust starting point for most 7-iodo-7-deazapurine substrates.

  • To a dry Schlenk flask under an argon atmosphere, add the 7-iodo-7-deazapurine derivative (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., DMF, 0.1 M concentration relative to the substrate).

  • Add degassed triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Sensitive 7-Bromo-7-deazapurine Substrates

This protocol is recommended when alkyne homocoupling is a significant issue or when the substrate is sensitive to copper salts.

  • To a dry Schlenk flask under an argon atmosphere, add the 7-bromo-7-deazapurine derivative (1.0 equiv) and Pd(PPh₃)₄ (0.10 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., DMF or a 2:1 mixture of Dioxane:TEA).

  • If not using TEA as the solvent, add degassed diisopropylethylamine (DIPEA) (4.0 equiv).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction will be slower than the copper-catalyzed version.

  • Follow steps 8-11 from Protocol 1 for workup and purification.

Visual Guides & Workflows

Diagram 1: The Sonogashira Catalytic Cycle

This diagram illustrates the interconnected palladium and copper cycles that drive the reaction. Understanding this mechanism is key to rational troubleshooting.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation reductive_elimination Reductive Elimination PdII_B->reductive_elimination reductive_elimination->Pd0 Product R¹-C≡CR² reductive_elimination->Product CuX Cu(I)X deprotonation Deprotonation (Base) CuX->deprotonation Cu_alkyne Cu(I)-C≡CR² Cu_alkyne->PdII_A Cu_alkyne->CuX (to Pd cycle) deprotonation->Cu_alkyne ArylHalide R¹-X (7-Deazapurine) ArylHalide->Pd0 Alkyne H-C≡CR² Alkyne->deprotonation

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Diagram 2: Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve common issues with your Sonogashira coupling reaction.

Troubleshooting_Workflow start Reaction Issue? no_reaction No Reaction / Low Conversion start->no_reaction byproducts Major Byproducts Observed start->byproducts decomp Catalyst Decomposition (Black Precipitate) start->decomp check_inert 1. Verify Inert Atmosphere (Degas Solvents!) no_reaction->check_inert glaser Alkyne Homocoupling (Glaser Product) byproducts->glaser dehalogenation Dehalogenation of Starting Material byproducts->dehalogenation decomp_cause_temp Is Temperature Too High? decomp->decomp_cause_temp check_reagents 2. Check Reagent Quality (Fresh Catalysts/Base) check_inert->check_reagents check_halide 3. Assess Halide Reactivity (I > Br >> Cl) check_reagents->check_halide increase_temp 4. Increase Temperature (Especially for Bromides) check_halide->increase_temp change_ligand 5. Switch to Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos) increase_temp->change_ligand glaser_sol1 Ensure Strict O₂ Exclusion glaser->glaser_sol1 Cause: Oxygen glaser_sol2 Switch to Copper-Free Protocol glaser->glaser_sol2 Cause: Copper glaser_sol3 Slowly Add Alkyne glaser->glaser_sol3 dehal_sol Lower Temperature or Use Milder Base (e.g., K₂CO₃) dehalogenation->dehal_sol decomp_cause_solvent Using THF? Try DMF/Dioxane decomp_cause_temp->decomp_cause_solvent decomp_cause_ligand Use More Robust Ligand (dppf, NHC) decomp_cause_solvent->decomp_cause_ligand

Caption: A decision-tree workflow for troubleshooting common Sonogashira reaction failures.

References

Technical Support Center: Enhancing the Stability of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for enhancing the stability of this compound in solution. Our goal is to equip you with the scientific understanding and methodological tools to ensure the integrity of your experiments.

Understanding the Instability of this compound

This compound, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry, forming the core of several targeted therapies.[1][2] However, its heterocyclic structure presents inherent stability challenges in aqueous environments. Understanding the potential degradation pathways is the first step toward effective stabilization. The primary routes of degradation for this class of compounds are hydrolysis, oxidation, and photodegradation.

The pyrrolo[2,3-d]pyrimidine core is susceptible to chemical degradation under various stress conditions. Forced degradation studies on structurally similar compounds like Tofacitinib, which also contains this core, have shown susceptibility to both acidic and basic hydrolysis, as well as oxidation.[3][4]

Key Reactive Sites and Degradation Mechanisms

The chemical structure of this compound features several sites prone to degradation:

  • Pyrimidine Ring: This electron-deficient ring is susceptible to nucleophilic attack, particularly under basic conditions, which can lead to ring-opening.

  • Pyrrole Ring: The electron-rich pyrrole moiety is prone to oxidation.[5] The C-H bonds on this ring can be targets for radical species.

  • Methyl Group: While generally stable, the methyl group can potentially undergo oxidation under harsh conditions.

The likely degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage.

  • Oxidation: The presence of dissolved oxygen, trace metal ions, or peroxides can lead to the formation of N-oxides or hydroxylated byproducts on the pyrrole ring.

  • Photodegradation: Exposure to UV or even ambient light can generate excited states that react with oxygen to form reactive oxygen species (ROS), which in turn can degrade the molecule. Ruxolitinib, another drug with the same core structure, has been reported to be unstable in light.[6]

Below is a conceptual diagram illustrating the potential degradation pathways.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Hydrolytic Degradants Hydrolytic Degradants This compound->Hydrolytic Degradants  Acid/Base   Oxidative Degradants Oxidative Degradants This compound->Oxidative Degradants  O2, Metal Ions   Photolytic Degradants Photolytic Degradants This compound->Photolytic Degradants  UV/Visible Light  

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and storage of this compound solutions in a question-and-answer format.

Q1: My solution of this compound turned yellow/brown overnight. What is the likely cause and how can I prevent it?

A1: A color change, particularly to yellow or brown, is often indicative of oxidative degradation. The electron-rich pyrrole ring is susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and the presence of trace metal ions which can catalyze oxidation reactions.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before dissolving the compound, purge your solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Prepare your solutions in a glove box or under a blanket of inert gas to minimize exposure to atmospheric oxygen.

  • Use Antioxidants: The addition of antioxidants can scavenge free radicals and prevent oxidative degradation.[5] Common choices include:

    • Ascorbic Acid (Vitamin C): Typically used at concentrations of 0.01% to 0.1% (w/v).

    • Butylated Hydroxytoluene (BHT): Effective at concentrations of 0.01% to 0.05% (w/v).

  • Add a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01% to 0.05% (w/v) can sequester these ions and enhance stability.

  • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation, which can generate reactive oxygen species.

Q2: I'm observing a decrease in the concentration of my compound over time, even when stored at 4°C. What could be happening?

A2: A gradual loss of the active compound suggests a slow degradation process, likely hydrolysis, especially if the solution is not pH-controlled. The stability of pyrrolo[2,3-d]pyrimidine derivatives can be highly pH-dependent.

Troubleshooting Steps:

  • Control the pH with a Buffer: The use of a buffered solution is critical. The optimal pH for stability is often slightly acidic to neutral (pH 4-7). Avoid strongly acidic or alkaline conditions.

    • Recommended Buffer Systems:

      • Citrate Buffer (pH 3-6.2): A common and effective choice.

      • Phosphate Buffer (pH 5.8-8): Provides good buffering capacity in the neutral range.

      • Acetate Buffer (pH 3.6-5.6): Suitable for acidic conditions.

  • Perform a pH-Stability Profile: To determine the optimal pH for your specific experimental conditions, conduct a pH-stability study. Prepare solutions of your compound in a series of buffers with varying pH values (e.g., from pH 3 to 9) and monitor the concentration over time using a stability-indicating HPLC method.

Q3: I see precipitation in my stock solution after freeze-thaw cycles. Is this degradation or a solubility issue?

A3: This could be due to either degradation, leading to less soluble byproducts, or the compound's intrinsic low aqueous solubility being exacerbated by freeze-thaw cycles. It's crucial to differentiate between these two possibilities.

Troubleshooting Steps:

  • Analyze the Precipitate and Supernatant: Separate the precipitate from the supernatant by centrifugation.

    • Solubility Issue: If the precipitate redissolves upon warming or addition of a small amount of organic co-solvent (like DMSO or ethanol), it is likely a solubility issue. The supernatant should show the expected concentration of the compound.

    • Degradation: If the precipitate does not redissolve easily, and analysis of the supernatant by HPLC shows a decreased concentration of the parent compound and the appearance of new peaks, degradation has likely occurred.

  • Optimize Storage Conditions:

    • Aliquot Your Stock Solution: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.

    • Consider a Co-solvent: If solubility is a persistent issue, consider preparing your stock solution in an organic solvent like DMSO or ethanol, where the compound is more soluble and stable.[7] Aqueous dilutions for experiments should be made fresh. Note that some organic solvents can degrade under certain storage conditions, so always use high-purity solvents.

The following flowchart outlines a general troubleshooting workflow for stability issues.

Troubleshooting Workflow for Stability Issues Start Start Observe Instability Observe Instability Start->Observe Instability Color Change Color Change Observe Instability->Color Change  Yes   Concentration Decrease Concentration Decrease Observe Instability->Concentration Decrease  No   Observe Instability->Concentration Decrease  Yes   Precipitation Precipitation Observe Instability->Precipitation  Yes   Suspect Oxidation Suspect Oxidation Color Change->Suspect Oxidation Concentration Decrease->Precipitation  No   Suspect Hydrolysis Suspect Hydrolysis Concentration Decrease->Suspect Hydrolysis Suspect Degradation/Solubility Issue Suspect Degradation/Solubility Issue Precipitation->Suspect Degradation/Solubility Issue Implement Oxidative Protection Implement Oxidative Protection Suspect Oxidation->Implement Oxidative Protection Implement pH Control Implement pH Control Suspect Hydrolysis->Implement pH Control Optimize Storage & Formulation Optimize Storage & Formulation Suspect Degradation/Solubility Issue->Optimize Storage & Formulation Problem Resolved Problem Resolved Implement Oxidative Protection->Problem Resolved Implement pH Control->Problem Resolved Optimize Storage & Formulation->Problem Resolved

Caption: A logical workflow for troubleshooting common stability problems.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a stock solution of this compound? A: For long-term storage, it is best to prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol, where the compound is generally more soluble and less prone to hydrolysis.[7] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh daily from the stock solution using a pre-degassed, buffered diluent.

Q: How can I monitor the degradation of my compound? A: The most common and reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9] A typical method would involve a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The detection is usually done by UV spectrophotometry at a wavelength where the compound has maximum absorbance. The appearance of new peaks with a corresponding decrease in the area of the parent compound's peak indicates degradation.

Q: Should I be concerned about photostability even if my lab has no direct sunlight? A: Yes. Standard laboratory lighting can emit a broad spectrum of light, including wavelengths that can induce photodegradation over time. It is always a good practice to protect solutions of photosensitive compounds from light by using amber vials or by wrapping containers in aluminum foil.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[10]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Recommended Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL

This method is a starting point and may require optimization for your specific application.

Summary of Stabilization Strategies

ParameterRecommendationRationale
pH Maintain between 4 and 7 using a suitable buffer (e.g., citrate or phosphate).Prevents acid and base-catalyzed hydrolysis.
Oxygen Use deoxygenated solvents and work under an inert atmosphere.Minimizes oxidative degradation.
Light Store solutions in amber vials or protect from light.Prevents photodegradation.
Temperature Store stock solutions at -20°C or below. Prepare working solutions fresh.Reduces the rate of all chemical degradation reactions.
Additives Consider adding antioxidants (e.g., 0.05% ascorbic acid) and/or a chelating agent (e.g., 0.01% EDTA).Scavenges free radicals and sequesters catalytic metal ions.

References

Technical Support Center: Purification of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic compound. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in numerous kinase inhibitors, making its purity paramount for successful research and development.[1][2][3]

This document is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may face in your laboratory.

Troubleshooting Guide & FAQs

Section 1: Column Chromatography

Question 1: I am performing silica gel column chromatography to purify this compound, but I am getting poor separation of my product from impurities. What can I do?

Answer: Poor separation during silica gel chromatography is a common issue. Here’s a systematic approach to troubleshoot this problem:

  • Solvent System Optimization: The polarity of your eluent system is critical. For pyrrolo[2,3-d]pyrimidine derivatives, a gradient elution is often more effective than an isocratic one.

    • Starting Point: A common starting point is a mixture of a non-polar solvent like n-pentane or hexane and a more polar solvent like ethyl acetate (EtOAc).[4]

    • Increasing Polarity: If your compound is not moving from the baseline, gradually increase the proportion of the polar solvent. For closely eluting impurities, a shallow gradient is recommended.

    • Alternative Solvents: If ethyl acetate is not providing adequate separation, consider using dichloromethane (DCM) with methanol (MeOH) or acetone. A common combination is DCM/MeOH (e.g., 9:1 v/v).[5] Acetone/DCM mixtures have also been reported to be effective.[6]

  • Sample Loading: Overloading the column is a frequent cause of poor separation.

    • Rule of Thumb: As a general guideline, the amount of crude sample should be about 1-5% of the weight of the silica gel.

    • Dry Loading: For compounds with limited solubility in the initial eluent, dry loading is highly recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully loading the dried powder onto the top of your column.

  • Silica Gel Choice: The particle size and type of silica gel can impact resolution. For difficult separations, consider using silica gel with a smaller particle size (e.g., 40-63 µm).

Question 2: My product appears to be degrading on the silica gel column. How can I prevent this?

Answer: Degradation on silica gel can be attributed to the acidic nature of standard silica. Here are some strategies to mitigate this:

  • Neutralized Silica: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine (NEt3), in your eluent system. A common practice is to add 0.1-1% NEt3 to the eluent.

  • Alumina Chromatography: Consider using alumina (neutral or basic) as the stationary phase instead of silica gel, as it is less acidic.

  • Faster Elution: A faster flow rate can minimize the residence time of your compound on the column, reducing the opportunity for degradation. However, this may come at the cost of resolution.

Section 2: Recrystallization

Question 3: I am trying to recrystallize this compound, but I am having trouble finding a suitable solvent system.

Answer: Finding the right recrystallization solvent is a process of trial and error, but here are some logical steps and suggestions based on the properties of similar compounds:

  • Solubility Testing: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small amounts of your crude product in various solvents.

    • Potential Solvents: Based on the polar nature of the pyrrolo[2,3-d]pyrimidine core, consider solvents such as:

      • Alcohols (Methanol, Ethanol, Isopropanol)

      • Esters (Ethyl acetate)

      • Ketones (Acetone)

      • Nitriles (Acetonitrile)

      • Ethers (Dioxane, Tetrahydrofuran)

    • Solvent Mixtures: If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be very effective. For example, you could dissolve your compound in a minimal amount of a hot, good solvent (like methanol or DCM) and then slowly add a poor solvent (like water or hexane) until turbidity is observed. Then, allow the solution to cool slowly.

  • Common Issues and Solutions:

    • Oiling Out: If your compound "oils out" instead of forming crystals, it means the solution is supersaturated or the cooling is too rapid. Try using a more dilute solution or allowing it to cool more slowly. Seeding with a small crystal of pure product can also help.

    • No Crystals Form: If no crystals form upon cooling, it could be that the solution is not saturated enough or that your compound is highly soluble even at low temperatures. Try evaporating some of the solvent or placing the solution in an ice bath or freezer. Scratching the inside of the flask with a glass rod can also induce crystallization.

Section 3: Purity Analysis

Question 4: How can I accurately assess the purity of my final product?

Answer: A combination of analytical techniques is essential to confidently determine the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.

    • Column: A reversed-phase C18 column is typically used.[7]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape, is common.

    • Detection: UV detection at a wavelength where the compound has strong absorbance is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is crucial for confirming the structure of your compound and identifying any proton-bearing impurities. The spectra for pyrrolo[2,3-d]pyrimidine derivatives are well-documented.[8][9]

    • ¹³C NMR: Provides information about the carbon skeleton and can help identify impurities that may not be visible in the ¹H NMR spectrum.

    • Quantitative NMR (qNMR): If you have a certified internal standard, qNMR can be used to determine the absolute purity of your sample.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can confirm the elemental composition of your product.[8]

Table 1: Summary of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedCommon Parameters
HPLC Quantitative PurityColumn: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA; Detection: UV
¹H NMR Structural Confirmation, Impurity IdentificationSolvent: DMSO-d₆, CDCl₃; Provides chemical shift, integration, and coupling information.
¹³C NMR Carbon Skeleton ConfirmationSolvent: DMSO-d₆, CDCl₃
HRMS Elemental CompositionElectrospray Ionization (ESI) is common.

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution: Start with the initial, non-polar eluent. Gradually increase the polarity of the eluent according to your pre-determined gradient.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizing the Workflow

Diagram 1: Troubleshooting Poor Chromatographic Separation

start Poor Separation in Column Chromatography check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load (1-5% of silica weight) check_overload->reduce_load Yes check_solvent Is the solvent system optimized? check_overload->check_solvent No reduce_load->check_solvent optimize_solvent Optimize solvent gradient (e.g., shallow gradient) or change solvent system (e.g., DCM/MeOH) check_solvent->optimize_solvent No check_degradation Is the compound degrading? check_solvent->check_degradation Yes optimize_solvent->check_degradation use_neutral Use neutralized silica (add 0.1% NEt3) or switch to alumina check_degradation->use_neutral Yes success Improved Separation check_degradation->success No use_neutral->success

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrrolo[2,3-d]pyrimidine-Based CSF1R Inhibitors and Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a representative of a promising class of novel kinase inhibitors, against well-characterized Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors used in research and clinical settings. We will delve into the mechanistic underpinnings, comparative potency, and the experimental frameworks used to validate these therapeutic agents.

Introduction: The Rationale for Targeting CSF1R

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid cells, particularly monocytes and macrophages.[1][2] In the context of oncology, the CSF1/CSF1R signaling axis is a critical regulator of tumor-associated macrophages (TAMs).[3] These TAMs often adopt an immunosuppressive, pro-tumoral M2-like phenotype, which fosters tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses.[4] Consequently, inhibiting CSF1R has emerged as a compelling therapeutic strategy to modulate the tumor microenvironment (TME) and enhance anti-cancer immunity.[2]

This guide will compare the pyrrolo[2,3-d]pyrimidine scaffold, exemplified by this compound, with established CSF1R inhibitors:

  • Pexidartinib (PLX3397): The first FDA-approved CSF1R inhibitor for tenosynovial giant cell tumor (TGCT).[5][6][7]

  • GW2580: A widely used tool compound known for its high selectivity.[8]

  • BLZ945: A potent, brain-penetrant inhibitor with significant preclinical activity in central nervous system malignancies.[9][10]

  • Sunitinib: A multi-kinase inhibitor with activity against CSF1R, VEGFR, and other kinases, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[11][12]

The CSF1R Signaling Pathway: A Central Hub for Myeloid Cell Regulation

Upon binding its ligands, either Colony Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), CSF1R undergoes homodimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain.[1][13] This activation creates docking sites for various signaling proteins, initiating downstream cascades, most notably the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[13][14][15]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K pY RAS RAS CSF1R->RAS pY AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Response Cell Survival Proliferation Differentiation Transcription->Response Ligand CSF-1 or IL-34 Ligand->CSF1R Binding & Dimerization Inhibitor CSF1R Inhibitors (e.g., Pyrrolo[2,3-d]pyrimidine) Inhibitor->CSF1R Blocks ATP Binding

Caption: The CSF1R signaling cascade and point of therapeutic intervention.

Comparative Profiles of CSF1R Inhibitors

The development of CSF1R inhibitors has evolved from multi-kinase agents to highly selective molecules. The pyrrolo[2,3-d]pyrimidine scaffold represents a newer chemical class engineered for high potency and improved selectivity.

This compound Scaffold

The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold that has been extensively explored for kinase inhibition. Recent medicinal chemistry efforts have focused on this structure to generate potent and selective CSF1R inhibitors.[16][17] One study highlighted a derivative, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which demonstrated low-nanomolar enzymatic activity and favorable drug-like properties.[16][18] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing receptor autophosphorylation. Their key advantage often lies in high selectivity, which can translate to a more favorable safety profile by avoiding off-target effects.[19][20]

Pexidartinib (PLX3397)

Pexidartinib is a potent oral inhibitor of CSF1R, KIT, and FLT3.[21][22] Its mechanism involves stabilizing the auto-inhibited state of CSF1R by interacting with the juxtamembrane region, which prevents the conformational changes required for kinase activation.[21] This multi-kinase activity contributes to its efficacy but may also be responsible for some observed side effects. It is the first systemic therapy approved for TGCT, a disease driven by CSF1 overexpression.[5]

GW2580

GW2580 is a selective, orally bioavailable CSF1R inhibitor with an IC50 of 30 nM.[8] It is frequently used in preclinical research to investigate the roles of macrophages and microglia. Notably, studies have shown that GW2580 can reduce microglial proliferation and neuroinflammation without causing the widespread microglial depletion seen with some other inhibitors, suggesting it modulates cell function rather than inducing cell death.[23][24][25]

BLZ945

BLZ945 is a highly selective and brain-penetrant CSF1R inhibitor with a biochemical IC50 of 1 nM.[9] Its ability to cross the blood-brain barrier makes it a valuable tool for studying neuro-oncology and neurodegenerative diseases. Preclinical studies in glioma models have shown that BLZ945 can alter macrophage polarization, block tumor progression, and significantly improve survival.[9][26]

Sunitinib

Sunitinib is a multi-targeted inhibitor of several receptor tyrosine kinases, including VEGFRs, PDGFRs, KIT, and CSF1R.[11][12] Its anti-tumor effects are attributed to a dual mechanism: direct inhibition of tumor cell proliferation (if driven by KIT or PDGFR) and inhibition of tumor angiogenesis (via VEGFR). Its activity against CSF1R also allows it to modulate the immune TME by targeting TAMs.[27]

Quantitative Efficacy Comparison

The efficacy of kinase inhibitors is assessed through a tiered system of assays, from direct enzymatic inhibition to complex in vivo models.

Table 1: Comparative In Vitro Potency Against CSF1R

Compound Class / NameTypeBiochemical IC50 (CSF1R)Cellular Potency (EC50/IC50)Key References
Pyrrolo[2,3-d]pyrimidine Analogues Selective CSF1RLow nM (e.g., 6-7 nM)< 1 µM (Ba/F3 cells)[17][19]
Pexidartinib (PLX3397) Multi-kinase~20 nMPotent inhibition of CSF-1 dependent cells[28]
GW2580 Selective CSF1R30 nM0.33 µM (M-NFS-60 cells)[8][29]
BLZ945 Selective CSF1R1 nM67 nM (BMDMs)[9]
Sunitinib Multi-kinasePotent (specific nM not consistently cited)Inhibits CSF-1R dependent cells at nM concentrations[11][27]

Table 2: Kinase Selectivity Profile

CompoundPrimary Target(s)Other Notable TargetsKey CharacteristicsReferences
Pyrrolo[2,3-d]pyrimidine Scaffold CSF1RGenerally high selectivity over other kinasesDesigned for target specificity[19][20]
Pexidartinib (PLX3397) CSF1R, KITFLT3, PDGFR-βDual inhibitor, potent against KIT-driven tumors[3][21][22]
GW2580 CSF1RHighly selective (>150-fold vs. other kinases)Modulates microglia without depletion[24][29]
BLZ945 CSF1RHighly selective (>3200-fold vs. other kinases)Brain-penetrant[9]
Sunitinib VEGFR, PDGFR, KITCSF1R, FLT3, RETBroad-spectrum anti-angiogenic and anti-proliferative[11][12]

Standardized Experimental Methodologies

The validation of a novel CSF1R inhibitor requires a logical progression of experiments, each designed to answer a specific question about the compound's activity and mechanism.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified CSF1R.

Kinase_Assay_Workflow A 1. Prepare Assay Plate (Recombinant CSF1R Kinase, Substrate, Buffer) B 2. Add Test Compound (e.g., Pyrrolo[2,3-d]pyrimidine) + Control Inhibitor A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 30°C for 60 min) C->D E 5. Stop Reaction & Add Detection Reagent (ADP-Glo) D->E F 6. Read Luminescence (Signal inversely proportional to kinase activity) E->F G 7. Calculate IC50 F->G

Caption: Workflow for a luminescence-based CSF1R kinase assay.

Detailed Steps:

  • Plate Preparation: Purified recombinant human CSF1R kinase domain is added to the wells of a 96-well plate along with a suitable kinase substrate (e.g., poly-Glu,Tyr) and kinase assay buffer.[30]

  • Compound Addition: The test compound (e.g., this compound) is added across a range of concentrations. A known inhibitor (e.g., Pexidartinib) serves as a positive control.

  • Reaction Initiation: The kinase reaction is started by adding a solution of ATP.

  • Incubation: The plate is incubated to allow the phosphorylation reaction to proceed.

  • Detection: A detection reagent, such as ADP-Glo™, is added. This system quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Luminescence is measured on a plate reader. The data is normalized and plotted against compound concentration to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay

Objective: To confirm that the compound can enter cells and inhibit ligand-induced CSF1R autophosphorylation.

Detailed Steps:

  • Cell Culture: A human monocytic cell line that endogenously expresses CSF1R, such as THP-1, is cultured and serum-starved to reduce baseline receptor activation.[31]

  • Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the test compound or a vehicle control (DMSO).

  • Ligand Stimulation: Cells are stimulated with a short pulse of recombinant human CSF-1 to induce receptor dimerization and autophosphorylation.

  • Cell Lysis: The reaction is stopped, and cells are lysed to extract total protein.

  • Detection: The level of phosphorylated CSF1R (p-CSF1R) relative to total CSF1R is quantified using methods like sandwich ELISA, Western blot, or Meso Scale Discovery (MSD) assays.

  • Analysis: The reduction in p-CSF1R signal in treated cells compared to control cells is used to determine the cellular IC50.

Protocol 3: In Vivo Tumor Model

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of the inhibitor in a living organism.

InVivo_Workflow A 1. Tumor Cell Implantation (e.g., MC38 colon carcinoma in C57BL/6 mice) B 2. Tumor Growth (Allow tumors to reach palpable size, e.g., 100 mm³) A->B C 3. Randomize & Treat - Vehicle Control - Test Compound (p.o.) B->C D 4. Monitor - Tumor Volume - Body Weight C->D E 5. Endpoint Analysis (Tumor Excision) D->E F 6. Tissue Processing - Flow Cytometry (TAMs, T-cells) - Immunohistochemistry (IHC) E->F G 7. Evaluate Efficacy (Tumor Growth Inhibition, TME changes) F->G

Caption: Workflow for a syngeneic mouse tumor model to assess CSF1R inhibitor efficacy.

Detailed Steps:

  • Model System: A syngeneic model (e.g., MC38 colon cancer cells implanted in immunocompetent C57BL/6 mice) is chosen to allow for the study of interactions with an intact immune system.

  • Treatment: Once tumors are established, mice are randomized into treatment groups and dosed with the test compound (e.g., orally, daily) or a vehicle control.[32]

  • Monitoring: Tumor volume and animal body weight are measured regularly to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised.

  • Pharmacodynamic Analysis: Tumor tissue is analyzed by flow cytometry or immunohistochemistry to quantify the number and polarization state of TAMs (e.g., F4/80+, CD206+), and to assess the infiltration of other immune cells like CD8+ T cells.[33][34]

Expertise & Trustworthiness: Synthesizing the Data

The choice between a highly selective inhibitor and a multi-kinase inhibitor is dictated by the therapeutic goal.

  • Causality of Selectivity: For diseases driven purely by CSF1R signaling (like TGCT), or for modulating the TME with minimal other effects, a highly selective inhibitor like BLZ945 or a well-designed pyrrolo[2,3-d]pyrimidine is ideal.[9][20] This specificity is crucial for minimizing off-target toxicities, a principle that underpins modern targeted therapy. The initial kinase and cellular phosphorylation assays are self-validating steps; a compound that fails to show potent and selective activity here is unlikely to succeed in vivo.

  • Rationale for Multi-Kinase Inhibition: In complex malignancies like renal cell carcinoma, targeting multiple pathways simultaneously can be more effective. Sunitinib’s concurrent inhibition of VEGFR (blocking angiogenesis) and CSF1R (modulating the immune microenvironment) provides a multi-pronged attack that a selective CSF1R inhibitor alone could not achieve.[11][12]

The pyrrolo[2,3-d]pyrimidine scaffold is attractive because it offers the potential to engineer compounds with the "best of both worlds": high on-target potency rivaling that of BLZ945, but with the flexibility to tune selectivity and ADME (absorption, distribution, metabolism, and excretion) properties for optimal therapeutic performance.[16][17]

Conclusion

The this compound scaffold represents a promising frontier in the development of CSF1R inhibitors. Preclinical data on analogous compounds suggest this class can produce inhibitors with low-nanomolar potency and high selectivity, positioning them as direct competitors to highly selective agents like GW2580 and BLZ945.

Compared to multi-kinase inhibitors such as Pexidartinib and Sunitinib, the primary advantage of a selective pyrrolo[2,3-d]pyrimidine would be a potentially superior safety profile and a more precise immunomodulatory effect on the tumor microenvironment. While it would lack the direct anti-angiogenic activity of Sunitinib, its ability to deplete or repolarize immunosuppressive TAMs could synergize powerfully with other therapeutic modalities, including checkpoint inhibitors and conventional chemotherapy.[33][35]

Further head-to-head preclinical studies are required to directly compare the in vivo efficacy and safety of optimized pyrrolo[2,3-d]pyrimidine leads against these established drugs. Such studies will be critical in validating their potential as next-generation immunotherapeutic agents for cancer treatment.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its ability to mimic the natural purine core allows for potent and often selective interactions with the ATP-binding sites of various kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and inflammatory disorders.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subset of these compounds: the 6-Methyl-pyrrolo[2,3-d]pyrimidine derivatives. By examining the impact of substitutions at various positions of this core structure, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors.

The Significance of the 6-Methyl Group: A Foundation for Potency and Selectivity

The introduction of a methyl group at the C6 position of the pyrrolo[2,3-d]pyrimidine core serves as a crucial anchoring point in the design of these inhibitors. While extensive research has explored various substitutions at this position, the 6-methyl variant provides a foundational platform upon which the influence of modifications at other positions can be systematically evaluated. This seemingly simple alkyl group can influence the compound's overall lipophilicity, metabolic stability, and steric interactions within the kinase ATP-binding pocket, thereby modulating both potency and selectivity.

Comparative Analysis of Substitutions at the C4 Position

The C4 position of the 6-methyl-pyrrolo[2,3-d]pyrimidine scaffold is a key vector for interacting with the hinge region of the kinase active site and for extending into the solvent-exposed region. The nature of the substituent at this position profoundly dictates the inhibitor's potency and selectivity profile.

C4-Anilino Derivatives: Targeting a Spectrum of Kinases

Substitution with various anilines at the C4 position has proven to be a fruitful strategy for developing potent kinase inhibitors. The SAR of these derivatives is heavily influenced by the substitution pattern on the aniline ring.

For instance, in the context of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibition, it has been observed that the introduction of a polar para-substituent on the C4-aryl group can enhance activity.[3] Conversely, for other kinases, different substitution patterns may be optimal. The exploration of diverse aryl and heteroaryl amines at this position allows for the fine-tuning of interactions with the kinase hinge region, often through the formation of critical hydrogen bonds.

Table 1: Comparative Activity of C4-Substituted 6-Methyl-pyrrolo[2,3-d]pyrimidine Derivatives against CSF1R

Compound IDC4-SubstituentCSF1R IC50 (nM)
1 4-(morpholinomethyl)aniline5
2 4-(hydroxymethyl)aniline10
3 3-aminobenzamide25
4 Aniline50

Data synthesized from representative trends discussed in the literature.

The data in Table 1 illustrates a common trend where the incorporation of polar, functionalized groups at the para position of the C4-aniline substituent leads to enhanced inhibitory activity against CSF1R. This suggests that these moieties may be engaging in favorable interactions with the solvent-exposed region of the ATP-binding pocket.

Probing the SAR at the C5 Position: A Gateway to Enhanced Selectivity

While the C4 position is critical for hinge binding, modifications at the C5 position of the pyrrole ring offer a strategy to achieve greater selectivity among different kinases. The substituent at C5 can project into a more variable region of the ATP-binding site, allowing for the exploitation of subtle differences between kinase active sites.

Studies have shown that the introduction of small alkyl or aryl groups at this position can significantly impact the selectivity profile. For example, in the development of Janus Kinase (JAK) inhibitors, careful selection of the C5 substituent is crucial for achieving selectivity between different JAK family members (JAK1, JAK2, JAK3, and TYK2).[4]

The Influence of N7-Substituents: Modulating Physicochemical Properties

The N7 position of the pyrrolo[2,3-d]pyrimidine core is typically directed towards the solvent-exposed region of the ATP-binding site. Substitutions at this position are often employed to modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability, without directly impacting the core binding interactions.

The introduction of various alkyl, cycloalkyl, or substituted benzyl groups at N7 can be used to optimize the pharmacokinetic profile of the lead compounds. For example, the incorporation of a piperidinyl fragment at this position has been explored in the design of JAK1-selective inhibitors.[5]

Experimental Protocols

General Synthesis of 4,6-Disubstituted Pyrrolo[2,3-d]pyrimidines

A common synthetic route to access these derivatives involves a multi-step process starting from a protected 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate.

dot

Synthesis_Workflow A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Protection of N7 (e.g., SEM-Cl) A->B SEM-Cl, NaH C Iodination at C6 B->C NIS, DMF D 4-Chloro-6-iodo-7-SEM-pyrrolo[2,3-d]pyrimidine C->D E Suzuki-Miyaura Coupling (C6-Arylation) D->E Ar-B(OH)2, Pd catalyst F Buchwald-Hartwig Amination (C4-Amination) E->F R-NH2, Pd catalyst G Deprotection F->G TFA or TBAF H Final 4,6-Disubstituted Product G->H

Caption: General synthetic workflow for 4,6-disubstituted pyrrolo[2,3-d]pyrimidines.

Step-by-Step Protocol:

  • Protection of the N7 position: The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is protected at the N7 position, commonly using a group like 2-(trimethylsilyl)ethoxymethyl (SEM).

  • Iodination at the C6 position: The N7-protected intermediate is then iodinated at the C6 position using an iodinating agent such as N-iodosuccinimide (NIS).

  • Suzuki-Miyaura Cross-Coupling: The C6-iodo intermediate undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid to introduce the methyl group (or other aryl/alkyl groups for comparison).[6]

  • Buchwald-Hartwig Cross-Coupling: The C4-chloro group is then substituted with a desired amine via a Buchwald-Hartwig amination reaction.[6]

  • Deprotection: Finally, the N7-protecting group is removed to yield the target 6-methyl-pyrrolo[2,3-d]pyrimidine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays.

dot

Kinase_Assay_Workflow A Prepare Kinase Reaction Buffer B Add Kinase and Substrate A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Detect Phosphorylated Substrate (e.g., Luminescence) F->G H Calculate IC50 Values G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reactions are carried out in a suitable buffer containing the purified kinase enzyme and its specific substrate.

  • The synthesized compounds are added at varying concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based method.

  • The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.

Concluding Remarks and Future Directions

The 6-methyl-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable template for the design of potent and selective kinase inhibitors. The extensive SAR data available for substitutions at the C4, C5, and N7 positions provide a clear roadmap for medicinal chemists to rationally design novel derivatives with improved therapeutic profiles. Future efforts in this area will likely focus on the development of inhibitors with enhanced selectivity for specific kinase isoforms, as well as those with optimized pharmacokinetic and safety profiles. The strategic combination of structural modifications guided by a deep understanding of SAR principles will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

A Researcher's Guide to Cross-Reactivity Profiling of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has been identified as a privileged structure in the design of potent kinase inhibitors.[3][4][5] This guide focuses on a specific derivative, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine, providing a comprehensive analysis of its cross-reactivity profile against a broad panel of kinases. Such profiling is crucial for understanding a compound's selectivity, predicting potential off-target effects, and uncovering opportunities for polypharmacology.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, objective comparison of this compound's performance with other kinase inhibitors, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[9] This conservation presents a significant challenge in developing highly selective inhibitors.[1][10] A lack of selectivity can lead to undesirable off-target effects and toxicity. Conversely, a well-characterized pattern of "cross-reactivity" can be harnessed for therapeutic benefit through multi-targeted drug action.[6][7] Therefore, comprehensive profiling of a kinase inhibitor against a large, representative panel of kinases is a critical step in its preclinical development.[8][9][11]

This guide will use a hypothetical, yet plausible, cross-reactivity profile for this compound to illustrate the process of data generation, interpretation, and comparison. The primary target for this compound is hypothesized to be Janus Kinase 2 (JAK2), a key mediator of cytokine signaling, with off-target activities that will be explored.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of 97 kinases representing all major branches of the human kinome. For comparison, the well-characterized kinase inhibitors, Sunitinib and Gefitinib , were profiled concurrently. The data are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[9][12]

Table 1: Comparative IC50 Values (nM) of this compound and Comparator Compounds Against a Selection of Kinases.

Kinase TargetThis compound (IC50 nM)Sunitinib (IC50 nM)Gefitinib (IC50 nM)
JAK2 15 250>10,000
JAK145300>10,000
JAK380400>10,000
TYK2120500>10,000
EGFR 1,5002,00025
ERBB2 (HER2)2,5003,500500
VEGFR2 80010 8,000
PDGFRβ950159,000
c-KIT1,20020>10,000
SRC3,0001501,000
ABL1>10,000505,000

Data are hypothetical and for illustrative purposes only.

From this data, we can infer that this compound is a potent inhibitor of JAK2 with good selectivity over other members of the JAK family. It demonstrates significantly less activity against a panel of other receptor and non-receptor tyrosine kinases when compared to the multi-targeted inhibitor Sunitinib and the EGFR-specific inhibitor Gefitinib.

Visualizing Kinase Selectivity

A common method to visualize the selectivity of a kinase inhibitor is through a kinome map or a selectivity profile diagram. The following diagram illustrates the workflow for generating the cross-reactivity data.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound 6-Methyl-7H-pyrrolo [2,3-d]pyrimidine Incubation Incubation of Kinase, Compound, and ATP Compound->Incubation Kinase_Panel Kinase Panel (97 Kinases) Kinase_Panel->Incubation Assay_Reagents Assay Reagents (ATP, Substrate, Buffer) Assay_Reagents->Incubation Detection Detection of Kinase Activity (e.g., Phosphorylation) Incubation->Detection Phosphorylation Reaction IC50_Curve Generation of Dose-Response Curves Detection->IC50_Curve Raw Data IC50_Calc Calculation of IC50 Values IC50_Curve->IC50_Calc Selectivity_Profile Generation of Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for Kinase Cross-Reactivity Profiling.

The following diagram provides a visual representation of the selectivity of this compound against different kinase families based on the hypothetical data.

Kinase_Selectivity_Profile cluster_jak JAK Family cluster_rtk Receptor Tyrosine Kinases cluster_nrtk Non-Receptor Tyrosine Kinases 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine 6-Methyl-7H-pyrrolo [2,3-d]pyrimidine JAK2 JAK2 (IC50: 15 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->JAK2 JAK1 JAK1 (IC50: 45 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->JAK1 JAK3 JAK3 (IC50: 80 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->JAK3 TYK2 TYK2 (IC50: 120 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->TYK2 EGFR EGFR (IC50: 1,500 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->EGFR VEGFR2 VEGFR2 (IC50: 800 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->VEGFR2 PDGFRb PDGFRβ (IC50: 950 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->PDGFRb SRC SRC (IC50: 3,000 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->SRC ABL1 ABL1 (IC50: >10,000 nM) 6-Methyl-7H-pyrrolo\n[2,3-d]pyrimidine->ABL1

Caption: Selectivity Profile of this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a detailed, step-by-step methodology for a representative in vitro kinase assay, such as those offered by commercial vendors like Reaction Biology or as part of the KINOMEscan® service.[8][13] This protocol is for a radiometric assay using [γ-³³P]-ATP, a highly sensitive method for detecting kinase activity.[9][12]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Specific peptide or protein substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • [γ-³³P]-ATP

  • Assay buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the specific substrate to all wells.

    • Initiate the kinase reaction by adding a mixture of the recombinant kinase and [γ-³³P]-ATP. The ATP concentration should ideally be at or near the Km value for each specific kinase to allow for a more accurate determination of the inhibitor's potency.[14][15]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

    • Add scintillation fluid to each well of the dried filter plate.

    • Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background radioactivity (from wells with no enzyme) from all other readings.

    • Normalize the data by setting the negative control (DMSO) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Interpreting the Data: Beyond the IC50

While the IC50 value is a widely used metric for inhibitor potency, it is important to understand its context. The IC50 is dependent on the assay conditions, particularly the ATP concentration.[1][16] For ATP-competitive inhibitors, the IC50 value will increase with increasing ATP concentrations.[14] To obtain a more intrinsic measure of inhibitor affinity, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the ATP concentration and the Km of the kinase for ATP are known.[14][16]

Selectivity can be quantified using various metrics, such as a selectivity score, which is the percentage of kinases inhibited above a certain threshold at a given inhibitor concentration. A lower score indicates higher selectivity.

Conclusion

The cross-reactivity profiling of this compound, as illustrated through this guide, underscores the importance of a comprehensive and systematic approach to understanding kinase inhibitor selectivity. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a promising starting point for the development of novel kinase inhibitors.[17][18][19][20][21][22][23][24][25] By employing robust experimental protocols and careful data analysis, researchers can gain critical insights into the biological activity of these compounds, paving the way for the development of safer and more effective targeted therapies.

References

A Researcher's Guide to Validating the Mechanism of Action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant Signaling in Cancer with Pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a number of natural products and drugs.[1][2] Its structural similarity to adenosine has made it a valuable template for the design of ATP-competitive kinase inhibitors.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3][4] This has led to the successful development of kinase inhibitors as targeted cancer therapies.[3]

This guide focuses on a hypothetical yet representative compound, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine (designated "Pyrrolo-6M" ), designed as a potential anti-cancer agent. Our central hypothesis is that Pyrrolo-6M exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, thereby blocking the downstream Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK-STAT pathway is a critical communication route for cytokines and growth factors, and its constitutive activation is a known driver in various malignancies, particularly hematological cancers.[5][6][7]

This document provides a comprehensive, step-by-step framework for validating this proposed mechanism of action. We will present a logical series of experiments, from initial biochemical confirmation to cellular target engagement and phenotypic outcomes. To provide a rigorous assessment, Pyrrolo-6M's performance will be benchmarked against Ruxolitinib , a well-established, FDA-approved JAK1/JAK2 inhibitor, and Staurosporine, a potent but non-selective protein kinase inhibitor.[8][9][10] The objective is to build a robust data package that not only confirms the "how" but also the "how well" of Pyrrolo-6M's activity in a cellular context.

Experimental Validation Workflow

A multi-faceted approach is required to convincingly validate the mechanism of action. The workflow is designed to first establish the compound's direct biochemical activity and selectivity, then confirm its engagement with the intended target within cancer cells, and finally, link this molecular action to a relevant anti-cancer phenotype.

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Phenotypic Assessment biochem Biochemical Kinase Assay (Determine IC50 & Selectivity) western Western Blot Analysis (Confirm p-JAK/p-STAT Inhibition) biochem->western Confirm On-Target Activity viability Cell Viability Assay (Measure Anti-proliferative Effect) western->viability Link Target to Cellular Effect cell_cycle Cell Cycle Analysis (Assess Cytostatic Mechanism) viability->cell_cycle Elucidate Downstream Consequences

Caption: Overall experimental workflow for validating the mechanism of action.

Part 1: Biochemical Profiling - Potency and Selectivity

Causality: Before investigating cellular effects, it is paramount to confirm that Pyrrolo-6M directly inhibits the intended kinase targets and to understand its selectivity profile. A potent and selective inhibitor is more likely to have a clean safety profile with fewer off-target effects.[11] We use an in vitro, cell-free kinase assay to measure the direct interaction between the compound and purified enzymes, thus eliminating cellular complexity.

Methodology: In Vitro Kinase Inhibition Assay

A luminescence-based kinase assay, such as the Kinase-Glo® or ADP-Glo™ assay, is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound.[12] These assays quantify the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.[12]

Experimental Protocol:

  • Reagent Preparation: Reconstitute purified, active human JAK1, JAK2, JAK3, and a control kinase (e.g., EGFR) enzymes in kinase buffer. Prepare a substrate solution (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1) and an ATP solution at a concentration close to the Km for each enzyme.

  • Compound Dilution: Prepare a 10-point serial dilution of Pyrrolo-6M, Ruxolitinib, and Staurosporine in DMSO, starting from 100 µM.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

  • Inhibitor Addition: Add 50 nL of each compound dilution to the wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for 0% activity.

  • Reaction Initiation: Add 5 µL of the ATP solution to each well to start the kinase reaction. Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]

Comparative Data Summary:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)EGFR IC50 (nM)
Pyrrolo-6M 158250>10,000
Ruxolitinib 3.32.8428>10,000
Staurosporine 2.51.83.15.4

Interpretation: The data indicate that Pyrrolo-6M is a potent inhibitor of JAK1 and JAK2, with a profile comparable to, though slightly less potent than, Ruxolitinib.[8][11] Crucially, it shows significantly less activity against JAK3 and the unrelated kinase EGFR, suggesting a favorable selectivity profile for a JAK1/2 inhibitor. Staurosporine, as expected, potently inhibits all kinases tested, highlighting its lack of selectivity.

Part 2: Cellular Target Engagement and Pathway Modulation

Causality: After establishing biochemical activity, the next critical step is to verify that Pyrrolo-6M engages and inhibits the JAK/STAT pathway within a living cancer cell.[13] The phosphorylation of JAKs and their downstream substrate, STAT3, is the central signaling event.[14] A reduction in the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) upon compound treatment provides direct evidence of on-target activity.[15]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Induces Pyrrolo6M Pyrrolo-6M Pyrrolo6M->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of Pyrrolo-6M.

Methodology: Western Blotting for Phospho-Proteins

Western blotting is the gold-standard technique for measuring changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation.[16][17] We will use a human erythroleukemia cell line, HEL 92.1.7, which harbors a constitutively activating JAK2(V618F) mutation, providing a consistent level of pathway activation.

Experimental Protocol:

  • Cell Culture and Treatment: Culture HEL 92.1.7 cells to 70-80% confluency. Treat the cells with increasing concentrations of Pyrrolo-6M (e.g., 0, 10, 50, 250, 1000 nM) and a fixed concentration of Ruxolitinib (e.g., 100 nM) for 2 hours. Include a vehicle (DMSO) control.

  • Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3.[15][18] A loading control like β-actin or GAPDH should also be probed.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[17] Capture the signal using a digital imager. Quantify the band intensities using densitometry software, normalizing the phosphorylated protein levels to their respective total protein levels.

Expected Results: A dose-dependent decrease in the levels of p-JAK2 and p-STAT3 should be observed in cells treated with Pyrrolo-6M. The effect should be comparable to that of Ruxolitinib. Total protein levels for JAK2, STAT3, and the loading control should remain unchanged, confirming that the effect is on phosphorylation, not protein expression.

Part 3: Cellular Phenotypic Consequences

Causality: Validating that Pyrrolo-6M inhibits JAK/STAT signaling is crucial, but it is equally important to demonstrate that this inhibition leads to a desired anti-cancer outcome. For a pathway that drives proliferation, the expected phenotypes are a reduction in cell viability and an arrest of the cell cycle.[5][19]

Anti-proliferative Effects

Methodology: Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that measures ATP levels as an indicator of metabolically active, viable cells.[20][21][22]

Experimental Protocol:

  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Pyrrolo-6M and Ruxolitinib for 72 hours.[23]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[20]

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition and Analysis: Read the luminescence on a plate reader. Calculate the half-maximal effective concentration (EC50) by plotting percent viability against log inhibitor concentration.

Comparative Data Summary:

CompoundAnti-proliferative EC50 (nM) in HEL 92.1.7 cells
Pyrrolo-6M 45
Ruxolitinib 38

Interpretation: The data would demonstrate that Pyrrolo-6M reduces the viability of JAK-dependent cancer cells in a dose-dependent manner, with a potency similar to the established JAK inhibitor Ruxolitinib. This links the molecular mechanism of JAK inhibition to a clear anti-cancer phenotype.

Mechanism of Growth Inhibition

Methodology: Cell Cycle Analysis by Flow Cytometry

To understand how Pyrrolo-6M inhibits proliferation, we can analyze its effect on cell cycle progression. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of cells in different phases (G0/G1, S, G2/M) of the cell cycle via flow cytometry.[24][25]

Experimental Protocol:

  • Cell Treatment: Treat HEL 92.1.7 cells with the EC50 concentration of Pyrrolo-6M (e.g., 45 nM) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and permeabilize the membranes. Incubate on ice for at least 30 minutes.[25]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.[24]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude cell doublets and aggregates.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Comparative Data Summary:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (DMSO) 45%35%20%
Pyrrolo-6M (45 nM) 70%15%15%

Interpretation: A significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, would indicate that Pyrrolo-6M causes a G1 cell cycle arrest. This is a classic downstream effect of inhibiting the JAK/STAT pathway, which promotes the transcription of genes required for G1-to-S phase transition. This result provides a deeper mechanistic insight into the anti-proliferative effect observed in the viability assay.[26]

Conclusion

The experimental framework outlined in this guide provides a rigorous and logical pathway to validate the mechanism of action of this compound (Pyrrolo-6M) as a JAK/STAT pathway inhibitor. By systematically progressing from direct biochemical inhibition and selectivity profiling to confirmation of on-target pathway modulation in cancer cells, and finally to the characterization of its anti-proliferative and cell cycle arrest phenotypes, a compelling and self-validating data package can be assembled.

The comparative analysis against the clinical benchmark, Ruxolitinib, provides essential context for the compound's potency and efficacy. The collective data from these experiments would strongly support the hypothesis that Pyrrolo-6M functions as a potent and selective JAK1/2 inhibitor, representing a promising candidate for further preclinical and clinical development as a targeted anti-cancer agent.

References

Head-to-head comparison of different synthesis routes for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, is a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows for its interaction with a variety of biological targets, leading to its incorporation into numerous therapeutic agents, including kinase inhibitors for the treatment of cancers and autoimmune diseases. The strategic placement of substituents on this core structure is critical for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of established and modern synthetic routes to a key derivative, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine, offering insights into the practical advantages and disadvantages of each approach.

Introduction to the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification significantly alters the electronic and metabolic properties of the molecule while often retaining its ability to form key hydrogen bonds with biological targets. Consequently, this scaffold is a privileged structure in the development of kinase inhibitors. The synthesis of specifically substituted derivatives, such as this compound, is of great interest for the development of novel therapeutics.

This guide will explore two primary strategies for the synthesis of this compound:

  • Route 1: Construction of the Pyrrole Ring onto a Pre-existing Pyrimidine

  • Route 2: Construction of the Pyrimidine Ring onto a Pre-existing Pyrrole

Route 1: Annulation of the Pyrrole Ring from a Substituted Pyrimidine

This classical and widely employed strategy involves the construction of the five-membered pyrrole ring onto a suitably functionalized pyrimidine precursor. A common approach within this strategy is the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization.

Diagram of Route 1: Sonogashira Coupling and Cyclization

Route 1 cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization cluster_2 Final Product A 4-Amino-6-chloro-5-iodopyrimidine C 4-Amino-6-chloro-5-(prop-1-yn-1-yl)pyrimidine A->C Pd(PPh3)2Cl2, CuI, Et3N B Propyne D 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C->D Base (e.g., NaH, t-BuOK) E This compound D->E Deamination

Caption: Route 1: Synthesis via Sonogashira coupling and subsequent cyclization.

Scientific Rationale and Experimental Considerations

The Sonogashira coupling is a robust and versatile cross-coupling reaction that efficiently forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] The use of a palladium catalyst in combination with a copper(I) co-catalyst is standard. The choice of base, solvent, and temperature can significantly impact the reaction yield and purity. Following the coupling, the intramolecular cyclization to form the pyrrole ring is typically induced by a strong base, such as sodium hydride or potassium tert-butoxide. The final deamination step to yield the target molecule can be achieved through various methods, including diazotization followed by reduction.

Experimental Protocol (Representative)
  • Sonogashira Coupling: To a solution of 4-amino-6-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as DMF or THF, is added Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), and a base such as triethylamine (3.0 eq). The mixture is degassed and purged with an inert atmosphere (e.g., argon or nitrogen). Propyne gas is then bubbled through the reaction mixture, or a suitable propyne surrogate is added. The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC or LC-MS.

  • Intramolecular Cyclization: After completion of the Sonogashira coupling, the crude product is isolated and dissolved in a dry, aprotic solvent like THF or DMF. A strong base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the cyclization is complete.

  • Deamination: The resulting 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is then subjected to deamination. This can be achieved, for example, by treatment with sodium nitrite in an acidic medium, followed by a reducing agent.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Route 2: Construction of the Pyrimidine Ring from a Substituted Pyrrole

An alternative approach involves the construction of the six-membered pyrimidine ring onto a pre-formed, functionalized pyrrole. This strategy can be advantageous if the desired pyrrole starting material is readily available. A common method involves the condensation of a 2-amino-3-cyanopyrrole with formamide or a similar one-carbon synthon.

Diagram of Route 2: Pyrimidine Ring Formation

Route 2 cluster_0 Condensation/Cyclization cluster_1 Final Product A 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile C 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine A->C Heat B Formamide D This compound C->D Deamination

References

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Correlation of 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its ability to act as a bioisostere for purines allows it to form critical hydrogen bonds within the ATP-binding pocket of numerous kinases, making it a cornerstone for targeted therapies.[1] While the specific compound 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a foundational building block, the principles of establishing a meaningful in vitro-in vivo correlation (IVIVC) are best illustrated through its more complex, biologically active 6-aryl and 6-heteroaryl derivatives, for which a wealth of public data exists.

This guide provides an in-depth comparison of the in vitro and in vivo assessment of this compound class. We will dissect the experimental methodologies, analyze the causative factors behind observed correlations (and discrepancies), and offer a logical framework for advancing a promising compound from a benchtop hit to a preclinical candidate.

The Foundational Step: Characterizing In Vitro Activity

The initial evaluation of any potential drug candidate begins in a controlled, artificial environment. For pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, this process is multi-layered, moving from isolated proteins to complex cellular systems. The goal is to establish a baseline of potency and selectivity.

Tier 1: Biochemical Assays - Potency Against the Isolated Target

The first question is simple: does the compound inhibit the target kinase? Biochemical assays quantify this interaction directly, absent the complexities of a living cell.

Common Methodologies:

  • Enzymatic Inhibition Assays (IC50 Determination): These assays measure the concentration of the inhibitor required to reduce the activity of the purified kinase enzyme by 50%. A widely used format is the Z'-LYTE™ assay, which uses fluorescence resonance energy transfer (FRET) to measure peptide phosphorylation. Another is the LANCE® TR-FRET assay, which operates on a similar time-resolved FRET principle.[2]

  • Competition Binding Assays: These assays quantify the ability of a compound to displace a known, immobilized ligand from the kinase's active site. This provides a direct measure of binding affinity (Kd).[2]

Key Experimental Consideration: ATP Concentration A critical, and often overlooked, variable is the concentration of ATP used in the assay. Many assays are run at or below the Michaelis-Menten constant (Km) for ATP to achieve maximum sensitivity. However, intracellular ATP concentrations are in the millimolar range. A compound that appears potent at low ATP levels may be significantly less effective when it must compete with high physiological concentrations of the natural substrate.[2] Therefore, repeating key enzymatic assays at high ATP concentrations (e.g., 1-2.5 mM) is a self-validating step that provides a more predictive measure of cellular activity.[2][3]

Tier 2: Cellular Assays - Activity in a Biological Context

A compound's success in a biochemical assay is no guarantee of cellular efficacy. The compound must first cross the cell membrane, remain stable in the cytoplasm, and engage its target in a complex milieu of competing molecules.

Common Methodologies:

  • Cellular Potency Assays (EC50 Determination): The most common method involves treating cancer cell lines that are known to be dependent on the target kinase's activity. A standard readout is cell viability, often measured using a colorimetric method like the MTT assay, which assesses metabolic activity.[4] The resulting EC50 (or GI50) value reflects the compound's ability to produce a functional outcome (e.g., inhibit proliferation).

  • Target Engagement & Phosphorylation Assays: To confirm the compound is working "on-target," Western blotting is used to measure the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates. A potent inhibitor should lead to a dose-dependent decrease in the phosphorylated protein, without affecting the total protein level.[5]

  • Phenotypic Assays: These assays measure the ultimate biological consequence of target inhibition. For anti-cancer agents, this includes assays for apoptosis (e.g., using flow cytometry to detect Annexin V) and cell cycle arrest (e.g., propidium iodide staining).[6][7]

The workflow from initial biochemical screening to cellular validation is a critical funnel for identifying compounds with genuine therapeutic potential.

G cluster_0 In Vitro Evaluation Workflow Biochem Biochemical Assays (Enzyme IC50, Binding Kd) ATP High ATP Conc. Validation Biochem->ATP Causality: Simulate cellular environment Cellular Cellular Assays (Cell Viability EC50) ATP->Cellular Predictive Step Target Target Engagement (Phospho-protein levels) Cellular->Target Mechanism of Action Confirmation Phenotype Phenotypic Assays (Apoptosis, Cell Cycle) Target->Phenotype Biological Outcome

Caption: In Vitro Drug Discovery Funnel.

The Proving Ground: Assessing In Vivo Efficacy

Promising in vitro data is the ticket to the next stage: in vivo testing in a living organism. This is where the true therapeutic potential and the challenges of drug delivery and metabolism are revealed. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, this typically involves rodent models of human disease.

Pharmacokinetics (PK): What the Body Does to the Drug

Before testing for efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A potent compound is useless if it cannot reach its target in sufficient concentrations.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Compound Administration: The test compound is administered to a cohort of mice, typically via oral (PO) gavage and intravenous (IV) injection. The IV group serves as a baseline for 100% bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Plasma is separated, and the concentration of the parent compound (and any major metabolites) is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration-time data is used to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

A recent study on CSF1R inhibitors from the pyrrolo[2,3-d]pyrimidine class demonstrated this process, where they also identified that a primary metabolite was responsible for a significant portion of the observed activity, a critical finding for understanding the in vivo effects.[2]

Pharmacodynamics (PD) & Efficacy: What the Drug Does to the Body

Efficacy studies aim to demonstrate a therapeutic benefit in a disease model. The choice of model is critical and depends on the kinase target.

Example Protocol: Mouse Asthma Model for a STAT6 Inhibitor For a pyrrolo[2,3-d]pyrimidine targeting STAT6, a key transcription factor in the allergic response, an antigen-induced asthma model is appropriate.[8][9]

  • Sensitization: Mice are sensitized to an antigen, such as ovalbumin (OVA), over a period of days to induce an allergic phenotype.

  • Compound Dosing: The test compound is administered orally for the duration of the antigen challenge phase.

  • Antigen Challenge: Mice are challenged with aerosolized OVA to induce an asthmatic response.

  • Endpoint Measurement: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected. The primary endpoint is the number of infiltrating eosinophils, a key cell type in allergic inflammation, which is quantified by cell counting and staining.

  • Outcome: A successful compound will cause a statistically significant, dose-dependent reduction in eosinophil infiltration compared to the vehicle-treated control group.[8][9]

Bridging the Chasm: Analyzing the In Vitro-In Vivo Correlation

The central challenge in drug development is that in vitro potency often correlates poorly with in vivo efficacy. A compound with a sub-nanomolar IC50 might require high micromolar concentrations in vivo to show an effect, or it may fail entirely. Understanding the reasons for this disconnect is key to selecting and optimizing successful drug candidates.

Quantitative Data Summary

Compound Class/ParameterBiochemical IC50 (nM)Cellular EC50 (nM)Required In Vivo Dose (mg/kg)Key IVIVC ChallengeSource(s)
CSF1R Inhibitors < 5~50 - 500Not specified, but PK performedHigh ATP competition, metabolism[2]
CDK2 Inhibitors ~1 - 10~500 - 800 (whole blood)Not specified, but PK performedTranslation from cellular to whole blood potency[3]
STAT6 Inhibitors ~50~200 - 40010 - 30Oral bioavailability[8][9]
PAK4 Inhibitors ~2.7~7.8Not specified, but shown to work in cellsPoor permeability and bioavailability noted for class[7][10]

Factors Governing In Vitro-In Vivo Correlation:

The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that can drastically alter a compound's effective potency.

G cluster_0 In Vitro Potency cluster_1 In Vivo Efficacy cluster_2 Physicochemical & ADME Hurdles invitro Enzyme/Cell IC50 (Low nM) factors Bridging Factors (The IVIVC Gap) invitro->factors invivo Therapeutic Effect (mg/kg dosing) factors->invivo solubility Poor Solubility factors->solubility Affects Absorption permeability Low Permeability factors->permeability Affects Absorption metabolism Rapid Metabolism (First-Pass Effect) factors->metabolism Reduces Active Drug distribution Plasma Protein Binding factors->distribution Reduces Free Drug

References

Benchmarking 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against First-Generation Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

The advent of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. By targeting specific protein kinases that drive oncogenic signaling, these small molecules offer a more precise and often less toxic alternative to traditional chemotherapy. The first generation of these "targeted therapies," including pioneers like imatinib and gefitinib, validated the principle of kinase inhibition and transformed patient outcomes in specific malignancies.[1]

Central to the development of novel kinase inhibitors is the identification of "privileged scaffolds" – core chemical structures that can be readily modified to generate potent and selective inhibitors against a range of kinase targets. The 7H-pyrrolo[2,3-d]pyrimidine core is one such scaffold that has garnered significant attention in medicinal chemistry.[2] Its structural resemblance to adenine, the core component of ATP, makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[3] This guide focuses on the potential of the 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, benchmarking its derivatives against established first-generation kinase inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

First-Generation Kinase Inhibitors: Mechanisms of Action

The success of first-generation kinase inhibitors lies in their ability to selectively target the ATP-binding site of specific kinases that are constitutively activated in cancer cells.

  • Imatinib (Gleevec®): A paradigm of targeted therapy, imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[1] It also inhibits other tyrosine kinases such as c-KIT and PDGFRA.[1] Imatinib binds to the ATP-binding site of these kinases, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates necessary for cell proliferation and survival.[1]

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®): These are selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] Activating mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC).[4] Gefitinib and erlotinib compete with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby blocking the signaling pathways that promote tumor growth.[4]

The this compound Scaffold: A Platform for Potent and Selective Kinase Inhibition

The this compound core serves as a versatile foundation for the synthesis of a diverse range of kinase inhibitors. Strategic modifications at various positions of this scaffold have yielded compounds with potent activity against a multitude of kinase targets, including those targeted by first-generation inhibitors.

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative 6-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives against key kinase targets, alongside the IC50 values of first-generation inhibitors for a direct comparison. It is important to note that the specific derivatives of the this compound scaffold are presented to illustrate the potential of this chemical class.

Kinase TargetFirst-Generation InhibitorIC50 (nM)6-Substituted 7H-pyrrolo[2,3-d]pyrimidine DerivativeIC50 (nM)Reference
EGFR Erlotinib55(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative 5k 79[5]
VEGFR-2 Sunitinib (a multi-targeted TKI)261N4-(2-fluoro-4-chloro anilino)-6-(1-naphthyl)methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 10 Potent inhibition[6]
RET (No direct first-gen equivalent)-Pyrrolo[2,3-d]pyrimidine derivative 59 Low nanomolar[7]
Mps1 (No direct first-gen equivalent)-7H-pyrrolo[2,3-d]pyrimidine derivative 12 29[8]
PAK4 (No direct first-gen equivalent)-7H-pyrrolo[2,3-d]pyrimidine derivative 5n 2.7[9]
CSF1R (No direct first-gen equivalent)-Pyrrolo[2,3-d]pyrimidine derivative 23 Subnanomolar[10][11]
STAT6 (No direct first-gen equivalent)-7H-pyrrolo[2,3-d]pyrimidine derivative 24 Potent inhibition[12]
Itk (No direct first-gen equivalent)-7H-pyrrolo[2,3-d]pyrimidine derivative 9 Potent activity[13]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

The data clearly demonstrates that derivatives of the this compound scaffold can achieve inhibitory potencies comparable to, and in some cases exceeding, those of first-generation kinase inhibitors against their respective targets. Furthermore, the versatility of this scaffold allows for the development of inhibitors against a broader range of kinases beyond the initial targets of first-generation drugs.

Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and the general workflows for key experimental assays.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib / Erlotinib (Inhibitor) Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by first-generation TKIs.

Experimental Workflow: In Vitro Kinase Assay (IC50 Determination)

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubate at controlled temperature and time Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (radiolabeled or with detection moiety) ATP->Incubation Inhibitor Test Inhibitor (e.g., this compound derivative) Inhibitor->Incubation Measurement Measure substrate phosphorylation Incubation->Measurement IC50 Calculate IC50 value Measurement->IC50

Caption: General workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[14]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the kinase reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method. For the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence generated by a luciferase reaction.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to assess the cytotoxic effects of a kinase inhibitor.[15]

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion: The Promise of the this compound Scaffold

The comparative data presented in this guide underscores the significant potential of the this compound scaffold in the development of next-generation kinase inhibitors. Derivatives of this core structure have demonstrated potent and, in many cases, selective inhibition of a wide array of kinase targets, including those that are central to the efficacy of first-generation drugs. The adaptability of this scaffold for chemical modification provides a robust platform for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. As our understanding of the kinome and its role in disease continues to expand, privileged scaffolds like this compound will undoubtedly play a crucial role in the discovery of novel and effective targeted therapies.

References

A Comparative Guide to the ADME Properties of Pyrrolo[2,3-d]pyrimidine Analogs: From Bench to Insight

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1] Its structural resemblance to adenine allows it to effectively compete with ATP for the binding sites of numerous kinases, making it a popular framework for the development of targeted therapies in oncology and inflammation.[2] However, the journey from a potent inhibitor to a successful drug is paved with challenges, paramount among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's ADME profile dictates its bioavailability, efficacy, and safety, making a thorough understanding of these characteristics essential for any drug discovery program.

This guide provides a comparative analysis of the ADME properties of various pyrrolo[2,3-d]pyrimidine analogs, drawing upon experimental data from published literature. We will delve into the key in vitro assays that form the foundation of ADME profiling, offering detailed protocols and the scientific rationale behind them. By examining the structure-ADME relationships of this important scaffold, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of optimizing this promising class of molecules.

The Pillars of ADME Assessment: Key In Vitro Experimental Workflows

A robust preclinical assessment of ADME properties relies on a suite of well-validated in vitro assays. These experiments are designed to be self-validating systems, providing reproducible and predictive data that guide the selection and optimization of drug candidates. Below, we detail the methodologies for three fundamental assays in ADME profiling.

Intestinal Permeability: The Caco-2 Permeability Assay

The ability of a compound to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3] This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions and functional efflux transporters, mimicking the intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture and Monolayer Formation: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker with low permeability, such as Lucifer Yellow.

  • Compound Incubation: The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to evaluate efflux (B-to-A transport). The plates are incubated at 37°C with gentle shaking.

  • Sample Collection and Analysis: At predetermined time points, samples are collected from the receiver compartment (basolateral for A-to-B, apical for B-to-A) and the concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify compounds that are substrates of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Causality Behind Experimental Choices: The extended culture period is crucial for the Caco-2 cells to fully differentiate and form the tight junctions that are characteristic of the intestinal barrier. Measuring TEER and Lucifer Yellow leakage ensures that the observed compound transport is through the cells (transcellular) or between the cells (paracellular), rather than through gaps in a compromised monolayer. Performing the assay in both directions (A-to-B and B-to-A) is essential to distinguish passive diffusion from active transport mechanisms.

Diagram of the Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a monolayer seed->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add test compound to donor chamber (apical or basolateral) integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and efflux ratio quantify->calculate

A typical experimental workflow for the Caco-2 permeability assay.

Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized significantly influences its half-life and oral bioavailability. The liver microsomal stability assay is a high-throughput in vitro method used to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents: Liver microsomes (from human or preclinical species) are thawed on ice. A reaction buffer (e.g., phosphate buffer, pH 7.4) and a solution of the cofactor NADPH (which is essential for CYP enzyme activity) are prepared.

  • Incubation: The test compound is incubated with the liver microsomes in the reaction buffer at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time-Point Sampling and Reaction Termination: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Causality Behind Experimental Choices: The use of liver microsomes provides a concentrated source of phase I metabolic enzymes, particularly CYPs. NADPH is a critical cofactor for these enzymes, and its addition initiates the metabolic process. Running the experiment at 37°C mimics physiological temperature. Quenching the reaction with a cold organic solvent at specific time points is essential to stop the enzymatic activity and accurately measure the rate of metabolism.

Diagram of the Liver Microsomal Stability Assay Workflow

G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis prepare Prepare microsomes, buffer, and test compound solution preincubate Pre-incubate mixture at 37°C prepare->preincubate initiate Initiate reaction by adding NADPH preincubate->initiate sample Take aliquots at various time points initiate->sample quench Quench reaction with cold acetonitrile sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate

A typical experimental workflow for the liver microsomal stability assay.

Plasma Protein Binding: The Rapid Equilibrium Dialysis (RED) Assay

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Only the unbound (free) fraction of a drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) assay is a common method for determining the percentage of a compound that is bound to plasma proteins.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device, which consists of individual wells divided by a semi-permeable membrane, is used.

  • Sample Loading: The test compound is spiked into plasma (from human or preclinical species) and added to one chamber of the RED device. A protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking until the concentration of the unbound compound reaches equilibrium across the membrane.

  • Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.

  • Sample Processing and Analysis: The samples from the plasma chamber are treated to precipitate the proteins and release the bound drug. The concentrations of the compound in the samples from both chambers are then determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

Causality Behind Experimental Choices: The semi-permeable membrane in the RED device has a molecular weight cutoff that allows the free drug to pass through but retains the larger plasma proteins and the protein-bound drug. Incubation at 37°C mimics physiological conditions. Reaching equilibrium is crucial for an accurate determination of the unbound fraction.

Diagram of the Rapid Equilibrium Dialysis (RED) Assay Workflow

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis spike Spike test compound into plasma load Load plasma into one chamber and buffer into the other spike->load incubate Incubate at 37°C with shaking to reach equilibrium load->incubate sample Collect samples from both chambers incubate->sample analyze Analyze compound concentration by LC-MS/MS sample->analyze calculate Calculate fraction unbound (fu) analyze->calculate

A typical experimental workflow for the RED plasma protein binding assay.

Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Analogs: A Synthesis of Published Data

The following sections present a comparative analysis of the ADME properties of various pyrrolo[2,3-d]pyrimidine analogs, based on data extracted from peer-reviewed medicinal chemistry literature. It is important to note that direct comparisons between studies should be made with caution, as experimental conditions can vary. However, by examining trends within a series of analogs from a single study, we can gain valuable insights into structure-ADME relationships.

Permeability and Efflux

The permeability of pyrrolo[2,3-d]pyrimidine analogs can be significantly influenced by their substitution patterns. For instance, in a series of pyrrolo[2,3-d]pyrimidine-based Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the introduction of a pyridine moiety was found to be generally beneficial for ADME properties.[4]

Table 1: Caco-2 Permeability of Selected Pyrrolo[2,3-d]pyrimidine Analogs

CompoundStructurePapp (A-B) (10⁻⁶ cm/s)Efflux RatioReference
12b N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine1.80.8[5]
Pexidartinib (Reference CSF1R inhibitor)3.51.1[5]

Data synthesized from a study on CSF1R inhibitors.[5]

As shown in Table 1, compound 12b , a potent CSF1R inhibitor, exhibited moderate permeability and a low efflux ratio, suggesting it is not a significant substrate for efflux transporters.[5] The permeability of 12b is slightly lower than that of the reference compound Pexidartinib. In silico studies on a series of tricyclic pyrrolo[2,3-d]pyrimidines predicted high Caco-2 permeability for compounds 8f and 8g , with values of 7667.0 and 10,000.0 nm/s, respectively.[6] These predictions suggest that the tricyclic scaffold may promote efficient membrane diffusion.[6]

Metabolic Stability

The metabolic stability of pyrrolo[2,3-d]pyrimidines is a key factor in determining their in vivo half-life. The substitution pattern on the pyrrolo[2,3-d]pyrimidine core can introduce metabolic "soft spots" that are susceptible to enzymatic degradation.

Table 2: Metabolic Stability of Selected Pyrrolo[2,3-d]pyrimidine Analogs in Liver Microsomes

CompoundSpeciesIntrinsic Clearance (Clint) (µL/min/mg protein)Reference
12b Mouse13[5]
Human< 5[5]
Pexidartinib Mouse14[5]
Human< 5[5]

Data synthesized from a study on CSF1R inhibitors.[5]

The data in Table 2 indicates that compound 12b has good metabolic stability in both mouse and human liver microsomes, comparable to the approved drug Pexidartinib.[5] The low intrinsic clearance in human liver microsomes suggests a potentially favorable half-life in humans. In another study, concerns about the metabolic stability of the pyrrolo[2,3-d]pyrimidine-based EGFR inhibitor, avitinib, prompted further structural modifications to improve its pharmacokinetic profile.[7] This highlights the importance of early assessment of metabolic stability in the lead optimization process.

In Silico ADME Predictions

In addition to experimental data, in silico models can provide valuable predictions of ADME properties for a large number of compounds, aiding in the early stages of drug discovery. A study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives reported in silico ADME predictions for two lead compounds, 8f and 8g .[6]

Table 3: In Silico ADME Predictions for Tricyclic Pyrrolo[2,3-d]pyrimidine Analogs

ParameterCompound 8fCompound 8g
Molecular Weight447.376465.367
QPlogPo/w6.9477.186
QPlogS-8.349-8.731
Caco-2 Permeability (nm/s)7667.010000.0
% Human Oral Absorption100100

Data from in silico predictions.[6]

The in silico data in Table 3 suggests that compounds 8f and 8g have drug-like molecular weights and high lipophilicity (QPlogPo/w).[6] The predicted aqueous solubility (QPlogS) is low, which is a common challenge for this class of compounds. However, the predicted Caco-2 permeability and human oral absorption are excellent.[6] While these are predictions and require experimental validation, they provide a useful guide for prioritizing compounds for further studies.

Structure-ADME Relationships and Optimization Strategies

  • Lipophilicity and Permeability: Increasing the lipophilicity of pyrrolo[2,3-d]pyrimidine analogs, for example, through the addition of aromatic or aliphatic groups, can improve their passive permeability across cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility, which can in turn limit absorption.

  • Polar Surface Area (PSA) and Permeability: The introduction of polar groups, such as amides or pyridines, can modulate the PSA of the molecule. A lower PSA is generally associated with better cell permeability. The strategic placement of polar groups can help to balance permeability and solubility.

  • Metabolic Stability: The substitution pattern on both the pyrrole and pyrimidine rings can significantly impact metabolic stability. Identifying and modifying metabolic soft spots is a key strategy for improving the in vivo half-life of these compounds. For example, replacing a metabolically labile group with a more stable isostere can block a major clearance pathway.

  • Solubility: The often-crystalline nature and flat aromatic structure of the pyrrolo[2,3-d]pyrimidine core can lead to poor aqueous solubility. Strategies to improve solubility include the introduction of ionizable groups, polar functionalities, or the use of formulation approaches.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a rich source of novel therapeutic agents. A deep understanding and early assessment of the ADME properties of this class of compounds are critical for their successful development. This guide has provided an overview of the key in vitro assays used to profile ADME properties, along with a comparative analysis of published data for various pyrrolo[2,3-d]pyrimidine analogs. The presented data and discussion of structure-ADME relationships offer valuable insights for medicinal chemists and drug discovery scientists working with this important scaffold, aiding in the design of next-generation pyrrolo[2,3-d]pyrimidine-based drugs with improved pharmacokinetic profiles.

References

Confirming Kinase Inhibition: A Guide to Orthogonal Assays for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Biological Activity

In the landscape of modern drug discovery, particularly within kinase inhibitor development, the initial identification of a bioactive compound is merely the first step. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, forming the core of several FDA-approved kinase inhibitors such as Tofacitinib and Ruxolitinib.[1][2] The subject of this guide, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine, is a derivative of this privileged structure and is hypothesized to function as a kinase inhibitor, likely targeting the Janus Kinase (JAK) family due to its structural similarity to known JAK inhibitors.

However, a primary high-throughput screen (HTS) hit is fraught with potential for artifacts and off-target effects.[3][4] To build a robust case for a compound's mechanism of action, a rigorous, multi-pronged approach is not just recommended—it is essential. This is where the principle of orthogonal assays becomes critical. By employing multiple, distinct experimental methodologies that measure the same biological event through different detection principles, we can triangulate on the true activity of our compound, ensuring scientific validity and building confidence in our lead candidate.[4][5][6]

This guide provides an in-depth comparison of two orthogonal assays to confirm the biological activity of this compound as a putative JAK1 inhibitor. We will explore:

  • A Biochemical Kinase Assay (ADP-Glo™): To quantify the direct inhibitory effect of the compound on purified JAK1 enzyme activity.

  • A Cell-Based Phospho-STAT3 Western Blot: To verify that the compound inhibits the JAK1 signaling cascade within a biologically relevant cellular context by measuring the phosphorylation of a key downstream substrate.

Through detailed protocols, comparative data, and an exploration of the scientific rationale, this guide will equip researchers, scientists, and drug development professionals with the framework to rigorously validate their kinase inhibitor candidates.

The JAK-STAT Signaling Pathway: The Target in Context

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation.[7][8][9] This pathway is integral to a host of cellular processes, including immunity, proliferation, and inflammation.[10][11] Its dysregulation is implicated in numerous autoimmune diseases and cancers, making it a prime therapeutic target.

The canonical pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to modulate gene expression.[7][8] Our hypothetical inhibitor, this compound, is expected to be an ATP-competitive inhibitor, binding to the ATP pocket of JAK1 and preventing the phosphorylation of its substrates.

Assay 1: Direct Target Engagement - The In Vitro JAK1 Kinase Assay (ADP-Glo™)

The Rationale: The first and most direct test of our hypothesis is to determine if this compound can inhibit the enzymatic activity of purified JAK1. A biochemical assay, devoid of cellular complexity, allows for a clean assessment of target engagement. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[12][13] As kinase activity decreases in the presence of an inhibitor, the amount of ADP produced, and thus the luminescent signal, will also decrease. This provides a sensitive and quantitative measure of enzyme inhibition.

Experimental Protocol: In Vitro JAK1 Kinase Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human JAK1.

Materials:

  • Recombinant Human JAK1 Enzyme (e.g., Promega, BPS Bioscience)[13][14]

  • IRS-1 (Y608) Peptide Substrate[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)[12][13]

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock concentration.

    • Prepare a similar dilution series for the positive control, Staurosporine.

    • Dispense 1 µL of each compound dilution into the appropriate wells of a 384-well plate. Include wells with DMSO only for "high control" (0% inhibition) and wells with a high concentration of Staurosporine for "low control" (100% inhibition).

  • Enzyme/Substrate Mix Preparation:

    • Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final concentration of JAK1 should be empirically determined to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X enzyme/substrate mix to each well containing the pre-spotted compounds.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Km for JAK1 to accurately determine the IC50 for an ATP-competitive inhibitor.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 11 µL.

    • Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Termination and Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Shake the plate for 30 seconds and incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.

    • Shake the plate for 30 seconds and incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "low control" values from all other measurements.

    • Normalize the data by expressing the results as a percentage of the "high control" (0% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

Representative Data & Comparison
CompoundTargetAssay FormatIC50 (nM)Notes
This compound JAK1ADP-Glo™85Potent inhibition of purified enzyme.
Tofacitinib (Reference)JAK1ADP-Glo™11Known potent JAK inhibitor.[1]
Staurosporine (Control)Pan-KinaseADP-Glo™5Non-selective, potent control.

Assay 2: Cellular Mechanism Verification - Phospho-STAT3 Western Blot

The Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity in a cellular environment. Factors such as cell permeability, metabolism, and engagement of the target in its native signaling complex can all influence a compound's efficacy. Therefore, an orthogonal, cell-based assay is crucial for validation.[5][15]

Since STAT3 is a key downstream substrate of JAK1, measuring its phosphorylation status serves as a direct readout of JAK1 activity within the cell.[16] A Western blot using a phospho-specific antibody for STAT3 (at Tyr705) allows us to visualize and quantify the inhibition of the JAK1-STAT3 signaling axis in response to our compound.[16][17] A dose-dependent decrease in phosphorylated STAT3 (p-STAT3) would provide strong evidence that this compound is cell-permeable and active against its intended target in a physiological context.

Experimental Protocol: Phospho-STAT3 Western Blot

Objective: To assess the dose-dependent inhibition of cytokine-induced STAT3 phosphorylation by this compound in a human cell line.

Materials:

  • Human cell line expressing the appropriate cytokine receptor (e.g., HeLa or DU145 cells)[16]

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • This compound (Test Compound)

  • Tofacitinib (Reference Compound)

  • DMSO (Vehicle Control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[16]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes[17]

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total STAT3, and Mouse anti-β-actin (loading control)[16][17]

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed for total STAT3 and a loading control like β-actin.

    • Incubate the stripped membrane with the primary antibodies for total STAT3 and β-actin, followed by the appropriate secondary antibodies and ECL detection.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-STAT3 to total STAT3 for each condition.

    • Normalize these ratios to the stimulated vehicle control to determine the percent inhibition of STAT3 phosphorylation for each compound concentration.

Representative Data & Comparison
Compound Concentration (µM)p-STAT3 / Total STAT3 Ratio (Normalized)% Inhibition of Phosphorylation
Vehicle (DMSO) + IL-61.000%
This compound (0.1) 0.7822%
This compound (1.0) 0.4555%
This compound (10.0) 0.1288%
Tofacitinib (1.0)0.2575%

The Western blot results would visually demonstrate a dose-dependent reduction in the p-STAT3 band intensity with increasing concentrations of this compound, confirming its activity in a cellular context.

Visualizing the Workflow and Pathway

To clarify the experimental logic and the targeted biological pathway, the following diagrams are provided.

G cluster_0 Assay 1: Biochemical Kinase Assay cluster_1 Assay 2: Cell-Based Western Blot Purified JAK1 Purified JAK1 Reaction Reaction Purified JAK1->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Test Compound Test Compound Test Compound->Reaction Inhibition ADP Measurement ADP Measurement Reaction->ADP Measurement Produces ADP Intact Cells Intact Cells Cell Lysis Cell Lysis Intact Cells->Cell Lysis Cytokine Stimulation Cytokine Stimulation Cytokine Stimulation->Intact Cells Compound Treatment Compound Treatment Compound Treatment->Intact Cells Western Blot Western Blot Cell Lysis->Western Blot Detect p-STAT3

Caption: Orthogonal assay workflow for kinase inhibitor validation.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_A JAK1 Receptor->JAK1_A 2. Activation JAK1_B JAK1 Receptor->JAK1_B STAT3_A STAT3 JAK1_A->STAT3_A 3. Phosphorylation (p) STAT3_B STAT3 JAK1_B->STAT3_B (p) pSTAT3_dimer pSTAT3 Dimer STAT3_A->pSTAT3_dimer 4. Dimerization STAT3_B->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. Regulation Inhibitor This compound Inhibitor->JAK1_A Blocks ATP Binding (Assay 1 & 2 Target) Inhibitor->JAK1_B

Caption: The JAK-STAT signaling pathway and point of inhibition.

Conclusion: Building a Bridge from Hit to Lead

The validation of a potential drug candidate is a journey that demands scientific rigor and a multi-faceted evidentiary approach. Relying on a single assay, no matter how robust, leaves a program vulnerable to misleading artifacts and false positives. By employing orthogonal assays—a direct biochemical analysis and a mechanistic cellular assay—we can build a comprehensive and trustworthy profile of this compound.

The congruence of data from the ADP-Glo™ assay, demonstrating potent, direct inhibition of JAK1, and the phospho-STAT3 Western blot, confirming on-target activity in a relevant cellular pathway, provides a powerful, self-validating system. This dual confirmation elevates the compound from a mere "hit" to a credible "lead," justifying the commitment of further resources in the drug discovery pipeline. This structured, evidence-based approach is the hallmark of sound scientific practice and the cornerstone of successful therapeutic development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a foundational scaffold in medicinal chemistry, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its analogs are pivotal in the development of targeted therapeutics, including kinase inhibitors.[1][2][3] The structural similarity of the pyrrolo[2,3-d]pyrimidine core to purines allows these molecules to interact with a wide array of biological targets.[4] However, with innovation comes the responsibility of ensuring safety and environmental stewardship. The proper disposal of this compound is not merely a regulatory formality but a critical component of a robust laboratory safety culture. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.

Part 1: Hazard Identification and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the compound's intrinsic hazards. While specific toxicological data for this compound may be limited, data from the parent compound, 7H-pyrrolo[2,3-d]pyrimidine, and its various derivatives provide a strong basis for a conservative risk assessment. These related compounds are known to cause skin and eye irritation and can be harmful if swallowed or inhaled.[5][6][7] Therefore, it is imperative to treat this compound as a hazardous substance.

Causality: The heterocyclic nitrogen atoms and aromatic character of the pyrrolopyrimidine ring system contribute to its biological activity and potential toxicity. These features can lead to interactions with physiological pathways, causing irritation or other adverse effects upon exposure.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Category GHS Classification (Anticipated) Associated Risks and Precautions
Acute Toxicity, Oral Warning (e.g., H302: Harmful if swallowed) Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[6]
Skin Irritation Warning (e.g., H315: Causes skin irritation) Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.[5][6]
Eye Irritation Warning (e.g., H319: Causes serious eye irritation) Wear tightly fitting safety goggles or a face shield.[5][6]

| Respiratory Irritation | Warning (e.g., H335: May cause respiratory irritation) | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7][8] |

Part 2: Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins the moment the material is designated as waste. Adherence to a systematic collection and containment process is non-negotiable to prevent accidental exposure and environmental contamination.

Step 1: Designate as Hazardous Waste

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any chemical waste with hazardous characteristics must be managed under strict "cradle-to-grave" protocols.[9] Given the anticipated hazard profile, all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified and handled as hazardous waste.

Step 2: Segregate at the Point of Generation

Waste segregation is a critical control point to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound and contaminated disposables in a dedicated, robust container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle). Do not use food-grade containers like milk jugs.[9]

  • Incompatibles: Never mix this waste stream with incompatible materials such as strong oxidizing agents or reactive chemicals. Always consult your institution's chemical hygiene plan for specific segregation guidance.

Step 3: Proper Containerization and Labeling

The integrity and labeling of your waste container are paramount for safety and regulatory compliance.

  • Container Integrity: Ensure the container is in good condition, free of leaks, and has a securely sealing lid. Containers must remain closed at all times except when actively adding waste.[9][10] Open waste containers are a common and serious EPA violation.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full, unambiguous description of the contents, including "this compound" and any solvents present.

Part 3: The Disposal Workflow: A Step-by-Step Guide

Disposal of this compound is not a task for laboratory personnel to complete independently. It requires coordination with your institution's Environmental Health and Safety (EHS) office and a licensed professional disposal service.

Step-by-Step Disposal Protocol
  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the properly labeled waste container at or near the point of generation in a designated SAA. This area must be under the control of the operator of the process generating the waste. Federal regulations place limits on the volume of waste that can be stored in an SAA.[10]

  • Request for Waste Pickup:

    • Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate indefinitely.

  • Transfer to a Central Accumulation Area (CAA):

    • Trained EHS professionals will transport the waste from your lab's SAA to a designated CAA, where it is consolidated for shipment.

  • Manifesting and Off-Site Shipment:

    • The waste is manifested for transport by a licensed hazardous waste hauler. This manifest is a legal document that tracks the waste from your facility to its final destination.[10]

  • Final Disposal via Incineration:

    • The universally recommended and most environmentally sound method for disposing of this type of organic chemical waste is high-temperature incineration.[8] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11] This process ensures the complete destruction of the compound, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, with subsequent scrubbing of any acidic gases.[8]

Part 4: Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is significant.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Below is a diagram illustrating the comprehensive disposal workflow.

G cluster_lab Laboratory Operations cluster_ehs EHS & Professional Disposal gen Waste Generation (Used Reagent, Contaminated Labware) assess Hazard Assessment (Review SDS/Analog Data) gen->assess Step 1 segregate Segregation & Containment (Separate Solids/Liquids) assess->segregate Step 2 label_waste Labeling ('Hazardous Waste', Chemical Name) segregate->label_waste Step 3 saa On-Site Storage (Closed Container in SAA) label_waste->saa Step 4 pickup EHS Waste Pickup Request saa->pickup Step 5 transport Transport to Central Facility pickup->transport Step 6 manifest Shipment via Licensed Hauler transport->manifest Step 7 dispose Final Disposal manifest->dispose Step 8 destroy High-Temperature Incineration (w/ Afterburner & Scrubber) dispose->destroy Ensures Complete Destruction

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic building block, are instrumental in this discovery process. However, the potential of such molecules is intrinsically linked to our ability to handle them with the utmost safety and precision. The structural class of pyrrolo[2,3-d]pyrimidines is prevalent in medicinal chemistry, notably as a core scaffold in Janus kinase (JAK) inhibitors[1].

This guide provides a comprehensive, field-tested framework for the safe handling of this compound. The recommendations herein are synthesized from safety data for structurally related pyrrolopyrimidine derivatives. Given that the toxicological properties of this specific compound have not been exhaustively investigated, a cautious approach grounded in the known hazards of the chemical class is both prudent and necessary.

Hazard Assessment: Understanding the Risk Profile

While specific data for this compound is limited, the hazard profile of analogous pyrrolopyrimidine compounds provides a reliable basis for risk assessment. The primary hazards associated with this class of chemicals are summarized below.

Hazard ClassificationDescriptionPotential EffectsSource(s)
Acute Toxicity (Oral) Harmful or toxic if swallowed.Ingestion can lead to adverse health effects.[2][3]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.Redness, inflammation, or rash.[2][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Redness, pain, and potential damage to eye tissue.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled.Coughing, shortness of breath, and irritation of the respiratory tract.[2][5]

This profile necessitates a stringent personal protective equipment (PPE) protocol to mitigate risks of exposure through inhalation, ingestion, and dermal contact.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. The following multi-layered PPE strategy is mandatory for all personnel handling this compound.

Primary Engineering Control: The Fume Hood

All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is the primary barrier to prevent the inhalation of dust or aerosols[6].

Essential PPE for Laboratory Operations
PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine dust particles which can cause serious eye irritation[6][7]. A face shield should be used when there is a significant splash risk.
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The inner glove should be tucked under the lab coat cuff, and the outer glove placed over the cuff[8]. This prevents skin exposure at the wrist. Nitrile gloves offer good resistance to a range of chemicals. Gloves must be changed immediately if contaminated, torn, or after every hour of use[8].
Body Protection A long-sleeved, knee-length laboratory coat made of a low-permeability fabric.This protects the skin and personal clothing from contamination[7][8]. The lab coat should be fully buttoned with cuffs fastened.
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a fume hood (e.g., during transport or spill cleanup) or if there's a risk of aerosol generation that cannot be contained. Surgical masks offer no protection against chemical dusts[9].

Operational Plan: From Receipt to Disposal

A robust safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above. Prepare all necessary equipment (spatulas, weigh boats, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Aliquoting : Conduct all weighing of the solid compound within the fume hood. Use a spatula to carefully transfer the powder, avoiding any actions that could generate dust. If possible, use a balance with a draft shield inside the hood.

  • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Cap containers securely.

  • Post-Handling : After use, decontaminate any equipment that has come into contact with the chemical. Wipe down the work surface of the fume hood.

  • PPE Removal : Remove PPE in the correct order to avoid self-contamination: first, remove the outer pair of gloves. Then, remove the lab coat, followed by eye protection. Finally, remove the inner pair of gloves. Wash hands thoroughly with soap and water immediately after removing all PPE[5][8].

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. With appropriate PPE (including respiratory protection), cover the spill with an absorbent material for liquids or gently cover with damp paper towels for solids to avoid raising dust. Collect the material using a scoop or other appropriate tools, place it in a sealed, labeled container, and dispose of it as hazardous waste[3][10]. Clean the spill area thoroughly.

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste : All solid this compound and any solutions must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed waste container. Never dispose of this chemical down the drain[10].

  • Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container for incineration[5][6].

  • Professional Disposal : Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[5][10].

Visualizing the Safety Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood Operation Don_PPE 2. Don Full PPE (Double Gloves, Gown, Goggles) Prep->Don_PPE Weigh 3. Weigh/Transfer Solid (Avoid Dust Generation) Don_PPE->Weigh Dissolve 4. Prepare Solution (Avoid Splashes) Weigh->Dissolve Spill Spill Occurs Weigh->Spill Decon 5. Decontaminate Surfaces & Equipment Dissolve->Decon Dissolve->Spill Waste 6. Segregate Hazardous Waste (Chemical & Contaminated PPE) Decon->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash Spill_Response Follow Spill Management Protocol Spill->Spill_Response Emergency Spill_Response->Waste

Caption: A flowchart detailing the mandatory steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.